molecular formula C33H55N5O12S B12369226 Biotin-PEG7-Maleimide

Biotin-PEG7-Maleimide

Numéro de catalogue: B12369226
Poids moléculaire: 745.9 g/mol
Clé InChI: YIRYEFRAMZLKHD-IUEKTVKYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Biotin-PEG7-Maleimide is a useful research compound. Its molecular formula is C33H55N5O12S and its molecular weight is 745.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C33H55N5O12S

Poids moléculaire

745.9 g/mol

Nom IUPAC

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C33H55N5O12S/c39-28(4-2-1-3-27-32-26(25-51-27)36-33(43)37-32)34-8-11-44-13-15-46-17-19-48-21-23-50-24-22-49-20-18-47-16-14-45-12-9-35-29(40)7-10-38-30(41)5-6-31(38)42/h5-6,26-27,32H,1-4,7-25H2,(H,34,39)(H,35,40)(H2,36,37,43)/t26-,27-,32-/m0/s1

Clé InChI

YIRYEFRAMZLKHD-IUEKTVKYSA-N

SMILES isomérique

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

SMILES canonique

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG7-Maleimide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Maleimide is a heterobifunctional crosslinker that plays a pivotal role in bioconjugation, a cornerstone of modern biotechnology and drug development. This reagent seamlessly integrates a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a maleimide (B117702) group for specific covalent linkage to sulfhydryl groups, and a polyethylene (B3416737) glycol (PEG) spacer. The PEG linker, in this case with seven ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the resulting conjugate, making it an invaluable tool for applications ranging from protein labeling and purification to the development of sophisticated antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of the structure, properties, and experimental protocols associated with this compound.

Core Structure and Properties

This compound is characterized by three key functional components: a biotin head group, a hydrophilic PEG7 spacer, and a thiol-reactive maleimide group. This unique architecture allows for the specific and efficient labeling of proteins, peptides, and other molecules containing free sulfhydryl groups.

Chemical Structure

The fundamental structure of this compound facilitates its versatile functionality in bioconjugation reactions.

G cluster_biotin Biotin Moiety cluster_peg PEG7 Spacer cluster_maleimide Maleimide Group Biotin Biotin PEG7 Polyethylene Glycol (n=7) Biotin->PEG7 Linker Attachment Maleimide Maleimide PEG7->Maleimide Reactive End

Caption: Functional components of this compound.

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound, providing essential information for experimental design and execution.

PropertyValueReference(s)
Molecular Formula C33H55N5O12S[3]
CAS Number 1898221-65-2[3][4]
Purity ≥95%[1][2]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO, DMF, and water[6]
Reactivity and Stability

The maleimide group of this compound exhibits high reactivity and selectivity towards sulfhydryl groups (thiols) present in cysteine residues of proteins and peptides.[7] This reaction, a Michael addition, proceeds optimally at a neutral pH range of 6.5-7.5, forming a stable thioether bond.[8][9][10] It is important to note that at pH values above 7.5, the maleimide group may exhibit some reactivity towards primary amines, and hydrolysis of the maleimide ring can also occur.[8]

For optimal stability, this compound should be stored at -20°C in a desiccated environment.[1][11] Stock solutions, typically prepared in anhydrous DMSO or DMF, can be stored at -20°C for at least one month.[12]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common laboratory applications.

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. The molar ratio of the labeling reagent to the protein may need to be optimized for specific applications.[13]

Materials:

  • Protein to be labeled (containing free sulfhydryl groups)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer, pH 6.5-7.5[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)[14]

  • Purification column (e.g., size-exclusion chromatography)[12][15]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[16]

    • If the protein's sulfhydryl groups are oxidized (forming disulfide bonds), they must first be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[12][17] Remove the excess TCEP using a desalting column.[10]

  • This compound Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[12][13]

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[5][8]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5][12]

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted this compound using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[12][15][18]

G A Prepare Protein Solution (1-10 mg/mL in PBS, pH 7.2) B Optional: Reduce Disulfides (with TCEP) A->B D Combine Protein and this compound (10-20 fold molar excess) A->D B->D C Prepare 10 mM this compound (in DMSO or DMF) C->D E Incubate (2h at RT or overnight at 4°C) D->E F Purify Biotinylated Protein (Size-Exclusion Chromatography) E->F G Biotinylated Protein F->G

Caption: Experimental workflow for protein biotinylation.

Reaction Mechanism: Thiol-Maleimide Ligation

The core of the labeling process is the highly specific reaction between the maleimide group and a free thiol.

G cluster_reactants Reactants cluster_product Product BiotinPEG7Maleimide This compound Conjugate Biotin-PEG7-S-Protein (Stable Thioether Bond) BiotinPEG7Maleimide->Conjugate Michael Addition (pH 6.5-7.5) ProteinSH Protein-SH (Thiol) ProteinSH->Conjugate

Caption: Thiol-maleimide conjugation reaction.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various scientific disciplines.

  • Protein Labeling and Detection: Biotinylated proteins can be easily detected and quantified using streptavidin- or avidin-conjugated enzymes (e.g., HRP, AP) or fluorophores in techniques such as ELISA, Western blotting, and flow cytometry.[10][15]

  • Affinity Chromatography and Purification: The strong interaction between biotin and streptavidin allows for the efficient purification of biotinylated molecules and their binding partners from complex mixtures.[7][19][20]

  • Drug Delivery and Antibody-Drug Conjugates (ADCs): The PEG spacer enhances the pharmacokinetic properties of drug conjugates, while the specific reactivity of the maleimide group allows for site-specific attachment of drugs to antibodies or other targeting moieties.[1][2][7][21]

  • Surface Immobilization: this compound can be used to immobilize proteins or other molecules onto streptavidin-coated surfaces for applications in biosensors and microarrays.[21]

Conclusion

This compound is a powerful and versatile reagent for the targeted biotinylation of thiol-containing molecules. Its well-defined structure, including a hydrophilic PEG7 spacer, provides researchers with a reliable tool for a wide range of applications, from fundamental research to the development of novel therapeutics. Understanding its properties and adhering to optimized experimental protocols are key to successfully leveraging this reagent in the laboratory.

References

Biotin-PEG7-Maleimide: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biotin-PEG7-Maleimide is a specialized chemical reagent designed for the targeted biotinylation of molecules containing free sulfhydryl (-SH) groups. This guide provides an in-depth look at its mechanism of action, quantitative properties, and detailed protocols for its use in common research applications. It serves as a critical tool for labeling proteins, peptides, and other thiol-containing molecules, enabling their subsequent detection, purification, and analysis through high-affinity biotin-streptavidin interactions.

Core Mechanism of Action

The functionality of this compound is derived from its three distinct chemical moieties:

  • Maleimide (B117702) Group: This group acts as the reactive head of the molecule. It specifically and efficiently reacts with free sulfhydryl groups, most commonly found on cysteine residues within proteins, to form a stable covalent thioether bond. This reaction is the basis for the targeted labeling of specific molecules.

  • Biotin (B1667282) Moiety: A member of the B vitamin family, biotin functions as a highly specific affinity tag. It binds with exceptional affinity and specificity to proteins like avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions. This interaction is leveraged for the detection or purification of the labeled target molecule.

  • PEG7 Linker: The polyethylene (B3416737) glycol (PEG) spacer, consisting of seven repeating ethylene (B1197577) glycol units, connects the maleimide and biotin groups. This hydrophilic linker serves several crucial purposes: it enhances the water solubility of the entire reagent, it reduces the potential for steric hindrance between the labeled molecule and the streptavidin, and it provides a flexible spacer arm of a defined length, which can be critical for maintaining the biological activity of the labeled molecule.

The overall mechanism proceeds in a two-step fashion. First, the maleimide group of the reagent covalently attaches to a thiol on the target molecule. Second, the biotin tag at the other end of the reagent is then available to bind to streptavidin or its derivatives, effectively "capturing" the target molecule for downstream analysis.

Quantitative Data and Physicochemical Properties

The efficiency and specificity of this compound are governed by its chemical properties and reaction kinetics. The data below has been compiled from various supplier technical datasheets and scientific literature.

PropertyValueNotes
Molecular Formula C29H46N4O8S
Molecular Weight 626.77 g/mol
Spacer Arm Length 35.8 ÅThe extended length of the PEG7 and biotin linker.
Maleimide Reaction pH 6.5 - 7.5The reaction is most efficient and specific in this pH range. At pH > 7.5, hydrolysis of the maleimide group increases significantly.
Maleimide Hydrolysis Half-life ~150 hours at pH 7.0The stability of the reactive group decreases as pH increases. Hydrolysis renders the reagent unable to react with thiols.
Recommended Reaction Buffer Phosphate-buffered saline (PBS), HEPESBuffers must be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol).
Biotin-Streptavidin K_d ~10⁻¹⁵ MThis extremely low dissociation constant indicates a very strong and stable interaction, making it ideal for pull-down and imaging applications.
Solubility Soluble in DMSO, DMF, and waterFor stock solutions, dissolving in an organic solvent like DMSO first is recommended before preparing aqueous working solutions.

Key Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Protocol for Protein Biotinylation

This protocol outlines the steps for labeling a purified protein containing accessible cysteine residues.

Materials:

  • Protein solution (1-5 mg/mL in a thiol-free buffer like PBS, pH 7.2)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Prepare Protein: If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Crucially, the reducing agent must be completely removed before adding the maleimide reagent, typically by dialysis or using a desalting column.

  • Prepare Labeling Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in DMSO.

  • Calculate Reagent Volume: Determine the amount of labeling reagent needed. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point. The optimal ratio should be determined empirically for each specific protein.

  • Reaction Incubation: Add the calculated volume of the this compound stock solution to the protein solution. Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction (Optional): To stop the labeling reaction, a thiol-containing compound like DTT or cysteine can be added to a final concentration of ~10-20 mM to consume any unreacted maleimide.

  • Remove Excess Reagent: Separate the biotinylated protein from unreacted this compound and quenching reagents using a desalting column or dialysis against the desired storage buffer (e.g., PBS).

  • Verification and Storage: Confirm biotinylation using a method like a Western blot with streptavidin-HRP or a dot blot. Store the labeled protein at -20°C or -80°C.

Protocol for a Pull-Down Assay of a Biotinylated Protein

This protocol describes how to capture a biotinylated protein from a complex mixture, such as a cell lysate.

Materials:

  • Biotinylated protein sample (from Protocol 3.1)

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Lysis buffer (e.g., RIPA buffer, ensure it is compatible with downstream analysis)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a high concentration of free biotin for native elution)

Procedure:

  • Prepare Beads: Resuspend the streptavidin beads in their storage buffer. Transfer the required amount of bead slurry to a new microcentrifuge tube.

  • Equilibrate Beads: Place the tube on a magnetic stand to pellet the beads. Discard the supernatant. Add 1 mL of wash buffer, resuspend the beads, pellet again, and discard the supernatant. Repeat this wash step twice.

  • Bind Biotinylated Protein: After the final wash, resuspend the beads in the sample containing the biotinylated protein (e.g., cell lysate). Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Wash Away Unbound Proteins: Pellet the beads with the magnet and discard the supernatant. Wash the beads three times with 1 mL of wash buffer to remove non-specifically bound proteins.

  • Elute Captured Protein: After the final wash, elute the captured protein from the beads.

    • For SDS-PAGE: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted protein, ready for loading onto a gel.

    • For Native Elution: Resuspend the beads in a buffer containing a high concentration of free biotin (e.g., 2-10 mM) to competitively displace the biotinylated protein from the streptavidin.

  • Analyze: Analyze the eluted proteins by Western blot, mass spectrometry, or other desired methods.

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of the chemical reactions and experimental processes.

cluster_reagent This compound Reagent cluster_target Target Molecule cluster_product Biotinylated Product reagent Biotin PEG7 Linker Maleimide product Biotin PEG7 Linker Thioether Bond-Protein reagent->product Reacts with Thiol (pH 6.5-7.5) protein Protein thiol -SH protein->thiol has Cysteine residue

Caption: Covalent bond formation between the maleimide group and a target thiol.

cluster_pulldown Pull-Down Assay start Start with Protein (containing free -SH) reagent Add this compound (Molar Excess) start->reagent incubate Incubate (1-2h at RT or 4°C) reagent->incubate remove_excess Remove Excess Reagent (Desalting Column) incubate->remove_excess biotinylated_protein Purified Biotinylated Protein remove_excess->biotinylated_protein streptavidin_beads Add to Streptavidin Beads biotinylated_protein->streptavidin_beads wash Wash to Remove Non-specific Binders streptavidin_beads->wash elute Elute Captured Protein wash->elute analysis Downstream Analysis (Western Blot, Mass Spec) elute->analysis

Caption: Experimental workflow from protein labeling to downstream analysis.

Synthesis of Biotin-PEG7-Maleimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway for Biotin-PEG7-Maleimide, a heterobifunctional crosslinker crucial for bioconjugation in research and drug development. The document details the synthetic route, experimental protocols, and expected outcomes, presented in a format tailored for scientific professionals.

Introduction

This compound is a valuable reagent that combines the high-affinity binding of biotin (B1667282) to streptavidin and avidin (B1170675) with the thiol-reactive chemistry of a maleimide (B117702) group. The polyethylene (B3416737) glycol (PEG) spacer, consisting of seven ethylene (B1197577) glycol units, enhances the solubility and flexibility of the linker, minimizing steric hindrance in conjugation reactions. This molecule is widely used for the specific labeling and conjugation of proteins, peptides, and other biomolecules containing free sulfhydryl groups, finding applications in immunoassays, affinity chromatography, and the development of antibody-drug conjugates (ADCs).

Synthesis Pathway Overview

The most common and efficient synthetic route to this compound involves a two-step process starting from the commercially available precursor, Biotin-PEG7-Amine.

Step 1: Formation of N-(Biotin-PEG7)maleamic acid. Biotin-PEG7-Amine is reacted with maleic anhydride (B1165640). The primary amine of the PEG linker performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a stable maleamic acid intermediate.

Step 2: Cyclization to this compound. The N-(Biotin-PEG7)maleamic acid intermediate is then dehydrated to form the final maleimide product. This intramolecular cyclization is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like sodium acetate (B1210297).

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound. Researchers should adapt and optimize these conditions based on their specific laboratory settings and available equipment.

Step 1: Synthesis of N-(Biotin-PEG7)maleamic acid

Materials:

  • Biotin-PEG7-Amine

  • Maleic Anhydride

  • Anhydrous Dioxane or Acetone (B3395972)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • In a clean, dry round-bottom flask, dissolve Biotin-PEG7-Amine (1.0 equivalent) in anhydrous dioxane or acetone under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate container, dissolve maleic anhydride (1.2 equivalents) in the same anhydrous solvent.

  • Slowly add the maleic anhydride solution to the stirred solution of Biotin-PEG7-Amine at room temperature.

  • Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure to yield the crude N-(Biotin-PEG7)maleamic acid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • N-(Biotin-PEG7)maleamic acid (from Step 1)

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Anhydrous Dioxane or N,N-Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., dichloromethane (B109758) and methanol)

Procedure:

  • Dissolve the crude N-(Biotin-PEG7)maleamic acid (1.0 equivalent) in anhydrous dioxane or DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add anhydrous sodium acetate (0.3 equivalents) to the solution.

  • Add acetic anhydride (3.0 equivalents) to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by silica gel column chromatography. A gradient of methanol (B129727) in dichloromethane is typically effective for elution.

  • Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Biotin-PEG7-AmineC₂₆H₅₀N₄O₉S594.76Starting Material
Maleic AnhydrideC₄H₂O₃98.06Reagent
N-(Biotin-PEG7)maleamic acidC₃₀H₅₂N₄O₁₂S692.82Intermediate
This compoundC₃₀H₅₀N₄O₁₁S674.80Final Product

Table 2: Representative Reaction Parameters and Outcomes

ParameterStep 1: Maleamic Acid FormationStep 2: Cyclization to Maleimide
Solvent Anhydrous Dioxane or AcetoneAnhydrous Dioxane or DMF
Temperature Room Temperature60-70 °C
Reaction Time 2-4 hours3-5 hours
Purification Method None (used directly)Silica Gel Column Chromatography
Typical Yield >95% (crude)60-80% (after purification)
Purity (by HPLC) ->95%

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclization Biotin_PEG7_Amine Biotin-PEG7-Amine Reaction1 Reaction in Anhydrous Dioxane Biotin_PEG7_Amine->Reaction1 Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Reaction1 Maleamic_Acid N-(Biotin-PEG7)maleamic acid (Intermediate) Reaction1->Maleamic_Acid Room Temp, 2-4h Reaction2 Reaction in Anhydrous Dioxane Maleamic_Acid->Reaction2 Acetic_Anhydride Acetic Anhydride & Sodium Acetate Acetic_Anhydride->Reaction2 Purification Purification (Chromatography) Reaction2->Purification 60-70°C, 3-5h Final_Product This compound Purification->Final_Product

Caption: Workflow for the two-step synthesis of this compound.

Logical Relationship of Reaction Steps

Logical_Relationship Start Starting Material: Biotin-PEG7-Amine Step1 Addition Reaction with Maleic Anhydride Start->Step1 Intermediate Intermediate Product: N-(Biotin-PEG7)maleamic acid Step1->Intermediate Ring Opening Step2 Dehydration/ Cyclization Reaction Intermediate->Step2 Ring Closure End Final Product: This compound Step2->End

Caption: Logical progression of the this compound synthesis.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Biotin-PEG7-Maleimide in Aqueous Buffers

This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterobifunctional crosslinker essential for bioconjugation. Understanding its solubility and handling is critical for the successful labeling of proteins, peptides, and other thiol-containing molecules in the development of antibody-drug conjugates (ADCs), diagnostic assays, and other targeted therapeutics.

Introduction to this compound

This compound is a specialized chemical reagent used to attach a biotin (B1667282) label to molecules containing free sulfhydryl (-SH) groups. It consists of three key components:

  • Biotin: A small vitamin that exhibits an exceptionally strong and specific affinity for avidin (B1170675) and streptavidin proteins, forming the basis of numerous detection and purification systems.

  • Maleimide (B117702): A reactive group that specifically and efficiently forms a stable thioether bond with sulfhydryl groups, typically found in the cysteine residues of proteins. This reaction is most effective in the pH range of 6.5 to 7.5.[1][2][3][4][5]

  • PEG7 Linker: A polyethylene (B3416737) glycol (PEG) spacer arm with seven ethylene (B1197577) glycol units. This hydrophilic spacer is crucial for enhancing the water solubility of the entire molecule and the resulting conjugate.[1][2][3][6] It also reduces aggregation of labeled proteins and minimizes steric hindrance, preserving the biological activity of the labeled molecule.[2]

The defined length of the PEG linker provides precision in bioconjugation applications, unlike heterogeneous PEG mixtures.[1][4]

Solubility Profile

The solubility of this compound is a key feature, primarily imparted by its hydrophilic PEG spacer. It is generally characterized by its high solubility in aqueous buffers and polar organic solvents.

Data Presentation: Solubility Summary

While precise quantitative values are not consistently published across suppliers, the qualitative solubility is well-documented.

Solvent TypeSolvent NameSolubilityKey Considerations & Recommendations
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris Buffer, MES BufferSoluble / Readily Soluble[1][7][8]Prepare fresh immediately before use. The maleimide group can hydrolyze in aqueous solutions over time.[5] The optimal pH for stability and reaction is 6.5-7.5.[2][3][4]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Soluble[1][7][8][9]Recommended for preparing concentrated stock solutions (e.g., 10-200 mM).[1][10] Use of high-purity, anhydrous grade is critical to prevent premature hydrolysis of the maleimide group.[5][10]
Chlorinated Solvents Dichloromethane (DCM) / Methylene ChlorideSoluble[1][7][8]Less common for biological applications due to solvent incompatibility with proteins.
Alcohols Ethanol, MethanolLess Soluble[7]Not a preferred solvent for primary stock solutions.
Non-Polar Solvents Ether, TolueneNot Soluble[7]Incompatible.

Experimental Protocols & Handling

Proper handling and preparation are paramount to ensure the reactivity of the maleimide group and the success of conjugation experiments.

Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent

This is the recommended method for storing the reagent.

  • Equilibration: Allow the vial of this compound powder to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can compromise the maleimide group.[10]

  • Solvent Addition: Add a sufficient volume of anhydrous, high-purity DMSO or DMF to the powder to achieve the desired concentration (e.g., 10-20 mM is common).[10][11]

  • Dissolution: Vortex or gently sonicate the solution to ensure the powder is completely dissolved.[10] Gentle warming up to 37°C can also aid dissolution.[10]

  • Storage: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light and moisture.[10][11][12] A properly stored stock solution in anhydrous DMSO can be stable for several months.[1]

Protocol 2: Bioconjugation in an Aqueous Buffer

This protocol outlines the general steps for labeling a thiol-containing protein.

  • Protein Preparation: The protein to be labeled must be in a sulfhydryl-free buffer at a pH between 6.5 and 7.5 (e.g., PBS).[1][4] Buffers containing extraneous thiols like DTT or 2-mercaptoethanol (B42355) must be avoided as they will compete for reaction with the maleimide.[4] If necessary, disulfide bonds within the protein can be reduced using a reagent like TCEP, followed by its removal via a desalting column.[1]

  • Reagent Addition: Add the calculated amount of the this compound stock solution to the protein solution. It is recommended to add the stock solution slowly with continuous stirring to prevent localized high concentrations and potential precipitation.[10] The final concentration of the organic co-solvent (DMSO or DMF) in the reaction mixture should typically be kept below 10% (v/v) to avoid denaturing the protein.[10]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[1] The reaction should be protected from light.

  • Purification: After incubation, remove excess, unreacted this compound from the labeled protein using a desalting column, size-exclusion chromatography, or dialysis.[1][4]

Key Factors Influencing Solubility and Stability

The interplay of several factors dictates the successful use of this compound. The diagram below illustrates these relationships.

cluster_main Factors Influencing this compound cluster_factors Key Factors cluster_outcomes Outcomes Reagent This compound Solubility Solubility Stability Stability / Reactivity pH pH pH->Stability Optimal: 6.5-7.5 >7.5: Hydrolysis Risk Solvent Solvent Solvent->Solubility Aqueous: Use Fresh Anhydrous DMSO/DMF: Stock Solution Additives Buffer Additives Additives->Stability Avoid Thiols (e.g., DTT) Reacts with Maleimide Temp Temperature Temp->Solubility Gentle warming aids dissolution Store cold (-20°C)

Caption: Key factors influencing the solubility and stability of this compound.

Visualization of Experimental Workflow

The following workflow diagram provides a high-level overview of the key steps in a typical bioconjugation experiment using this compound.

cluster_workflow Experimental Workflow for Bioconjugation prep_reagent 1. Prepare Stock Solution (this compound in anhydrous DMSO/DMF) conjugation 3. Conjugation Reaction (Add stock solution to protein) prep_reagent->conjugation prep_protein 2. Prepare Protein (Buffer exchange into Thiol-free buffer, pH 6.5-7.5) reduction 2a. Reduce Disulfides (optional) (e.g., with TCEP) prep_protein->reduction prep_protein->conjugation removal 2b. Remove Reducing Agent (e.g., Desalting column) reduction->removal removal->conjugation incubation 4. Incubate (2h @ RT or O/N @ 4°C) conjugation->incubation purification 5. Purify Conjugate (Remove excess reagent via desalting or dialysis) incubation->purification final_product 6. Final Labeled Protein purification->final_product

Caption: General workflow for protein labeling with this compound.

Conclusion

This compound is a highly water-soluble reagent due to its hydrophilic PEG linker, making it ideal for bioconjugation in aqueous environments. Successful application hinges on careful handling to preserve the integrity of the moisture-sensitive maleimide group. The recommended best practice involves preparing concentrated stock solutions in anhydrous polar aprotic solvents like DMSO or DMF and making fresh dilutions into the appropriate aqueous reaction buffer (pH 6.5-7.5) immediately prior to use. By following these guidelines, researchers can achieve efficient and specific biotinylation of thiol-containing biomolecules for a wide array of scientific applications.

References

Unlocking Precision in Bioconjugation: A Technical Guide to Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of biomolecules is a cornerstone of innovation. Biotin-PEG7-Maleimide stands out as a critical reagent in this field, offering a versatile and efficient means of attaching a biotin (B1667282) moiety to proteins, peptides, and other thiol-containing molecules. This guide provides an in-depth overview of its properties, applications, and a detailed protocol for its use in the laboratory.

Core Properties and Specifications

This compound is a heterobifunctional crosslinker characterized by a biotin head group, a seven-unit polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) functional group. This unique architecture provides a powerful combination of high-affinity binding to streptavidin and avidin, enhanced aqueous solubility, and specific reactivity towards sulfhydryl groups.

PropertyValueSource
Molecular Formula C33H55N5O12S[1]
Molecular Weight 745.9 g/mol Calculated
CAS Number 1898221-65-2[1]
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF
Reactive Group Maleimide
Reacts With Sulfhydryl groups (-SH)[2]
Spacer Arm PEG7 (Polyethylene Glycol, 7 units)

Mechanism of Action and Applications

The utility of this compound lies in its specific and efficient conjugation chemistry. The maleimide group reacts with free sulfhydryl groups, commonly found in the side chains of cysteine residues in proteins, to form a stable thioether bond.[3] This reaction is most efficient at a pH range of 6.5-7.5.[4]

The integrated polyethylene glycol (PEG) spacer is not merely a linker; it imparts crucial properties to the conjugate. The hydrophilic nature of the PEG chain enhances the water solubility of the labeled molecule, which can help prevent aggregation, a common challenge when working with modified proteins.[5] Furthermore, the length of the PEG spacer can mitigate steric hindrance, ensuring that the biotin moiety remains accessible for binding to streptavidin or avidin.

This targeted biotinylation has wide-ranging applications in drug development and research, including:

  • Immunoassays: Development of sensitive ELISA, Western blotting, and immunohistochemistry protocols.

  • Drug Targeting and Delivery: Conjugation to antibodies or other targeting ligands to create biotinylated probes for targeted drug delivery systems.[6]

  • Protein Purification and Detection: Biotin-labeled proteins can be easily purified or detected using streptavidin- or avidin-coated resins and reporters.

  • Antibody-Drug Conjugates (ADCs): Used as a linker to attach cytotoxic drugs to antibodies for targeted cancer therapy.[2]

Experimental Protocol: Biotinylation of a Cysteine-Containing Protein

This protocol provides a general guideline for the biotinylation of a protein with available free sulfhydryl groups using this compound. Optimization may be required for specific proteins and applications.

Materials:
  • Protein containing free sulfhydryl groups (e.g., an antibody with reduced disulfides)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for preparing stock solution

  • Reducing agent (e.g., TCEP, DTT) if protein disulfides need to be reduced

  • Desalting column or dialysis cassette for purification

Procedure:
  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • If the protein's cysteine residues are in the form of disulfide bonds, reduction will be necessary. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in DMSO or DMF to prepare a 10 mM stock solution.

  • Biotinylation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Biotinylated Protein:

    • Remove excess, unreacted this compound by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.

  • Characterization:

    • The degree of biotinylation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Workflow for Protein Biotinylation

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Cysteine-Containing Protein Mix Mixing and Incubation Protein->Mix Biotin_Reagent This compound Stock Solution Biotin_Reagent->Mix Purify Purification (Desalting/Dialysis) Mix->Purify Analyze Characterization (e.g., HABA Assay) Purify->Analyze

Workflow for the biotinylation of a cysteine-containing protein.

Signaling Pathway Diagram: Targeted Drug Delivery

Targeted_Drug_Delivery cluster_conjugate Biotinylated Antibody-Drug Conjugate cluster_cell Target Cell Antibody Targeting Antibody Linker This compound Antibody->Linker Drug Therapeutic Drug Linker->Drug Receptor Cell Surface Receptor Linker->Receptor Binding Internalization Internalization Receptor->Internalization Release Drug Release Internalization->Release Effect Therapeutic Effect Release->Effect

References

Biotin-PEG7-Maleimide: A Comprehensive Technical Guide to a Versatile Bioconjugation Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, the ability to specifically and efficiently link molecules is paramount. Biotin-PEG7-Maleimide has emerged as a powerful and versatile heterobifunctional linker, enabling the precise coupling of biotin (B1667282) to sulfhydryl-containing molecules such as proteins, peptides, and other biomolecules. This technical guide provides an in-depth analysis of the this compound spacer arm, its physicochemical properties, and its significance in a range of research and therapeutic applications, including the development of antibody-drug conjugates (ADCs).

Core Components and Their Significance

The efficacy of this compound lies in the distinct functionalities of its three core components: the biotin moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the maleimide (B117702) group.

Biotin: A small vitamin (Vitamin B7), biotin exhibits an extraordinarily high and specific affinity for avidin (B1170675) and streptavidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1]. This near-covalent, non-covalent interaction is one of the strongest known in nature, making it an invaluable tool for a multitude of applications, including affinity purification, immunoassays, and targeted drug delivery[1][2]. By incorporating a biotin tag, researchers can readily detect, isolate, or target molecules of interest.

Polyethylene Glycol (PEG) Spacer: The PEG7 component of the linker consists of seven repeating ethylene (B1197577) glycol units. This hydrophilic spacer confers several advantageous properties to the conjugate. It increases the water solubility of the labeled molecule, which is particularly beneficial when working with hydrophobic compounds[3]. The PEG spacer also reduces the potential for aggregation of the conjugated biomolecule and can minimize non-specific binding[3][4]. Furthermore, the defined length of the PEG chain provides spatial separation between the biotin tag and the target molecule, which can reduce steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin[5].

Maleimide: The maleimide group is a highly selective reactive moiety that specifically and efficiently forms a stable covalent thioether bond with free sulfhydryl (thiol) groups (-SH), typically found in cysteine residues of proteins and peptides[6][7]. This reaction, a Michael addition, proceeds rapidly under mild physiological conditions (pH 6.5-7.5), ensuring the preservation of the biological activity of the target molecule[6]. The high selectivity of the maleimide-thiol reaction minimizes cross-reactivity with other functional groups, such as amines, leading to more homogenous and well-defined conjugates[8].

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C₃₃H₅₅N₅O₁₂S[6]
Molecular Weight 745.88 g/mol
Spacer Arm Length ~29.8 Å (25 atoms)[7]
Purity ≥95%
Solubility Soluble in water and DMSO[7]
Optimal Reaction pH 6.5 - 7.5 for maleimide-thiol reaction[6]
Storage Conditions -20°C to -80°C, desiccated

Experimental Protocols

This section provides a detailed methodology for the biotinylation of a thiol-containing protein using this compound.

Materials and Reagents
  • Thiol-containing protein (e.g., antibody, peptide)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.

  • Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355).

  • Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassette.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve this compound.

Protein Preparation
  • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.

    • Add a 10- to 50-fold molar excess of a reducing agent like TCEP to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the excess reducing agent using a desalting column or dialysis against the reaction buffer.

Preparation of this compound Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. This stock solution should be prepared fresh before each use.

Bioconjugation Reaction
  • Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio may need to be determined empirically based on the protein and desired degree of labeling.

  • Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if working with light-sensitive molecules.

Quenching the Reaction
  • To stop the labeling reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM.

  • Incubate for 15-30 minutes at room temperature. The quenching reagent will react with any unreacted maleimide groups.

Purification of the Biotinylated Protein
  • Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS).

  • Alternatively, dialysis can be performed against the storage buffer.

  • Collect the fractions containing the purified biotinylated protein.

Characterization
  • Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay).

  • The degree of biotinylation (the number of biotin molecules per protein) can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

G This compound Structure and Connectivity cluster_biotin Biotin Moiety cluster_peg PEG7 Spacer cluster_maleimide Maleimide Group cluster_target Target Molecule Biotin Biotin PEG7 (-O-CH2-CH2-)₇ Biotin->PEG7 Maleimide Maleimide PEG7->Maleimide Protein Protein (with -SH group) Maleimide->Protein Thioether Bond Formation (Michael Addition)

Caption: Structure of this compound and its conjugation to a thiol-containing protein.

G Bioconjugation Workflow with this compound start Start: Thiol-containing Protein reduction 1. Reduction of Disulfides (Optional, with TCEP/DTT) start->reduction purify_reduction 2. Removal of Reducing Agent (Desalting/Dialysis) reduction->purify_reduction conjugation 4. Conjugation Reaction (pH 6.5-7.5) purify_reduction->conjugation prepare_linker 3. Prepare this compound (Dissolve in DMSO/DMF) prepare_linker->conjugation quench 5. Quench Reaction (L-cysteine/2-ME) conjugation->quench purify_final 6. Purify Conjugate (SEC/Dialysis) quench->purify_final characterize 7. Characterization (HABA Assay/Mass Spec) purify_final->characterize end End: Biotinylated Protein characterize->end

Caption: Experimental workflow for protein biotinylation using this compound.

G Interaction of Biotinylated Protein with Streptavidin cluster_conjugate Biotinylated Protein cluster_streptavidin Streptavidin (Tetramer) Protein Target Protein Linker Biotin-PEG7 Linker SA1 Biotin Binding Site Linker->SA1 High-Affinity Binding SA2 Biotin Binding Site SA3 Biotin Binding Site SA4 Biotin Binding Site

Caption: High-affinity interaction between the biotinylated protein and a streptavidin tetramer.

Conclusion

This compound is a highly effective and versatile reagent for the specific biotinylation of thiol-containing molecules. Its well-defined structure, incorporating a high-affinity biotin tag, a hydrophilic PEG spacer of a specific length, and a thiol-selective maleimide group, provides researchers and drug developers with a powerful tool for a wide array of applications. The advantages conferred by the PEG7 spacer, including increased solubility, reduced aggregation, and minimized steric hindrance, make this linker particularly valuable in the development of sensitive diagnostic reagents and targeted therapeutics such as antibody-drug conjugates. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in various bioconjugation strategies.

References

An In-depth Technical Guide to the Core Function of the Maleimide Group in Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of the maleimide (B117702) group in the heterobifunctional crosslinker, Biotin-PEG7-Maleimide. This reagent is extensively utilized in bioconjugation, drug delivery, and diagnostic applications. A thorough understanding of its chemistry and reactivity is paramount for the successful design and execution of experiments in these fields.

The Core Function: Covalent Bond Formation via Michael Addition

This compound is a bifunctional molecule designed for bioconjugation.[1][2] It comprises three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal maleimide group.[1][2][3] The primary function of the maleimide group is to serve as a highly selective and efficient reactive handle for covalent modification of biomolecules.[4][5]

The maleimide group's reactivity is centered on its electron-deficient carbon-carbon double bond within the maleimide ring.[6] It reacts specifically with sulfhydryl (thiol) groups, which are predominantly found in the side chains of cysteine residues in proteins and peptides.[5][7] This reaction proceeds through a Michael addition mechanism, where the nucleophilic thiol group attacks one of the double-bonded carbons in the maleimide ring.[6] This results in the formation of a stable, covalent thioether bond.[3][6][8] This high degree of selectivity for thiols, especially within a specific pH range, makes maleimides a preferred choice for site-specific protein modification.[4][5]

Caption: Reaction mechanism of this compound with a thiol-containing molecule.

Key Parameters Influencing the Maleimide-Thiol Reaction

The efficiency and specificity of the maleimide-thiol conjugation are critically dependent on several experimental parameters. Careful optimization of these conditions is essential to maximize the yield of the desired conjugate and minimize side reactions.

Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation

ParameterOptimal Range/ValueNotesReference(s)
pH 6.5 - 7.5This pH range ensures that the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing the reactivity of primary amines.[5][6] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[9][5][6][9]
Temperature 4°C - 25°CThe reaction can be performed at room temperature or at 4°C overnight.[10][11] Lower temperatures can be used to slow down the reaction and potentially reduce side reactions.[10][11]
Molar Ratio (Maleimide:Thiol) 10:1 - 20:1A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[10][11] However, the optimal ratio should be determined empirically for each specific application.[10][10][11]
Solvent Anhydrous DMSO or DMFFor dissolving the maleimide reagent before adding it to the aqueous reaction buffer.[10][10]
Buffer PBS, Tris, HEPES (thiol-free)The buffer should not contain any thiol-containing compounds that would compete with the target molecule for reaction with the maleimide.[5][10][5][10]

Potential Side Reactions and Stability Considerations

While the maleimide-thiol reaction is highly selective, certain side reactions can occur, which may impact the homogeneity and stability of the final conjugate.

  • Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[6][9] This hydrolysis opens the maleimide ring to form a non-reactive maleamic acid derivative, which is incapable of reacting with thiols.[6][9] Therefore, it is crucial to use freshly prepared maleimide solutions and maintain the pH within the optimal range.[6]

  • Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol can, under certain conditions, undergo a retro-Michael reaction.[12] This can lead to the dissociation of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in a physiological environment.[12][13]

  • Reaction with Amines: At pH values above 7.5, the reactivity of primary amines (e.g., from lysine (B10760008) residues) towards the maleimide group increases, which can lead to a loss of selectivity and the formation of off-target conjugates.[6][9]

Table 2: Factors Affecting the Stability of Maleimide Conjugates

FactorEffect on StabilityMitigation StrategiesReference(s)
pH Higher pH (>7.5) increases the rate of maleimide hydrolysis and reaction with amines.[6][9]Maintain pH between 6.5 and 7.5 during conjugation.[6][9][6][9]
Presence of other thiols Can lead to thiol exchange via a retro-Michael reaction.[12][13]Hydrolysis of the succinimide (B58015) ring after conjugation can stabilize the linkage.[13][14][12][13][14]
Electron-withdrawing substituents on the maleimide Can accelerate the hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened product.[15][16]Use of specialized maleimides designed for enhanced stability.[14][14][15][16]

Experimental Protocol: Biotinylation of a Thiol-Containing Protein

This section provides a detailed, generalized protocol for the biotinylation of a protein containing free sulfhydryl groups using this compound.

4.1. Materials and Reagents

  • Protein to be labeled (containing free thiols)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5 (degassed)

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., size-exclusion chromatography)

  • Inert gas (e.g., nitrogen or argon)

4.2. Experimental Workflow

Experimental_Workflow cluster_prep cluster_reaction cluster_purification A Prepare Protein Solution (1-10 mg/mL in degassed buffer) B Optional: Reduce Disulfides (Add TCEP, incubate 20-30 min) A->B If necessary D Add Maleimide to Protein (10-20x molar excess) A->D B->D C Prepare Maleimide Stock Solution (10 mM in anhydrous DMSO/DMF) C->D E Incubate (2h at RT or overnight at 4°C) D->E F Purify Conjugate (Size-Exclusion Chromatography) E->F G Characterize Conjugate (e.g., Degree of Labeling) F->G

Caption: General experimental workflow for protein biotinylation using this compound.

4.3. Step-by-Step Procedure

  • Prepare the Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[10] It is crucial to degas the buffer to prevent oxidation of the thiol groups.[10]

  • (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.[5][7] Add a 10-100 fold molar excess of TCEP to the protein solution.[10] Flush the vial with an inert gas, seal it, and incubate for 20-30 minutes at room temperature.[10] TCEP is compatible with maleimide chemistry and does not need to be removed prior to the conjugation step.[5]

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[10]

  • Conjugation Reaction: While gently stirring or vortexing the protein solution, add the freshly prepared this compound stock solution to achieve a 10-20 fold molar excess of the maleimide reagent over the protein.[10][11]

  • Incubation: Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[10] Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[10]

  • Purification of the Conjugate: Remove the excess, unreacted this compound and any other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.[17][18]

  • Characterization of the Conjugate: Determine the degree of labeling (DOL), which is the average number of biotin molecules conjugated per protein molecule. This can be achieved using various methods, including spectrophotometric assays like the HABA assay or by mass spectrometry.[10]

  • Storage of the Conjugate: For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.[10] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store at -20°C or below.[10][17] Adding a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can also be beneficial.[10][17]

Applications in Drug Development and Research

The specific and efficient nature of the maleimide-thiol conjugation makes this compound a valuable tool in various applications.

  • Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach cytotoxic drugs to antibodies, creating ADCs that specifically target cancer cells.[4] The biotin moiety can then be used for detection, purification, or secondary targeting.

  • Protein Labeling: this compound is widely used for attaching biotin labels to proteins for subsequent detection with streptavidin-conjugated enzymes or fluorophores in techniques like ELISA, Western blotting, and immunofluorescence.[3][4]

  • Surface Functionalization: The maleimide group can be used to immobilize biotinylated proteins or other molecules onto surfaces, nanoparticles, or beads for applications in biosensors and diagnostics.[4]

  • Studying Cysteine Redox States: Biotin-conjugated maleimides can be used to specifically label cysteine residues in their reduced (thiol) state, allowing for the study of protein oxidation and redox signaling.[19][20]

ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (via Maleimide Linker) Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induces

Caption: Conceptual pathway of an Antibody-Drug Conjugate (ADC) utilizing a maleimide linker.

Conclusion

The maleimide group is the cornerstone of this compound's functionality, enabling the highly specific and efficient covalent attachment of biotin to thiol-containing biomolecules. A comprehensive understanding of the Michael addition chemistry, the influence of reaction parameters, and potential side reactions is essential for the successful application of this versatile reagent in research and drug development. By carefully controlling the experimental conditions, researchers can leverage the unique properties of the maleimide group to create well-defined bioconjugates for a wide array of applications.

References

Biotin-PEG7-Maleimide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1898221-65-2

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of Biotin-PEG7-Maleimide. This heterobifunctional crosslinker is a valuable tool in bioconjugation, enabling the specific attachment of biotin (B1667282) to proteins, peptides, and other molecules containing free sulfhydryl groups.

Core Concepts and Applications

This compound is a molecule composed of three key functional components: a biotin moiety, a polyethylene (B3416737) glycol (PEG) spacer with seven ethylene (B1197577) glycol units, and a maleimide (B117702) group.[1][2] This unique structure provides several advantages in bioconjugation and related applications.

The biotin group exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins. This strong interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

The polyethylene glycol (PEG) spacer is a hydrophilic chain that enhances the water solubility of the reagent and the resulting conjugate.[2] This property is particularly beneficial for preventing the aggregation of labeled proteins in solution.[2] The PEG spacer also provides a flexible arm that minimizes steric hindrance, allowing for efficient binding of the biotin moiety to avidin or streptavidin.

The maleimide group is a thiol-reactive functional group that specifically and efficiently reacts with free sulfhydryl (-SH) groups, typically found in cysteine residues of proteins.[3][4][5] This reaction, a Michael addition, forms a stable thioether bond, covalently linking the biotin-PEG7 moiety to the target molecule.[3][4][5] The optimal pH range for this reaction is between 6.5 and 7.5.[3][4][5]

Key Applications:

  • Protein and Peptide Labeling: this compound is extensively used to biotinylate proteins and peptides at specific cysteine residues for subsequent detection with streptavidin-conjugated reporters (e.g., enzymes, fluorophores) in techniques like Western blotting, ELISA, and flow cytometry.

  • Antibody-Drug Conjugates (ADCs): This linker is employed in the development of ADCs, where a cytotoxic drug can be attached to a monoclonal antibody via the maleimide group, enabling targeted drug delivery to cancer cells.[6][7][8][]

  • PEGylation: The PEG spacer can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their solubility, stability, and in vivo half-life.[]

  • Immobilization and Purification: Biotinylated molecules can be readily immobilized on streptavidin-coated surfaces for various analytical and preparative applications, including affinity chromatography and surface plasmon resonance (SPR).

Technical Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 1898221-65-2[3]
Molecular Formula C₃₃H₅₅N₅O₁₂S[3]
Molecular Weight 745.89 g/mol [4]
Appearance Solid[6]
Color Colorless to off-white[6]
Purity >95%[2]

Table 2: Solubility and Storage

PropertyRecommendationReference(s)
Solubility Soluble in water, DMSO, DMF[1]
Storage Conditions Store at -20°C, keep in a dry and dark place.[1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month.[6]

Experimental Protocols

This section provides a detailed methodology for a common application of this compound: the biotinylation of an antibody.

Antibody Biotinylation Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

Materials:

  • Purified antibody (IgG) in a thiol-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.[10]

    • If the antibody's cysteine residues are involved in disulfide bonds and need to be labeled, a reduction step is necessary. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.[11] Note: Dithiothreitol (DTT) can also be used, but it must be removed before adding the maleimide reagent.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[11] For example, dissolve 7.46 mg of the reagent in 1 mL of DMSO.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[12]

    • Gently mix and incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[12]

  • Purification of the Biotinylated Antibody:

    • Remove the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[10]

    • Collect the fractions containing the biotinylated antibody. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.

  • Storage:

    • Store the purified biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. The addition of a carrier protein like BSA (0.1%) and a preservative like sodium azide (B81097) (0.02%) can improve stability.

Visualizations

Thiol-Maleimide Reaction Mechanism

The following diagram illustrates the chemical reaction between the maleimide group of this compound and a thiol group from a cysteine residue.

Caption: Covalent bond formation between a thiol and a maleimide.

Experimental Workflow for Antibody Biotinylation

This diagram outlines the key steps in the experimental protocol for labeling an antibody with this compound.

Antibody_Biotinylation_Workflow start Start: Purified Antibody reduction Optional: Disulfide Bond Reduction (e.g., with TCEP) start->reduction If necessary conjugation Conjugation Reaction: Incubate Antibody with This compound start->conjugation reduction->conjugation reagent_prep Prepare This compound Stock Solution reagent_prep->conjugation purification Purification: Remove excess reagent (e.g., Desalting Column) conjugation->purification product Biotinylated Antibody purification->product

Caption: Workflow for antibody biotinylation using this compound.

References

Biotin-PEG7-Maleimide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Biotin-PEG7-Maleimide, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and various research applications. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its structure and reaction pathways.

Core Concepts and Chemical Properties

This compound is a versatile molecule that incorporates three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. The biotin component provides a high-affinity binding site for avidin (B1170675) and streptavidin, making it an excellent tool for detection, purification, and targeted delivery. The PEG spacer, consisting of seven ethylene (B1197577) glycol units, enhances the hydrophilicity and biocompatibility of the conjugate, reducing aggregation and improving in vivo circulation times. The maleimide group at the terminus reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Chemical Formula C₃₃H₅₅N₅O₁₂S[1]
CAS Number 1898221-65-2[1]
Molecular Weight 745.9 g/mol Calculated
Purity ≥99%[2]
Appearance Colorless to off-white solid[3]
Solubility Soluble in water, DMSO, DMF, and methylene (B1212753) chloride[4]
Structural Representation

The chemical structure of this compound is depicted below, illustrating the biotin, PEG, and maleimide functional groups.

G Biotin Biotin PEG7 PEG7 Spacer Biotin->PEG7 Linker Maleimide Maleimide PEG7->Maleimide Linker G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Protein Solution (1-10 mg/mL in pH 6.5-7.5 buffer) C Add this compound to Protein Solution (2:1 molar ratio) A->C B Prepare this compound Stock Solution (5-10 mg/mL in DMSO) B->C D Incubate at Room Temperature for 2-4 hours C->D E Purify Conjugate via Desalting Column or Dialysis D->E G Biotin_PEG_Maleimide This compound Conjugate Biotinylated Protein (Stable Thioether Bond) Biotin_PEG_Maleimide->Conjugate Protein_SH Protein with Thiol Group (-SH) Protein_SH->Conjugate

References

Commercial Sources and Technical Applications of Biotin-PEG7-Maleimide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Biotin-PEG7-Maleimide, a heterobifunctional crosslinker essential for researchers, scientists, and drug development professionals. This document details commercial sources, key technical data, experimental protocols, and relevant biological pathways and workflows.

Introduction to this compound

This compound is a specialized chemical reagent used in bioconjugation, a process that joins two molecules to form a single hybrid. This reagent is composed of three key components: a biotin (B1667282) group for high-affinity binding to streptavidin and avidin, a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups on molecules like proteins and peptides, and a polyethylene (B3416737) glycol (PEG) spacer with seven repeating units.[1][2] The PEG linker enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance.[2][3] These properties make this compound a valuable tool in various applications, including protein labeling, immunoassays, affinity chromatography, and the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs).[3][4]

Commercial Sources and Quantitative Data

A variety of commercial suppliers offer Biotin-PEG-Maleimide reagents. The following table summarizes key quantitative data for this compound and similar products from several vendors to facilitate comparison. Researchers should note that specifications can vary by lot and it is recommended to consult the supplier's certificate of analysis for the most accurate information.

SupplierProduct NameMolecular Weight ( g/mol )PurityCAS NumberStorage Conditions
MedchemExpress This compound745.8899.42%1898221-65-2-80°C for 6 months, -20°C for 1 month[4]
BroadPharm Biotin-PEG-Mal, MW 20002000>98%N/A-20°C
JenKem Technology Biotin PEG MaleimideVaries≥95% SubstitutionN/AN/A[3]
Thermo Fisher Scientific EZ-Link™ Maleimide-PEG2-Biotin525.62N/AN/A4°C with desiccant[5]
Chem-Impex (+)-Biotin-(PEG)2-maleimide525.63≥ 95% (HPLC)305372-39-8≤ -4°C[6]
Creative Biolabs Biotin-PEG2-maleimide525.62>90.0%N/A<0°C under inert gas[7]

Experimental Protocols

The following protocols are generalized procedures for the biotinylation of proteins with sulfhydryl groups using Biotin-PEG-Maleimide reagents. Optimization may be required for specific applications.

Preparation of Reagents
  • Protein Solution: Dissolve the protein to be labeled in a sulfhydryl-free buffer at a pH of 6.5-7.5 (e.g., Phosphate-Buffered Saline - PBS).[1][8] The protein concentration should typically be 1-10 mg/mL.[9] If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryl groups, incubate the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature, followed by removal of the reducing agent.[5]

  • This compound Stock Solution: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a concentration of 5-10 mg/mL.[9]

Protein Biotinylation Procedure
  • Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[8] The optimal molar ratio may need to be determined empirically.

  • Incubation: Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C.[5]

  • Purification of the Biotinylated Protein: Remove excess, unreacted this compound using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[9]

  • Storage: Store the purified biotinylated protein at 4°C for short-term use or in single-use aliquots at -20°C or -80°C for long-term storage.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and processes related to the use of this compound.

logical_relationship cluster_Biotin_PEG7_Maleimide This compound cluster_Function Functional Roles Biotin Biotin PEG7 PEG7 Spacer Biotin->PEG7 covalent bond Biotin_Func High-affinity binding to (strept)avidin Biotin->Biotin_Func Maleimide Maleimide PEG7->Maleimide covalent bond PEG7_Func Increases solubility and reduces steric hindrance PEG7->PEG7_Func Maleimide_Func Reacts with free sulfhydryl groups (-SH) Maleimide->Maleimide_Func

Logical relationship of this compound components.

experimental_workflow start Start prep_protein Prepare Protein Solution (pH 6.5-7.5) start->prep_protein reduce_disulfides Optional: Reduce Disulfides (e.g., with TCEP) prep_protein->reduce_disulfides prep_biotin Prepare this compound Stock Solution (in DMSO/DMF) prep_protein->prep_biotin if not reducing reduce_disulfides->prep_biotin if needed react Combine and Incubate (RT for 2h or 4°C overnight) prep_biotin->react purify Purify Conjugate (Size-Exclusion Chromatography or Dialysis) react->purify analyze Analyze and Store Biotinylated Protein purify->analyze end End analyze->end

General experimental workflow for protein biotinylation.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis

Mechanism of action of an Antibody-Drug Conjugate.

References

Methodological & Application

Application Notes and Protocols for Biotin-PEG7-Maleimide Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Maleimide is a valuable bioconjugation reagent designed for the selective labeling of proteins and other biomolecules containing free sulfhydryl groups. This reagent features a maleimide (B117702) group for covalent attachment to cysteine residues, a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) or streptavidin, and a seven-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances the water solubility of the conjugate, reduces steric hindrance, and minimizes aggregation, making it an ideal tool for various applications in research and drug development, including protein purification, immunoassays, and the study of protein-protein interactions.

The conjugation reaction is based on the highly specific Michael addition of a thiol group from a cysteine residue to the maleimide double bond, forming a stable thioether linkage.[1] This reaction is efficient and proceeds under mild physiological conditions, ensuring the preservation of protein structure and function.

Key Features of this compound

  • Thiol-Reactive: The maleimide group specifically reacts with sulfhydryl groups (-SH) on cysteine residues.[2]

  • PEG Spacer: The hydrophilic 7-unit PEG spacer increases the solubility of the labeled protein and reduces the potential for aggregation.[3] Longer PEG chains can also provide greater flexibility for biotin to bind to avidin or streptavidin, which can be crucial for efficient capture in applications like pull-down assays.[4]

  • High-Affinity Biotin Tag: The biotin moiety allows for strong and specific binding to avidin and streptavidin, enabling efficient purification, immobilization, and detection.

  • Stable Conjugation: The resulting thioether bond is generally stable under physiological conditions, although its stability can be influenced by factors such as pH and the presence of other thiols.[5][6][7]

Data Presentation

Table 1: General Reaction Conditions for this compound Conjugation
ParameterRecommended ConditionExpected Efficiency
pH 6.5 - 7.5High
Temperature 4°C to Room Temperature (20-25°C)Reaction is faster at room temperature
Reaction Time 1-2 hours at room temperature; 2-4 hours at 4°CVaries with protein and reagent concentrations
Maleimide:Protein Molar Ratio 10:1 to 20:1High, but requires optimization for each protein
Protein Concentration 1-10 mg/mLHigher concentrations can improve reaction kinetics
Table 2: Influence of PEG Linker Length on Conjugation Properties
PEG Linker LengthSteric HindranceSolubility of ConjugatePotential for AggregationAccess to Biotin Binding Pocket
Short (e.g., PEG2) HigherModerateModerateMay be limited
Medium (e.g., PEG7) ModerateHighLowGood
Long (e.g., PEG12+) LowerVery HighVery LowExcellent

Note: The optimal PEG linker length is application-dependent. A medium-length linker like PEG7 often provides a good balance of properties for many standard applications.[4]

Experimental Protocols

Protocol 1: Preparation of Protein for Conjugation

Objective: To prepare the protein of interest for efficient labeling with this compound by ensuring the availability of free sulfhydryl groups.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris)

  • Reducing agent (e.g., TCEP-HCl or DTT)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Buffer: Ensure the protein is in a buffer at pH 6.5-7.5 that is free of extraneous sulfhydryl-containing compounds.

  • Reduction of Disulfides (if necessary): Many proteins have cysteine residues that form disulfide bonds. To make these available for conjugation, a reduction step is necessary.

    • Add a 10- to 50-fold molar excess of a reducing agent like TCEP-HCl to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Note: DTT can also be used, but it must be completely removed before adding the maleimide reagent, as it contains a free thiol.

  • Removal of Reducing Agent: Immediately before conjugation, remove the reducing agent using a desalting column or dialysis. This step is crucial to prevent the reducing agent from reacting with the maleimide.

Protocol 2: this compound Conjugation

Objective: To covalently label the prepared protein with this compound.

Materials:

  • Prepared protein solution (from Protocol 1)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (pH 6.5-7.5, e.g., PBS)

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Initiate the Conjugation Reaction:

    • Add the this compound stock solution to the prepared protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a good starting point for optimization.

    • Gently mix the reaction solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect from light if the protein is light-sensitive.

  • Quenching the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to quench any unreacted maleimide.

Protocol 3: Purification of the Biotinylated Protein

Objective: To remove unreacted this compound and other reaction byproducts from the conjugated protein.

Materials:

  • Conjugation reaction mixture (from Protocol 2)

  • Purification system (choose one):

    • Size-Exclusion Chromatography (SEC) / Gel Filtration (e.g., Sephadex G-25)

    • Dialysis

    • Affinity Chromatography (Streptavidin or Avidin resin)

Procedure:

A. Size-Exclusion Chromatography (Recommended for most applications):

  • Equilibrate the SEC column with a suitable storage buffer for your protein (e.g., PBS).

  • Apply the reaction mixture to the column.

  • Collect the fractions containing the larger, biotinylated protein, which will elute first. The smaller, unreacted maleimide reagent will elute later.

  • Pool the protein-containing fractions.

B. Dialysis:

  • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

  • Dialyze against a large volume of a suitable buffer (e.g., PBS) with several buffer changes over 24-48 hours.

C. Affinity Chromatography (for highly pure conjugate):

  • Equilibrate a streptavidin or avidin-agarose column with a binding buffer (e.g., PBS).

  • Load the reaction mixture onto the column. The biotinylated protein will bind to the resin.

  • Wash the column extensively with the binding buffer to remove unreacted components.

  • Elute the biotinylated protein using a competitive elution buffer containing free biotin or by using denaturing conditions (e.g., low pH or SDS), depending on the downstream application and the required integrity of the protein.

Protocol 4: Characterization of the Biotinylated Protein

Objective: To confirm successful biotinylation and determine the degree of labeling.

Methods:

  • Western Blot: Separate the conjugated protein by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to confirm the presence of biotin. A shift in molecular weight may also be observed.[8]

  • Mass Spectrometry: Can be used to determine the exact mass of the conjugate and thus the number of biotin labels per protein molecule.

  • HABA Assay: A colorimetric method to quantify the amount of biotin incorporated.

Application Example: Pull-Down Assay to Identify Protein-Protein Interactions in the EGFR Signaling Pathway

This compound conjugated proteins are powerful tools for studying protein-protein interactions. A common application is a pull-down assay, where the biotinylated protein ("bait") is used to capture its interacting partners ("prey") from a cell lysate.

EGFR Signaling Pathway Overview

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, creating docking sites for various signaling proteins.[9] This initiates downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[10] Dysregulation of this pathway is common in cancer.[11]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Transcription EGF EGF EGF->EGFR Binds

Pull-Down Assay Workflow

Pull_Down_Workflow Biotin_Protein 1. Biotinylate Bait Protein (e.g., GRB2-SH) with This compound Incubate 3. Incubate Biotinylated Bait with Cell Lysate Biotin_Protein->Incubate Cell_Lysate 2. Prepare Cell Lysate Containing Prey Proteins Cell_Lysate->Incubate Streptavidin_Beads 4. Add Streptavidin-Coated Beads Incubate->Streptavidin_Beads Capture 5. Capture Bait-Prey Complex Streptavidin_Beads->Capture Wash 6. Wash to Remove Non-specific Binders Capture->Wash Elute 7. Elute Bound Proteins Wash->Elute Analyze 8. Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze

Protocol 5: Pull-Down Assay to Identify GRB2 Interacting Proteins

Objective: To identify proteins that interact with the signaling adapter protein GRB2 using a biotinylated GRB2 as bait.

Materials:

  • Biotinylated GRB2 (prepared using Protocols 1-3)

  • Cell line of interest (e.g., A431 cells, which overexpress EGFR)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

Procedure:

  • Cell Culture and Lysis:

    • Culture A431 cells to 80-90% confluency.

    • Stimulate the cells with EGF to activate the EGFR pathway, if desired.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Binding of Bait to Beads:

    • Incubate the biotinylated GRB2 with streptavidin-coated beads for 1 hour at 4°C with gentle rotation to immobilize the bait protein.

    • Wash the beads to remove any unbound bait protein.

  • Incubation with Prey:

    • Add the clarified cell lysate to the beads with the immobilized biotinylated GRB2.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Washing:

    • Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).

    • Discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. For analysis by mass spectrometry, elution with SDS-PAGE sample buffer is common.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Excise the protein bands of interest and identify them by mass spectrometry.

    • Alternatively, perform a Western blot to confirm the presence of a specific expected interacting partner (e.g., SOS1).[9]

References

Application Notes and Protocols for Antibody Labeling with Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation is a widely used technique for labeling antibodies and other proteins for various applications, including immunoassays (ELISA, Western Blot, IHC), affinity purification, and flow cytometry.[1] The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) provides a versatile and sensitive detection method.[2][3] This document provides a detailed protocol for labeling antibodies with Biotin-PEG7-Maleimide, a thiol-reactive biotinylation reagent. The maleimide (B117702) group specifically reacts with free sulfhydryl (thiol) groups on cysteine residues, forming a stable thioether bond.[4][5][6] The polyethylene (B3416737) glycol (PEG) spacer arm enhances the solubility of the labeled antibody and minimizes steric hindrance, preserving the antibody's binding affinity.[7][8]

Principle of the Reaction

The labeling process involves a two-step procedure. First, disulfide bonds within the antibody's hinge region are selectively reduced to generate free thiol groups. Subsequently, the maleimide moiety of this compound reacts with these thiol groups to form a stable covalent bond. The reaction is most efficient at a neutral to slightly acidic pH range (6.5-7.5) to ensure the specific reaction with thiols while minimizing reactions with other amino acid residues like amines.[4][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the antibody labeling protocol.

Table 1: Reagent Preparation

ReagentConcentrationSolventStorage Conditions
Antibody1-10 mg/mL[9][11]PBS, pH 7.2-7.4 or other amine-free, thiol-free buffers[4][5][9]4°C (short-term), -20°C to -80°C (long-term)[1]
TCEP (tris(2-carboxyethyl)phosphine)10 mM (freshly prepared)WaterRoom temperature for immediate use
This compound10 mM[5]Anhydrous DMSO or DMF[5]-20°C, protected from light and moisture (up to one month)[5]

Table 2: Reaction Conditions

ParameterRecommended RangeNotes
Reduction Step
Antibody Concentration1-10 mg/mL[9][11]Optimal concentration may vary depending on the antibody.
TCEP:Antibody Molar Ratio10:1 to 100:1[5]A 10-fold molar excess is a good starting point.[4]
Incubation Time20-30 minutes[4]
Incubation TemperatureRoom temperature
Labeling Step
This compound:Antibody Molar Ratio10:1 to 20:1[5]This should be optimized for each specific antibody.
Reaction pH7.0 - 7.5[4][5][9]Critical for thiol-specific reaction.
Incubation Time2 hours to overnight[4][5]2 hours at room temperature or overnight at 4°C.[5]
Incubation TemperatureRoom temperature or 4°C[5]

Experimental Protocols

Materials Required
  • Purified antibody (free of BSA, gelatin, and other stabilizing proteins)

  • This compound

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or HEPES buffer (10-100 mM, pH 7.0-7.5).[4][5] Ensure the buffer is degassed and free of amines and thiols.[5]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0

  • Purification: Desalting column (e.g., Sephadex G-25) or spin column.[4][12]

  • Inert gas (optional, e.g., nitrogen or argon)[4][9]

Experimental Workflow Diagram

AntibodyLabelingWorkflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Ab_prep Prepare Antibody Solution (1-10 mg/mL in PBS, pH 7.2-7.4) Reduction Antibody Reduction (Add TCEP, 30 min at RT) Ab_prep->Reduction Start Biotin_prep Prepare this compound (10 mM in DMSO) Labeling Biotinylation (Add this compound, 2h at RT or overnight at 4°C) Biotin_prep->Labeling Reduction->Labeling Reduced Antibody Quench Quench Reaction (Add Glycine or Tris) Labeling->Quench Purify Purify Conjugate (Desalting Column) Quench->Purify Analyze Characterize Conjugate (e.g., Degree of Labeling) Purify->Analyze

Caption: Experimental workflow for antibody labeling with this compound.

Step-by-Step Procedure

1. Preparation of Antibody and Reagents

a. Prepare the antibody solution at a concentration of 1-10 mg/mL in the chosen reaction buffer.[9][11] If the antibody preparation contains stabilizers like BSA or gelatin, they must be removed prior to labeling.

b. Immediately before use, prepare a 10 mM stock solution of TCEP in water.

c. Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5] Vortex briefly to ensure it is fully dissolved.

2. Reduction of Antibody Disulfide Bonds

a. To the antibody solution, add the freshly prepared 10 mM TCEP solution to achieve a 10- to 100-fold molar excess of TCEP over the antibody.[5]

b. Incubate the reaction mixture for 20-30 minutes at room temperature.[4] For oxygen-sensitive thiols, it is recommended to perform this step under an inert gas atmosphere (e.g., nitrogen or argon).[4][9]

3. Biotinylation Reaction

a. Add the 10 mM this compound stock solution to the reduced antibody solution to achieve a 10:1 to 20:1 molar ratio of biotin to antibody.[5] It is advisable to test different ratios to determine the optimal degree of labeling for your specific antibody and application.

b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4][5] Protect the reaction from light.[5]

4. Quenching the Reaction (Optional but Recommended)

a. To stop the labeling reaction, add a quenching solution such as 1 M Glycine or Tris-HCl (pH 8.0) to a final concentration of 10-50 mM.

b. Incubate for 10-30 minutes at room temperature.[1]

5. Purification of the Biotinylated Antibody

a. Remove excess, unreacted this compound and reducing agent by using a desalting column (e.g., Sephadex G-25) or a spin column.[4][12]

b. Equilibrate the column with PBS, pH 7.2-7.4, or your desired storage buffer.

c. Apply the reaction mixture to the column and collect the fractions containing the purified biotinylated antibody. The labeled antibody will elute in the void volume.

6. Characterization and Storage

a. Determine the concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm.

b. Determine the Degree of Labeling (DOL), which is the average number of biotin molecules per antibody. This can be assessed using methods like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by using specialized biotin quantitation kits.[13]

c. Store the biotinylated antibody at 4°C for short-term use (up to one month) or at -20°C to -80°C for long-term storage.[1][13] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) or a stabilizer such as BSA (5-10 mg/mL), and to aliquot the antibody to avoid repeated freeze-thaw cycles.[1][5]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the chemical reaction between the thiol group of a reduced antibody and the maleimide group of this compound.

Caption: Reaction scheme of maleimide-thiol conjugation.

References

Application Notes and Protocols for Biotin-PEG7-Maleimide Labeling of Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted biotinylation of peptides is a cornerstone technique in drug development, diagnostics, and proteomics research. The high-affinity interaction between biotin (B1667282) and streptavidin (or avidin) is widely exploited for purification, immobilization, and detection of peptides and proteins.[1][2] Biotin-PEG7-Maleimide is a bifunctional reagent designed for the specific labeling of cysteine residues in peptides and proteins.[3] It features a maleimide (B117702) group that reacts specifically with the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond.[3][4][5] The polyethylene (B3416737) glycol (PEG) spacer arm, in this case with seven repeating units, enhances the solubility of the labeled peptide and reduces steric hindrance, ensuring the biotin moiety is readily accessible for binding to streptavidin.[2]

This document provides a detailed protocol for the conjugation of this compound to cysteine-containing peptides, including reaction conditions, purification methods, and quantification of labeling efficiency.

Principle of the Reaction

The core of the labeling protocol is the Michael addition reaction between the maleimide group of the this compound reagent and the sulfhydryl group of a cysteine residue on the peptide.[4][6] This reaction is highly selective for thiols within a specific pH range, making it an efficient method for site-specific peptide modification.[4][7]

Experimental Protocols

Materials and Reagents
  • Cysteine-containing peptide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), Tris buffer, or HEPES buffer (degassed)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification columns (e.g., size-exclusion chromatography, reversed-phase HPLC)

  • Ellman's Reagent (DTNB) for quantification (optional)

  • Mass spectrometer for analysis

Protocol for Biotinylation of Cysteine-Containing Peptides

This protocol is a general guideline and may require optimization based on the specific peptide and desired labeling efficiency.

1. Peptide and Reagent Preparation:

  • Peptide Solution: Dissolve the cysteine-containing peptide in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH between 6.5 and 7.5.[7][8][9][10] A peptide concentration of 1-10 mg/mL is a good starting point.[9][10] The buffer should be free of any thiol-containing compounds.

  • Disulfide Bond Reduction (if necessary): If the peptide contains disulfide bonds, they must be reduced to free the cysteine thiol groups for reaction with the maleimide.[9][10][11]

    • Add a 10-100 fold molar excess of TCEP to the peptide solution.[8][9][10]

    • Incubate the mixture for 20-60 minutes at room temperature.

  • This compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg in 100 µL).[8][9][10]

2. Conjugation Reaction:

  • Add the this compound stock solution to the peptide solution. The molar ratio of maleimide reagent to peptide is a critical parameter that influences conjugation efficiency. A molar excess of the maleimide reagent is generally recommended to drive the reaction to completion.[7] A starting point of 10-20 fold molar excess of the maleimide reagent is often used.[7][9][10]

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and mix thoroughly.[8][9][10]

  • Incubate the reaction mixture. The reaction time and temperature can be optimized. Common conditions are:

    • 30 minutes to 2 hours at room temperature (20-25°C).[5][7]

    • Overnight at 4°C for sensitive peptides.[7][8][9][10]

3. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or β-mercaptoethanol in a slight molar excess to the remaining maleimide.

  • Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Biotinylated Peptide:

  • It is crucial to remove unreacted this compound and quenching reagents from the final product.

  • Common purification methods include:

    • Size-Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating the larger biotinylated peptide from smaller, unreacted molecules.[8][9][10]

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation and allows for quantification of the product.[7][8][9][10]

    • Dialysis: Suitable for larger peptides and proteins, especially when using water-soluble maleimide reagents.[9]

5. Analysis and Quantification:

  • Mass Spectrometry (MS): The most definitive method to confirm successful conjugation by observing the expected mass increase in the peptide.[7]

  • Ellman's Test: This colorimetric assay can be used to quantify the number of free sulfhydryl groups before and after the conjugation reaction to determine the labeling efficiency.[7][12]

Data Presentation

The efficiency of the maleimide-thiol conjugation is influenced by several factors. The following tables summarize key parameters and reported efficiencies from various studies.

Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics [7]

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 2: Example Conjugation Efficiencies from Literature

Peptide/ProteinMaleimide:Thiol Molar RatioReaction TimeTemperatureBufferConjugation EfficiencyReference
cRGDfK peptide2:130 minRoom Temp10 mM HEPES pH 7.084 ± 4%[5][13][14][15]
11A4 nanobody5:12 hRoom TempPBS pH 7.458 ± 12%[5][13][14][15]

Table 3: Stability of Maleimide-Thiol Linkage

Conjugate TypeConditionIncubation TimeDeconjugationReference
N-alkyl maleimide ADCsSerum, 37°C7 days35-67%[16][17][18]
N-aryl maleimide ADCsSerum, 37°C7 days< 20%[16][17][18]

Note: While this compound is an N-alkyl maleimide, the stability of the resulting thioether bond can be influenced by the local chemical environment on the peptide.[18] The retro-Michael reaction, which can lead to deconjugation, is a known limitation of the maleimide-thiol linkage.[4][19]

Visualization

Experimental Workflow Diagram

Biotinylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis Peptide Dissolve Cys-Peptide in Degassed Buffer (pH 6.5-7.5) Reduce Reduce Disulfides (if necessary) with TCEP Peptide->Reduce Mix Mix Peptide and This compound Reduce->Mix Add Maleimide Reagent Biotin Dissolve this compound in DMSO or DMF Biotin->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with L-Cysteine (Optional) Incubate->Quench Purify Purify Conjugate (HPLC, SEC) Quench->Purify Analyze Analyze by Mass Spectrometry and/or Ellman's Test Purify->Analyze cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_purification cluster_purification

Caption: Workflow for the biotinylation of cysteine-containing peptides.

Conclusion

The use of this compound provides a reliable and efficient method for the site-specific biotinylation of cysteine-containing peptides. By carefully controlling the reaction conditions, particularly the pH and the molar ratio of reactants, high conjugation efficiencies can be achieved. Proper purification and subsequent analysis are essential to ensure the quality and purity of the final biotinylated peptide for downstream applications in research and drug development. While the stability of the maleimide-thiol linkage is generally good, it is a factor to consider for long-term studies or in vivo applications.

References

Application Notes and Protocols for Cell Surface Protein Labeling Using Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective labeling of cell surface proteins is a cornerstone technique in modern cell biology and drug development. It enables the investigation of protein trafficking, receptor internalization, and the identification of novel therapeutic targets. Biotin-PEG7-Maleimide is a covalent labeling reagent designed to specifically target and biotinylate cell surface proteins via exposed cysteine residues. The maleimide (B117702) group reacts with the sulfhydryl (-SH) group of cysteine to form a stable thioether bond, while the polyethylene (B3416737) glycol (PEG) spacer arm enhances water solubility and minimizes steric hindrance. This document provides detailed protocols and application notes for the use of this compound in cell surface protein labeling.

Principle of the Method

This compound facilitates the specific attachment of a biotin (B1667282) molecule to proteins on the surface of living cells. The maleimide moiety is highly reactive towards the free sulfhydryl groups found in the side chains of cysteine residues. Under physiological pH conditions (6.5-7.5), this reaction is highly specific. The hydrophilic PEG7 spacer arm extends the biotin molecule from the protein surface, improving its accessibility for detection with avidin (B1170675) or streptavidin conjugates. Because this compound is a membrane-impermeable molecule, it selectively labels proteins exposed to the extracellular environment when used with intact cells.

Applications

  • Proteomic analysis of the cell surface (Surfaceome): Identification and quantification of proteins present on the plasma membrane.

  • Studying protein trafficking and internalization: Tracking the movement of cell surface proteins, such as G protein-coupled receptors (GPCRs), in response to stimuli.[1][2]

  • Development of Antibody-Drug Conjugates (ADCs): Used as a linker to attach cytotoxic drugs to antibodies targeting cell surface antigens.[3][][5]

  • Validation of therapeutic targets: Confirming the surface expression of protein targets for antibody-based therapies.

  • Analysis of protein topology: Mapping the extracellular domains of transmembrane proteins.

Quantitative Data on Cell Surface Protein Labeling

The efficiency and specificity of cell surface protein labeling can be assessed using various proteomic and biochemical methods. The following tables summarize representative quantitative data from studies utilizing biotinylation-based cell surface protein enrichment followed by mass spectrometry.

MethodCell LineNumber of Proteins IdentifiedPercentage of Surface Proteins IdentifiedReference
Optimized BiotinylationBT474397539.4% (1565)[6]
Optimized BiotinylationMCF7330844.7% (1478)[6]
Amine-reactive BiotinylationHeLa268451% (1370)[7]
SILAC-based quantitative proteomicsHeLa628Not specified[8]
Comparison of Labeling MethodsParameterSulfo-NHS-BiotinAminooxy-BiotinSilica Beads
Weekes et al. (2010) via Li et al. (2019) Plasma Membrane Proteins Identified78-115Not ReportedNot Reported
Total Proteins Identified293-434Not ReportedNot Reported
Enrichment Specificity27-31%Not ReportedNot Reported
Bennett et al. via Li et al. (2019) Performance Ranking123

Experimental Protocols

Protocol 1: General Cell Surface Protein Labeling for Proteomic Analysis

This protocol describes the general procedure for labeling cell surface proteins on adherent cells in culture with this compound for subsequent proteomic analysis.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution: PBS containing 5-10 mM L-cysteine or 100 mM glycine

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Grow cells to 80-90% confluency in a culture dish.

  • Preparation of Labeling Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Cell Washing: Place the culture dish on ice. Gently wash the cells twice with ice-cold PBS to remove any residual serum proteins.

  • Labeling Reaction: Dilute the this compound stock solution to a final concentration of 0.1-1 mM in ice-cold PBS. Add the labeling solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells on a rocking platform at 4°C for 30 minutes. The low temperature minimizes membrane trafficking and internalization of labeled proteins.

  • Quenching: Remove the labeling solution and wash the cells three times with ice-cold quenching solution to inactivate any unreacted maleimide reagent. Perform each wash for 5 minutes on ice.

  • Cell Lysis: After the final wash, add ice-cold cell lysis buffer to the dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Downstream Processing: The clarified supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as streptavidin affinity purification and mass spectrometry.

Protocol 2: Monitoring Agonist-Induced GPCR Internalization

This protocol provides a method to quantify the internalization of a specific G protein-coupled receptor (GPCR) upon agonist stimulation.

Materials:

  • Cells expressing the GPCR of interest

  • This compound

  • Agonist for the GPCR of interest

  • Ice-cold PBS

  • Quenching solution (e.g., 10 mM L-cysteine in PBS)

  • Cell lysis buffer

  • Streptavidin-coated beads

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the GPCR of interest

Procedure:

  • Cell Preparation: Plate cells expressing the GPCR of interest and grow to the desired confluency.

  • Surface Labeling: Label the cell surface proteins with this compound as described in Protocol 1 (Steps 2-6).

  • Agonist Stimulation: After quenching, add pre-warmed culture medium containing the agonist at the desired concentration. As a negative control, add medium without the agonist to a separate dish.

  • Internalization: Incubate the cells at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes) to allow for receptor internalization.

  • Stop Internalization: At each time point, immediately place the dish on ice and wash three times with ice-cold PBS to stop the internalization process.

  • Cell Lysis and Protein Quantification: Lyse the cells as described in Protocol 1. Determine the total protein concentration of each lysate.

  • Affinity Purification of Biotinylated Proteins: Incubate an equal amount of total protein from each time point with streptavidin-coated beads to capture the biotinylated proteins (i.e., the proteins that were on the cell surface at the beginning of the time course).

  • Western Blot Analysis: Elute the captured proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody specific for the GPCR of interest. The amount of GPCR detected at each time point represents the population of the receptor that was on the cell surface and has not been internalized. A decrease in the Western blot signal over time indicates agonist-induced internalization.

Visualizations

Agonist-Induced GPCR Internalization Workflow

GPCR_Internalization cluster_0 Cell Surface Labeling cluster_1 Internalization and Analysis start Cells expressing GPCR wash1 Wash with ice-cold PBS start->wash1 labeling Incubate with this compound at 4°C wash1->labeling quench Quench with L-cysteine labeling->quench agonist Add agonist and incubate at 37°C quench->agonist t = 0, 5, 15, 30 min lysis Lyse cells agonist->lysis streptavidin Streptavidin pulldown lysis->streptavidin western Western Blot for GPCR streptavidin->western GPCR_Signaling cluster_cell Cell Membrane GPCR GPCR (Biotinylated) G_protein G Protein GPCR->G_protein Agonist Binding Arrestin β-Arrestin GPCR->Arrestin Recruitment GRK GRK G_protein->GRK Activation GRK->GPCR Phosphorylation Clathrin Clathrin-coated pit Arrestin->Clathrin Internalization Endosome Endosome Clathrin->Endosome ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification and Analysis mAb Monoclonal Antibody (mAb) reduction Partial reduction of disulfides mAb->reduction Generate free thiols conjugation Conjugation reaction reduction->conjugation linker_payload This compound-Drug linker_payload->conjugation purification Purify ADC conjugation->purification analysis Characterize DAR and purity purification->analysis

References

Application Notes: Biotin-PEG7-Maleimide for Thiol-Specific Labeling of Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Maleimide is a specialized chemical probe designed for the selective labeling of thiol (-SH) groups present in small molecules. This reagent combines the high-affinity binding of biotin (B1667282) to streptavidin and avidin (B1170675) with a flexible polyethylene (B3416737) glycol (PEG) spacer and a thiol-reactive maleimide (B117702) group. The maleimide moiety reacts specifically with sulfhydryl groups via a Michael addition reaction, forming a stable thioether bond.[1] This specificity allows for the precise attachment of a biotin tag to small molecules containing a free thiol, which is particularly valuable in drug development, proteomics, and diagnostic assay development.[1][2]

The PEG7 spacer arm is a hydrophilic chain of defined length that enhances the water solubility of the labeled molecule, reduces steric hindrance for biotin-avidin binding, and minimizes aggregation of the conjugate.[3][4] These properties make this compound an ideal tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), purification of labeled molecules, and their detection and quantification in complex biological samples.[1][5]

Mechanism of Action

The labeling reaction is based on the nucleophilic addition of a thiol group to the carbon-carbon double bond of the maleimide ring. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5.[1][3] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1] The resulting thioether linkage is stable under most physiological conditions.

Key Applications
  • Drug Development: this compound is instrumental in the development of targeted drug delivery systems.[2][6] By biotinylating a thiol-containing drug molecule, it can be targeted to specific cells or tissues using streptavidin-conjugated antibodies or other targeting moieties.

  • Bioconjugation: This reagent is widely used for creating bioconjugates where a small molecule needs to be linked to a protein, peptide, or other biomolecule for functional studies.[1]

  • Affinity Purification: The biotin tag allows for the efficient capture and purification of the labeled small molecule and its binding partners from complex mixtures using streptavidin-coated beads or columns.[7]

  • Detection and Quantification: Biotinylated small molecules can be easily detected and quantified using enzyme-linked immunosorbent assays (ELISAs), Western blotting, or other streptavidin-based detection methods.[3][8]

Experimental Protocols

Protocol 1: Labeling of a Thiol-Containing Small Molecule

This protocol provides a general procedure for the biotinylation of a small molecule containing a free thiol group using this compound. Optimization of the molar ratio and reaction time may be necessary for specific molecules.

Materials:

  • Thiol-containing small molecule

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed

  • Reaction vials

  • Stirring equipment

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the thiol-containing small molecule in DMF or DMSO to a final concentration of 10-20 mM.

    • Dissolve this compound in DMF or DMSO to a final concentration of 10-20 mM.

  • Labeling Reaction:

    • In a reaction vial, add the thiol-containing small molecule solution.

    • Add the this compound stock solution to the reaction vial. A molar ratio of 1:1.2 to 1:1.5 (small molecule to this compound) is a good starting point.[9]

    • If the small molecule is dissolved in an aqueous buffer, ensure the final concentration of the organic solvent (DMF or DMSO) is kept to a minimum to avoid precipitation.

    • Stir the reaction mixture at room temperature for 2-4 hours.[9] For sensitive molecules, the reaction can be performed at 4°C overnight.

  • Purification of the Biotinylated Small Molecule:

    • Purify the reaction mixture using reverse-phase HPLC.[9]

    • A common mobile phase system is a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) or ammonium (B1175870) acetate, pH 7.0.[9]

    • Monitor the elution profile using a UV detector at a wavelength appropriate for the small molecule.

    • Collect the fractions corresponding to the biotinylated product.

  • Analysis and Quantification:

    • Confirm the identity of the product by mass spectrometry. The expected mass will be the mass of the small molecule plus the mass of this compound.

    • Quantify the purified product using a UV-Vis spectrophotometer based on the molar extinction coefficient of the small molecule.

Protocol 2: Purification of Biotinylated Small Molecules using Streptavidin Affinity Chromatography

This protocol describes the enrichment of biotinylated small molecules from a reaction mixture.

Materials:

  • Biotinylated small molecule reaction mixture

  • Streptavidin-agarose beads or a pre-packed streptavidin column

  • Binding/Wash Buffer: PBS, pH 7.4

  • Elution Buffer: High concentration of free biotin (e.g., 2-8 mM biotin in PBS) or denaturing conditions (e.g., 0.1 M glycine, pH 2.8). Note that elution with free biotin is competitive and may not be highly efficient due to the strong biotin-streptavidin interaction. Denaturing conditions are often required.[7]

Procedure:

  • Equilibration of Streptavidin Resin:

    • If using beads, wash the streptavidin-agarose resin three times with 10 bed volumes of Binding/Wash Buffer.

    • If using a pre-packed column, equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.

  • Binding of the Biotinylated Molecule:

    • Apply the reaction mixture containing the biotinylated small molecule to the equilibrated streptavidin resin.

    • Incubate for 30-60 minutes at room temperature with gentle mixing to allow for binding.

  • Washing:

    • Wash the resin with 10-20 bed volumes of Binding/Wash Buffer to remove unbound reagents and byproducts.

  • Elution:

    • Elute the bound biotinylated small molecule by adding the Elution Buffer. Collect the eluate in fractions.

    • If using a denaturing elution buffer, immediately neutralize the collected fractions with a suitable buffer (e.g., 1 M Tris, pH 8.5).

  • Downstream Processing:

    • The eluted fractions can be further purified or analyzed as needed. Desalting may be required to remove the high concentration of free biotin or the denaturing agent.

Data Presentation

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight~700 g/mol Varies by manufacturer
Spacer Arm Length~29 Å[3]
Reactive GroupMaleimide[1]
Target GroupThiol (-SH)[1]
Optimal Reaction pH6.5 - 7.5[1][3]
SolubilitySoluble in organic solvents (DMSO, DMF) and aqueous buffers[3][10]
StorageStore at -20°C, desiccated[5][11]

Table 2: Recommended Reaction Conditions for Small Molecule Labeling

ParameterRecommended RangeNotes
Molar Ratio (Small Molecule:this compound) 1:1.2 to 1:1.5Optimization may be required.[9]
Reaction Time 2 - 4 hours at RTCan be extended to overnight at 4°C for sensitive molecules.[9]
Reaction Temperature Room Temperature or 4°CHigher temperatures can increase reaction rate but may degrade sensitive molecules.
Solvent DMSO or DMFUse anhydrous grade to prevent hydrolysis of the maleimide group.[3]
pH 7.2 - 7.5Maintains thiol reactivity and maleimide stability.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_sm Dissolve Thiol-Small Molecule in DMSO/DMF reaction Mix & React (pH 7.2-7.5, 2-4h, RT) prep_sm->reaction 1:1.2 molar ratio prep_reagent Dissolve this compound in DMSO/DMF prep_reagent->reaction purify Reverse-Phase HPLC reaction->purify Crude Product analyze Mass Spectrometry & UV-Vis Spectroscopy purify->analyze Purified Conjugate

Caption: Workflow for labeling a thiol-containing small molecule.

signaling_pathway cluster_labeling Biotinylation cluster_application Application sm Thiol-Containing Small Molecule conjugate Biotinylated Small Molecule sm->conjugate reagent This compound reagent->conjugate streptavidin Streptavidin conjugate->streptavidin High-Affinity Binding detection Detection / Purification streptavidin->detection

Caption: Logical relationship of biotinylation and its application.

References

Application Notes and Protocols for Biotin-PEG7-Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Maleimide is a bifunctional linker that contains a biotin (B1667282) moiety and a maleimide (B117702) group, separated by a hydrophilic 7-unit polyethylene (B3416737) glycol (PEG) spacer. This reagent is widely used in bioconjugation to link molecules to cysteine residues in proteins and peptides or any other thiol-containing molecule. The maleimide group reacts specifically with sulfhydryl groups (-SH) to form a stable thioether bond, while the biotin group provides a high-affinity binding site for streptavidin and avidin, enabling detection, purification, and targeting applications. The PEG spacer enhances solubility and reduces steric hindrance.

This document provides detailed protocols and reaction conditions for the successful conjugation of this compound to thiol-containing molecules, with a focus on applications in drug development and research.

Reaction Principle

The conjugation of this compound to a thiol-containing molecule, such as a protein with cysteine residues, proceeds via a Michael addition. The maleimide group is an electrophile that reacts with the nucleophilic thiol group of a cysteine residue. This reaction is highly selective for thiols under mildly acidic to neutral pH conditions (pH 6.5-7.5), forming a stable covalent thioether linkage.[1][2][3] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Conjugation
ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity. Below pH 6.5, the reaction rate slows. Above pH 7.5, reactivity towards primary amines and hydrolysis of the maleimide group increases.[1][3][4]
Temperature 4°C to Room Temperature (20-25°C)Room temperature reactions are faster (30 minutes to 2 hours). 4°C is recommended for sensitive proteins to minimize degradation, typically requiring longer incubation (overnight).[5]
Buffer Phosphate Buffered Saline (PBS), Tris, HEPESBuffers must be free of thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).[4] Degassing the buffer is recommended to prevent re-oxidation of thiols.[4]
Maleimide:Thiol Molar Ratio 5:1 to 20:1A molar excess of the maleimide reagent is used to drive the reaction to completion. The optimal ratio is dependent on the specific molecule and should be optimized.[3][4][6]
Solvent for Stock Solution Anhydrous DMSO or DMFPrepare stock solutions immediately before use as maleimides are susceptible to hydrolysis in aqueous solutions.[4]
Table 2: Influence of Molar Ratio on Conjugation Efficiency
Maleimide:Thiol Molar RatioMoleculeConjugation EfficiencyReaction ConditionsReference
2:1cRGDfK peptide84 ± 4%30 min, RT, 10 mM HEPES pH 7.0[7][8]
5:111A4 nanobody58 ± 12%2 h, RT, PBS pH 7.4[7][8]
Table 3: Stability of Maleimide Group During Storage of Pre-functionalized Nanoparticles
Storage TemperatureStorage DurationDecrease in Maleimide Reactivity
4°C7 days~10%
20°C7 days~40%

Experimental Protocols

Protocol 1: Preparation of Thiol-Containing Protein

For proteins with existing disulfide bonds, a reduction step is necessary to generate free sulfhydryl groups for conjugation.

Materials:

  • Protein solution (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Degassed conjugation buffer (e.g., PBS, pH 7.2)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • Add TCEP to the protein solution to a final concentration of 1-5 mM. TCEP is preferred over DTT as it does not contain a thiol group and does not need to be removed prior to conjugation.[4]

  • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer. The protein with free thiols is now ready for conjugation.

Protocol 2: Conjugation of this compound to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein solution (from Protocol 1)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed conjugation buffer (e.g., PBS, pH 7.2)

Procedure:

  • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the thiol-containing protein solution.[4] Add the maleimide solution dropwise while gently stirring.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring or rotation. Protect from light if the conjugate is light-sensitive.

  • After incubation, the reaction can be quenched by adding a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to react with the excess this compound.

Protocol 3: Purification of the Biotinylated Conjugate

Materials:

  • Conjugation reaction mixture

  • Purification system (e.g., size exclusion chromatography, dialysis, or HPLC)

  • Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

  • Purify the biotinylated conjugate from unreacted this compound and other small molecules.

    • Size Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method for separating the larger protein conjugate from smaller unreacted molecules.

    • Dialysis: Dialyze the reaction mixture against the storage buffer. This method is suitable but may be slower.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used for high-resolution purification.[5]

  • Collect the fractions containing the purified conjugate.

  • Determine the concentration and degree of biotinylation of the final conjugate. The number of free thiols before and after conjugation can be quantified using Ellman's reagent (DTNB) to determine the efficiency of the reaction.[4]

  • Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, the addition of a cryoprotectant like glycerol (B35011) and a stabilizing protein like BSA is recommended.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis cluster_final Final Product protein Thiol-containing Protein conjugation Mix and Incubate (pH 6.5-7.5, RT or 4°C) protein->conjugation biotin_peg This compound Stock Solution biotin_peg->conjugation purify Purification (e.g., SEC, Dialysis) conjugation->purify analyze Analysis (e.g., Ellman's Assay) purify->analyze final_product Purified Biotinylated Conjugate analyze->final_product

Caption: Experimental workflow for this compound conjugation.

Caption: Targeted drug delivery using a this compound conjugate.

References

Application Notes and Protocols for Optimal pH in Maleimide-Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The maleimide-thiol reaction is a cornerstone of bioconjugation chemistry, prized for its high selectivity and efficiency under mild conditions. This Michael addition reaction enables the covalent linkage of maleimide-functionalized molecules to thiol-containing biomolecules, such as proteins with cysteine residues. The pH of the reaction environment is a critical parameter that profoundly influences the reaction's speed, specificity, and the stability of the reactants and products. These notes provide a detailed guide to understanding and optimizing the pH for successful maleimide-thiol conjugations.

The Critical Role of pH

The optimal pH for the maleimide-thiol reaction is a balance between maximizing the reaction rate and minimizing side reactions. The reaction is most efficient and selective in the pH range of 6.5 to 7.5.[1][2][3][4]

  • Below pH 6.5: The concentration of the reactive thiolate anion (S⁻) is low, as the thiol group (-SH) remains largely protonated. This significantly slows down the reaction rate.

  • Within pH 6.5 - 7.5: This range offers the best compromise. The concentration of the thiolate anion is sufficient for a rapid reaction, while the maleimide (B117702) group remains relatively stable and highly selective for thiols over other nucleophilic groups like amines.[1][3] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.[1][2][3]

  • Above pH 7.5: The reaction with primary amines (e.g., lysine (B10760008) residues) becomes a competitive side reaction, leading to a loss of chemoselectivity.[1][4] Furthermore, the rate of maleimide hydrolysis to an unreactive maleamic acid derivative increases significantly at alkaline pH, reducing the concentration of the active maleimide available for conjugation.[1][5]

Quantitative Data on pH Effects

The following table summarizes the key pH-dependent events in a maleimide-thiol reaction.

pH RangeKey CharacteristicsReaction RateSelectivity for ThiolsMaleimide Stability
< 6.5 The thiol group is predominantly protonated (-SH), leading to a lower concentration of the reactive thiolate anion (S⁻).SlowHighHigh
6.5 - 7.5 Optimal Range. Sufficient concentration of thiolate for efficient reaction. High selectivity for thiols over amines.[1][2][3][4]FastVery High (approx. 1000x faster than with amines at pH 7.0)[1][2][3]Good, but hydrolysis can occur over extended periods.
> 7.5 Increased rate of reaction with primary amines (e.g., lysine).[1][4] Significant increase in the rate of maleimide hydrolysis.[1][5] Potential for thiazine (B8601807) rearrangement with N-terminal cysteines.[6][7]Fast (but with competing reactions)DecreasedPoor

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Maleimide-functionalized molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5.[8][9][10][11] Ensure the buffer is free of thiols.

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.[2]

  • Chelating agent (optional): EDTA (1-5 mM) to prevent metal-catalyzed oxidation of thiols.[2]

  • Anhydrous DMSO or DMF for dissolving the maleimide compound.[9][10]

  • Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Buffer Preparation: Degas the reaction buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen, which can oxidize thiols.[2][9][10]

  • Protein Preparation:

    • Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[9][10][11]

    • (Optional) Reduction of Disulfide Bonds: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP.[4] Incubate for 20-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide stock solution to the protein solution while gently stirring or vortexing.[2][8] The optimal molar ratio may need to be determined empirically.[11]

    • Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.[9][10]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[8][9][10]

  • Purification: Remove the unreacted maleimide and other small molecules by size-exclusion chromatography, dialysis, or other suitable purification methods.[2][8][9][10]

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry, measuring the absorbance of the protein and the conjugated molecule.[2][8]

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and storing at -20°C or below. Adding BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%) can also help prevent denaturation and microbial growth.[8]

Protocol 2: Post-Conjugation Stabilization by Hydrolysis

To prevent in-vivo instability of the thioether bond due to retro-Michael reactions, the succinimide (B58015) ring can be intentionally hydrolyzed after conjugation.[4][12]

Procedure:

  • Following the purification of the conjugate (Step 5 in Protocol 1), adjust the pH of the solution to 8.5-9.0.

  • Incubate at room temperature or 37°C.

  • Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.

  • Re-neutralize the solution to pH 7.0-7.5 for storage.[4]

Visualizing the Reaction and Workflow

MaleimideThiolReaction cluster_main Optimal Reaction (pH 6.5 - 7.5) cluster_side Side Reactions Thiol Thiol (-SH) Thiolate Thiolate (-S⁻) Thiol->Thiolate Deprotonation Thioether Stable Thioether Adduct Thiolate->Thioether Michael Addition Maleimide Maleimide Maleimide->Thioether Maleimide_hydrolysis Maleimide Maleamic_acid Maleamic Acid (Inactive) Maleimide_hydrolysis->Maleamic_acid Hydrolysis (pH > 7.5) Amine_adduct Amine Adduct Maleimide_hydrolysis->Amine_adduct Reaction with Amines (pH > 7.5) Amine Amine (-NH₂) Amine->Amine_adduct N_terminal_cys N-terminal Cysteine Adduct Thiazine Thiazine Rearrangement N_terminal_cys->Thiazine Rearrangement (pH ≥ 7.3)

Caption: Reaction pathways in maleimide-thiol chemistry.

ExperimentalWorkflow start Start prep_protein Prepare Thiolated Protein (Dissolve in degassed buffer, pH 7.0-7.5) start->prep_protein reduction Optional: Reduce Disulfides (e.g., with TCEP) prep_protein->reduction prep_maleimide Prepare Maleimide Solution (Dissolve in DMSO/DMF) prep_protein->prep_maleimide reduction->prep_maleimide conjugation Conjugation Reaction (Mix reactants, incubate) prep_maleimide->conjugation purification Purify Conjugate (e.g., Size-Exclusion Chromatography) conjugation->purification stabilization Optional: Post-Conjugation Stabilization (pH adjustment to 8.5-9.0) purification->stabilization characterization Characterize Conjugate (e.g., Degree of Labeling) purification->characterization stabilization->characterization storage Store Conjugate (4°C or -20°C) characterization->storage end End storage->end

Caption: General workflow for maleimide-thiol conjugation.

References

Preparation of Biotin-PEG7-Maleimide Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and guidelines for the preparation of a stock solution of Biotin-PEG7-Maleimide, a heterobifunctional crosslinker commonly used in bioconjugation, drug delivery systems, and diagnostic assay development. The maleimide (B117702) group specifically reacts with free sulfhydryl groups, while the biotin (B1667282) moiety allows for high-affinity binding to avidin (B1170675) or streptavidin. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance.

Application and Principles

This compound is a valuable reagent for the biotinylation of proteins, peptides, and other thiol-containing molecules. The maleimide group forms a stable thioether bond with sulfhydryl groups, typically found in cysteine residues, at a pH range of 6.5-7.5.[1][2] This specific reactivity allows for targeted labeling of molecules. The extended PEG7 spacer arm minimizes steric hindrance that might otherwise interfere with the binding of the biotin to avidin or streptavidin, a critical consideration in the design of sensitive detection systems and targeted therapeutic agents.

Quantitative Data Summary

Proper preparation and storage of the this compound stock solution are crucial for maintaining its reactivity. The following table summarizes key quantitative data for the preparation and storage of the stock solution.

ParameterValueNotes
Recommended Solvents Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)DMSO is often preferred due to its lower volatility and hygroscopic nature.[3][4][5] Using anhydrous solvents is critical to prevent hydrolysis of the maleimide group.[4][6]
Typical Stock Concentration 10-100 mMA common starting concentration is 10 mM.[7] Higher concentrations (up to 250 mM) can be prepared, but solubility should be confirmed.[4]
Storage of Solid Reagent -20°C, desiccatedThe solid powder is typically stable for up to 3 years when stored properly.[3]
Storage of Stock Solution -20°C or -80°CFor short-term storage (up to 1 month), -20°C is acceptable.[3] For long-term storage (up to 6 months), -80°C is recommended.[3]
Stock Solution Stability Up to 6 months at -80°C in anhydrous DMSO or DMFStability is dependent on the purity of the solvent and prevention of moisture contamination.[3] Aqueous stock solutions are not recommended for storage as the maleimide group will hydrolyze.[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of a this compound stock solution.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Inert gas (e.g., argon or nitrogen)

Protocol for Preparing a 10 mM Stock Solution
  • Equilibrate the Reagent: Before opening the vial, allow the this compound powder to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the reagent, which can lead to hydrolysis of the maleimide group.[6]

  • Calculate Required Volumes:

    • The molecular weight of this compound is approximately 745.88 g/mol .[3]

    • To prepare 1 mL of a 10 mM stock solution, you will need 7.46 mg of the reagent.

    • It is often more practical to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly. For 10 mg of reagent, you would add 1.34 mL of solvent to achieve a 10 mM concentration.

  • Dissolution:

    • Carefully weigh the desired amount of this compound powder and place it in a clean, dry microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO or DMF to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[3]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the reagent, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]

    • For optimal stability, flush the headspace of each aliquot tube with an inert gas (e.g., argon or nitrogen) before capping tightly.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Visual Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Stock_Solution_Preparation cluster_prep Preparation Workflow start Start: This compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh Reagent equilibrate->weigh add_solvent Add Anhydrous Solvent (DMSO/DMF) weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Stock Solution Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Important Considerations

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions and at pH values above 7.5. Therefore, it is crucial to use anhydrous solvents and to prepare aqueous working solutions immediately before use.[4][6]

  • Thiol-Free Buffers: When preparing for a conjugation reaction, ensure that the buffers used to dissolve the protein or other target molecule are free of thiols (e.g., dithiothreitol (B142953) (DTT) or β-mercaptoethanol), as these will compete for reaction with the maleimide group.

  • Purity of Reagents: The use of high-purity, anhydrous solvents will significantly enhance the stability and reactivity of the this compound stock solution.

By following these guidelines and protocols, researchers can ensure the reliable and effective use of this compound in their experimental workflows.

References

Application Notes and Protocols for the Purification of Proteins Labeled with Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein biotinylation is a powerful technique for labeling proteins of interest, enabling their detection, purification, and functional analysis.[1] The use of Biotin-PEG7-Maleimide allows for the specific labeling of proteins at cysteine residues via a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer arm reduces steric hindrance and enhances the accessibility of the biotin (B1667282) moiety for binding to avidin (B1170675) or streptavidin. Following the labeling reaction, it is crucial to remove any unreacted, excess this compound to prevent interference in downstream applications and to ensure accurate quantification of biotin incorporation.[2][3][4] This document provides detailed protocols for the purification of biotinylated proteins and methods for quantifying the degree of labeling.

Principle of this compound Labeling

The maleimide (B117702) group of this compound reacts specifically with the sulfhydryl group of cysteine residues within a protein.[5] This reaction is most efficient at a pH range of 6.5-7.5.[6] It is important to ensure that the protein's cysteine residues are in a reduced state for the reaction to occur. Disulfide bonds may need to be reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to labeling.[5][6]

The Necessity of Purification

After the labeling reaction, the mixture will contain the desired biotinylated protein, unreacted this compound, and potentially hydrolyzed maleimide reagent.[7] The presence of excess, unbound biotin can lead to several issues in subsequent experiments:

  • Inaccurate Quantification: Free biotin will interfere with assays designed to determine the degree of biotinylation, leading to an overestimation of the labeling efficiency.[2][8]

  • Competition in Binding Assays: Unbound biotin will compete with the biotinylated protein for binding sites on avidin or streptavidin matrices, reducing the efficiency of affinity purification or detection.[4]

  • Background Noise: In detection assays such as Western blotting or ELISA, free biotin can lead to high background signals.[9]

Therefore, robust purification is a critical step to obtain a pure sample of the biotinylated protein for reliable downstream applications.[6]

Data Presentation: Purification Method Comparison

The choice of purification method depends on factors such as the size of the protein, the required purity, and the sample volume. Below is a summary of common purification techniques and their expected outcomes.

Purification MethodPrincipleTypical Protein RecoveryRemoval of Excess BiotinThroughputKey Considerations
Size Exclusion Chromatography (SEC) / Desalting Separation based on molecular size. Larger biotinylated proteins elute before the smaller, unreacted this compound.[10][11][12]> 90%ExcellentHigh (with spin columns)Ideal for rapid buffer exchange and removal of small molecules.[9][13] Ensure the molecular weight cutoff (MWCO) of the resin is appropriate for the protein size.[8]
Dialysis Separation based on the differential diffusion of molecules across a semi-permeable membrane.[14]> 85%Good to ExcellentLowRequires large volumes of buffer and longer processing times (24-48 hours).[14] The MWCO of the dialysis membrane should be significantly smaller than the protein's molecular weight.[8]
Affinity Chromatography (Streptavidin-based) Binds the biotinylated protein to an avidin or streptavidin resin. Unbound material is washed away, and the purified protein is then eluted.Variable (depends on elution conditions)ExcellentMediumElution can be harsh and may require denaturing conditions, which might not be suitable for all downstream applications.[15]

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (Desalting Column)

This protocol is suitable for the rapid removal of excess this compound and for buffer exchange.

Materials:

  • Biotinylated protein reaction mixture

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns) with an appropriate molecular weight cutoff (MWCO) for your protein.[16]

  • Purification buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Collection tubes

  • Centrifuge (for spin columns)

Procedure:

  • Column Equilibration:

    • Remove the storage buffer from the desalting column according to the manufacturer's instructions.

    • Equilibrate the column by washing it with 3-5 column volumes of the desired purification buffer.[13] For spin columns, this typically involves centrifuging the column with the buffer.[17]

  • Sample Application:

    • Apply the biotinylated protein reaction mixture to the top of the equilibrated column. Be careful not to disturb the resin bed.

  • Elution:

    • For gravity-flow columns: Allow the sample to enter the column bed completely. Add the purification buffer and begin collecting fractions.

    • For spin columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol to collect the purified protein.[17] The larger biotinylated protein will pass through the column, while the smaller, unreacted biotin reagent will be retained in the resin.[9]

  • Protein Quantification:

    • Determine the protein concentration in the collected fractions using a standard protein assay (e.g., BCA or Bradford assay).

    • Pool the fractions containing the highest protein concentration.

Protocol 2: Purification using Dialysis

This method is effective for removing small molecules from larger protein samples, although it is more time-consuming.[14]

Materials:

  • Biotinylated protein reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa).[8]

  • Large volume of dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

  • Beaker or container large enough to hold the dialysis buffer and sample

Procedure:

  • Prepare Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and hydrate (B1144303) it in the dialysis buffer as per the manufacturer's instructions.

  • Load Sample:

    • Load the biotinylated protein reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.

    • Securely clamp both ends of the tubing.

  • Dialysis:

    • Immerse the sealed dialysis bag in a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100-fold the sample volume).

    • Place the beaker on a stir plate and stir gently.

    • Allow dialysis to proceed for 2-4 hours or overnight at 4°C.

    • Change the dialysis buffer at least 2-3 times to ensure complete removal of the unreacted biotin.[2] A 48-hour dialysis with multiple buffer changes is recommended for complete removal of unreacted NHS-biotin.[14]

  • Sample Recovery:

    • Carefully remove the dialysis bag from the buffer and recover the purified protein sample.

  • Protein Quantification:

    • Determine the final protein concentration.

Protocol 3: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the number of biotin molecules incorporated per protein molecule.[18]

Materials:

  • Purified biotinylated protein sample

  • HABA/Avidin solution (available in commercial kits or can be prepared)

  • Biotin standards

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm[19]

  • Cuvettes or a 96-well plate

Procedure:

  • Prepare HABA/Avidin Reagent:

    • Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.[19][20]

  • Measure Baseline Absorbance:

    • Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm (A500_HABA/Avidin).[18]

  • Measure Sample Absorbance:

    • Add a known volume of your purified biotinylated protein sample to the HABA/Avidin solution.

    • Mix well and incubate for a few minutes.

    • Measure the absorbance at 500 nm (A500_Sample). The absorbance will decrease as biotin displaces HABA from avidin.[3]

  • Calculations:

    • The change in absorbance (ΔA500 = A500_HABA/Avidin - A500_Sample) is proportional to the amount of biotin in your sample.

    • Calculate the concentration of biotin using the Beer-Lambert law (A = εbc), where the extinction coefficient (ε) for the HABA/Avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[18]

    • Determine the moles of biotin per mole of protein by dividing the molar concentration of biotin by the molar concentration of the protein.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis protein Protein with Reduced Cysteines reaction Labeling Reaction (pH 6.5-7.5) protein->reaction biotin This compound biotin->reaction labeled_mix Reaction Mixture: Biotinylated Protein + Excess Biotin reaction->labeled_mix sec Size Exclusion Chromatography labeled_mix->sec Method 1 dialysis Dialysis labeled_mix->dialysis Method 2 purified_protein Purified Biotinylated Protein sec->purified_protein excess_biotin Excess Biotin (Waste) sec->excess_biotin dialysis->purified_protein dialysis->excess_biotin quantification Quantification (HABA Assay) downstream Downstream Applications purified_protein->quantification purified_protein->downstream

Caption: Experimental workflow for protein biotinylation and purification.

signaling_pathway cluster_reaction Labeling Chemistry cluster_binding Affinity Binding protein_cys Protein-SH (Cysteine Residue) thioether Stable Thioether Bond protein_cys->thioether biotin_mal This compound biotin_mal->thioether labeled_protein Biotin-PEG7-S-Protein thioether->labeled_protein biotin_moiety Biotin Moiety labeled_protein->biotin_moiety streptavidin Streptavidin binding High Affinity Interaction streptavidin->binding biotin_moiety->binding complex Streptavidin-Biotin Complex binding->complex

Caption: Chemical principles of maleimide labeling and biotin-streptavidin binding.

References

Application Notes and Protocols for Biotin-PEG7-Maleimide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Maleimide is a heterobifunctional crosslinker integral to the development of antibody-drug conjugates (ADCs). This reagent facilitates the covalent attachment of a cytotoxic payload to a monoclonal antibody (mAb) through a stable thioether bond. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, while the biotin (B1667282) moiety provides a valuable tool for purification, detection, and characterization. This document provides detailed application notes and experimental protocols for the effective use of this compound in ADC development.

Chemical Properties and Mechanism of Action

This compound consists of three key functional components:

  • Biotin: A high-affinity ligand for streptavidin and avidin, enabling efficient purification and detection of the ADC.

  • PEG7 Spacer: A seven-unit polyethylene glycol chain that increases the hydrophilicity of the ADC, which can reduce aggregation and improve its pharmacokinetic profile.

  • Maleimide (B117702) Group: An α,β-unsaturated carbonyl group that reacts specifically with sulfhydryl (thiol) groups of cysteine residues on the antibody to form a stable thioether linkage. This reaction is most efficient at a pH range of 6.5-7.5.

The maleimide group's high reactivity and specificity for thiols make it a widely used chemistry for bioconjugation in ADC development.

Application Notes

The primary application of this compound in ADC development is to link a thiol-containing cytotoxic payload to a monoclonal antibody. The resulting ADC can then be used for targeted cancer therapy. The biotin tag offers several advantages throughout the development process:

  • Purification: Biotinylated ADCs can be readily purified from unconjugated antibodies and excess reagents using streptavidin-based affinity chromatography.

  • Characterization: The biotin tag facilitates various analytical techniques, including enzyme-linked immunosorbent assays (ELISAs) and western blotting, for the characterization of the ADC.

  • Preclinical Studies: In preclinical models, the biotin tag can be used for imaging and biodistribution studies to track the localization of the ADC in vivo.

Experimental Protocols

Protocol 1: Reduction of Antibody Disulfide Bonds

This protocol describes the partial reduction of interchain disulfide bonds in an IgG antibody to generate free sulfhydryl groups for conjugation.

Materials:

  • Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer: Phosphate buffer (50 mM), pH 7.5, containing 50 mM NaCl and 2 mM EDTA

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Add the reducing agent (DTT or TCEP) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of reduced disulfide bonds and, consequently, the drug-to-antibody ratio (DAR). A common starting point is a 10-fold molar excess of the reducing agent.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column. Elute the reduced antibody with the reaction buffer.

  • Determine the concentration of the reduced antibody and the number of free sulfhydryl groups using methods such as UV-Vis spectrophotometry and Ellman's reagent, respectively.

Protocol 2: Conjugation of this compound to a Thiol-Containing Payload

This protocol is for the initial step of creating the biotinylated drug-linker complex.

Materials:

  • Thiol-containing cytotoxic payload

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: Phosphate buffer (50 mM), pH 7.0

Procedure:

  • Dissolve the thiol-containing payload and a 1.1-fold molar excess of this compound separately in a minimal amount of anhydrous DMF or DMSO.

  • Add the payload solution to the this compound solution.

  • Add reaction buffer to achieve a final organic solvent concentration of less than 10%.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by HPLC.

  • The resulting Biotin-PEG7-Payload conjugate can be purified by reverse-phase HPLC.

Protocol 3: Conjugation of Biotin-PEG7-Payload to the Reduced Antibody

Materials:

  • Reduced antibody from Protocol 1

  • Biotin-PEG7-Payload from Protocol 2

  • Reaction buffer: Phosphate buffer (50 mM), pH 7.5, containing 50 mM NaCl and 2 mM EDTA

  • Quenching reagent: N-acetylcysteine

Procedure:

  • Dissolve the Biotin-PEG7-Payload in a small amount of DMSO.

  • Add the Biotin-PEG7-Payload solution to the reduced antibody solution. A 5- to 20-fold molar excess of the linker-payload to the antibody is a common starting point.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • To quench the reaction, add a 2-fold molar excess of N-acetylcysteine relative to the Biotin-PEG7-Payload and incubate for 20 minutes.

  • The resulting ADC is now ready for purification.

Protocol 4: Purification of the Biotinylated ADC

This protocol describes the purification of the ADC using streptavidin affinity chromatography.

Materials:

  • Crude ADC solution from Protocol 3

  • Streptavidin-agarose resin

  • Binding/Wash Buffer: PBS, pH 7.4

  • Elution Buffer: 0.1 M glycine, pH 2.8

Procedure:

  • Equilibrate the streptavidin-agarose resin with 5-10 column volumes of Binding/Wash Buffer.

  • Load the crude ADC solution onto the column.

  • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unconjugated antibody and other impurities.

  • Elute the biotinylated ADC with the Elution Buffer. Collect fractions and immediately neutralize them with a suitable buffer (e.g., 1 M Tris, pH 8.0).

  • Pool the fractions containing the ADC and buffer exchange into a formulation buffer using a desalting column or dialysis.

Protocol 5: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The individual concentrations can be calculated using the known extinction coefficients of the antibody and the payload.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.

  • Mass Spectrometry: Mass spectrometry provides a precise measurement of the molecular weight of the ADC, from which the DAR can be accurately calculated.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to detect the presence of aggregates or fragments.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay (e.g., MTT, CellTiter-Glo): The potency of the ADC is assessed by treating cancer cells that express the target antigen with serial dilutions of the ADC. The concentration that inhibits cell growth by 50% (IC50) is then determined.

4. Plasma Stability Assessment:

  • The stability of the ADC in plasma is evaluated by incubating the ADC in human or mouse plasma at 37°C over a time course. Samples are taken at different time points, and the amount of intact ADC and released payload is quantified by methods such as immunocapture LC/MS/MS.

Data Presentation

The following tables provide an illustrative summary of the types of quantitative data that should be generated during ADC development. The values presented are representative and will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Physicochemical Characterization of a Biotin-PEG-Maleimide ADC

ParameterMethodResult
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC / Mass Spectrometry3.5 - 4.2
Monomer PuritySEC-HPLC> 95%
AggregatesSEC-HPLC< 5%
Free PayloadRP-HPLC< 1%

Table 2: In Vitro Cytotoxicity of a Biotin-PEG-Maleimide ADC

Cell Line (Antigen Expression)ADC IC50 (nM)Unconjugated Payload IC50 (nM)
Target-Positive (High)5 - 200.1 - 1
Target-Negative (Low)> 10000.1 - 1

Table 3: Plasma Stability of a Biotin-PEG-Maleimide ADC

MatrixTime (days)% Intact ADC
Human Plasma0100
195
385
770
Mouse Plasma0100
190
375
755

Visualizations

ADC_Development_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody reduction Antibody Reduction mAb->reduction payload Thiolated Payload conjugation Thiol-Maleimide Conjugation payload->conjugation linker This compound linker->conjugation reduction->conjugation crude_adc Crude ADC conjugation->crude_adc purification Affinity Purification crude_adc->purification characterization DAR, Purity, Potency Analysis purification->characterization final_adc Final ADC characterization->final_adc

Caption: Experimental workflow for ADC development.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an ADC.

Thiol_Maleimide_Reaction cluster_product Product Antibody_SH Antibody-SH (Thiol Group) Thioether_Bond Antibody-S-Maleimide-PEG7-Biotin (Stable Thioether Bond) Antibody_SH->Thioether_Bond + Maleimide This compound

Application Notes and Protocols for Biotin-PEG7-Maleimide in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG7-Maleimide for the enrichment and identification of protein targets through pull-down assays. This thiol-reactive biotinylation reagent is a powerful tool for studying protein-protein interactions, identifying enzyme substrates, and profiling the targets of covalent inhibitors.

Introduction to this compound

This compound is a chemical probe consisting of three key functional components:

  • Biotin (B1667282): A small vitamin with an exceptionally high affinity for streptavidin and avidin, enabling highly specific and robust capture of biotinylated molecules.

  • Maleimide (B117702): A reactive group that specifically and efficiently forms a stable thioether bond with the sulfhydryl groups of cysteine residues on proteins at a neutral pH range (6.5-7.5)[1][2]. The maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl group than an amine at pH 7[3].

  • PEG7 Spacer: A seven-unit polyethylene (B3416737) glycol (PEG) linker. This hydrophilic spacer arm enhances the water solubility of the reagent and the resulting biotinylated protein, which helps to prevent aggregation[1][2]. The extended spacer also minimizes steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin[2].

The combination of these features makes this compound an ideal reagent for selectively tagging proteins containing reactive cysteine residues for subsequent affinity purification and analysis.

Applications in Research and Drug Development

This compound is a versatile tool with a broad range of applications, including:

  • Protein-Protein Interaction Studies: A purified "bait" protein can be biotinylated and used to "pull down" interacting "prey" proteins from a complex biological sample like a cell lysate. The identification of these prey proteins by mass spectrometry can reveal novel interaction partners and shed light on cellular signaling pathways.

  • Target Identification for Covalent Drugs: Many covalent drugs target cysteine residues on their protein targets. A biotinylated version of a covalent inhibitor can be used as a probe to specifically label and enrich its target protein(s) from a proteome, facilitating their identification.

  • Enzyme Substrate Discovery: By creating a biotinylated version of a substrate or activity-based probe, researchers can capture and identify enzymes that interact with or act upon that molecule.

  • Validation of Known Interactions: Pull-down assays can be used to confirm suspected protein-protein interactions discovered through other methods like yeast two-hybrid or co-immunoprecipitation.

Experimental Workflow Overview

The general workflow for a pull-down assay using this compound involves several key steps: protein labeling, removal of excess reagent, affinity capture of the biotinylated protein complex, washing to remove non-specific binders, and finally, elution and analysis of the captured proteins.

G cluster_0 Protein Labeling cluster_1 Purification & Incubation cluster_2 Affinity Purification cluster_3 Analysis A Target Protein (with Cysteine) C Biotinylated Target Protein A->C Reaction (pH 6.5-7.5) B This compound B->C D Removal of Excess Reagent C->D E Incubation with Cell Lysate/Sample D->E F Formation of Biotinylated Complex E->F H Capture of Biotinylated Complex F->H G Streptavidin-coated Beads G->H I Wash Steps (Removal of Non-specific Binders) H->I J Elution I->J K SDS-PAGE J->K L Western Blot K->L M Mass Spectrometry K->M

Figure 1. General experimental workflow for a pull-down assay.

Detailed Experimental Protocols

Protocol for Protein Biotinylation

This protocol provides a general guideline for labeling a purified protein with this compound. Optimal conditions may vary depending on the specific protein.

Materials:

  • Purified protein containing at least one free sulfhydryl group.

  • This compound.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.

  • Desalting column or dialysis cassette for removal of excess biotinylation reagent.

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the purified protein in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • If the protein's cysteine residues are oxidized (forming disulfide bonds), they may need to be reduced prior to labeling. This can be achieved by incubating the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) followed by its removal using a desalting column.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Biotinylation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution[3]. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Removal of Excess Reagent:

    • Remove non-reacted this compound using a desalting column or by dialysis against the Reaction Buffer. This step is crucial to prevent the free biotin from binding to the streptavidin beads in the subsequent steps.

Protocol for Pull-Down Assay

Materials:

  • Biotinylated protein ("bait").

  • Cell lysate or other protein mixture containing potential interacting partners ("prey").

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin.

  • Lysis Buffer (e.g., RIPA buffer, depending on the desired stringency).

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a solution of free biotin).

Procedure:

  • Prepare the Streptavidin Beads:

    • Wash the streptavidin beads according to the manufacturer's instructions to remove any preservatives.

  • Immobilize the Bait Protein:

    • Incubate the washed streptavidin beads with the biotinylated bait protein for 1-2 hours at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.

  • Wash the Immobilized Bait:

    • Wash the beads several times with Wash Buffer to remove any unbound bait protein.

  • Incubation with Prey Proteins:

    • Add the cell lysate or protein mixture to the beads with the immobilized bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of protein complexes.

  • Wash Away Non-specific Binders:

    • Wash the beads extensively with Wash Buffer to remove proteins that are not specifically interacting with the bait protein. The number and stringency of the washes may need to be optimized.

  • Elution of Protein Complexes:

    • Elute the captured proteins from the beads. Common elution methods include:

      • Boiling the beads in SDS-PAGE sample buffer for direct analysis by gel electrophoresis.

      • Using a high concentration of free biotin to competitively elute the biotinylated protein and its interactors.

      • Using a buffer with high salt concentration or low pH to disrupt the protein-protein interactions.

  • Analysis of Eluted Proteins:

    • The eluted proteins can be analyzed by various methods, including:

      • SDS-PAGE and Coomassie/Silver Staining: To visualize the pulled-down proteins.

      • Western Blotting: To detect specific interacting proteins using antibodies.

      • Mass Spectrometry: For comprehensive identification and quantification of all interacting proteins.

Data Presentation

Quantitative data from pull-down assays, particularly when analyzed by mass spectrometry, can be summarized in tables for clear comparison. The following is an illustrative example of how such data could be presented.

Bait ProteinIdentified Interacting ProteinGene SymbolFold Enrichment (Bait vs. Control)p-valueFunction
Kinase XSignaling Protein ASIGA15.2<0.001Scaffolding protein
Kinase XAdaptor Protein BADPB8.7<0.01Signal transduction
Kinase XUbiquitin Ligase CUBLC5.4<0.05Protein degradation
Kinase XHeat Shock Protein 90HSP903.1>0.05Chaperone
Control (Beads only)Signaling Protein ASIGA1.0--

Table 1: Example of quantitative mass spectrometry data from a pull-down experiment using a biotinylated kinase as bait. Fold enrichment is calculated by comparing the abundance of the identified protein in the bait pull-down to a negative control (e.g., beads without bait).

Visualization of Workflows and Pathways

Workflow for Target Identification of a Covalent Inhibitor

The following diagram illustrates the workflow for identifying the cellular targets of a covalent kinase inhibitor using a biotinylated probe.

G cluster_0 Probe Synthesis & Cell Treatment cluster_1 Cell Lysis & Affinity Capture cluster_2 Washing & Elution cluster_3 Protein Identification A Covalent Kinase Inhibitor B Synthesize Biotinylated Probe (this compound analog) A->B C Treat Cells with Biotinylated Probe B->C D Cell Lysis C->D E Incubate Lysate with Streptavidin Beads D->E F Capture of Covalently Labeled Target Proteins E->F G Wash Beads to Remove Non-covalent Binders F->G H Elute Captured Proteins G->H I On-bead Digestion or Elution H->I J LC-MS/MS Analysis I->J K Identify and Quantify Target Proteins J->K

Figure 2. Target identification workflow for a covalent inhibitor.
Hypothetical Signaling Pathway Elucidation

This diagram illustrates a hypothetical signaling pathway where a pull-down assay with a biotinylated kinase could identify downstream effectors.

G cluster_0 Pull-down Experiment cluster_1 Hypothesized Signaling Cascade Bait Biotinylated Kinase X Prey1 Adaptor Protein Y Bait->Prey1 Identified Interaction Prey2 Transcription Factor Z Bait->Prey2 Identified Interaction KinaseX Kinase X AdaptorY Adaptor Protein Y TFZ Transcription Factor Z Upstream Upstream Signal Upstream->KinaseX Activates KinaseX->AdaptorY Phosphorylates AdaptorY->TFZ Recruits GeneExp Target Gene Expression TFZ->GeneExp Regulates

Figure 3. Elucidation of a signaling pathway.

By following these detailed application notes and protocols, researchers can effectively employ this compound to advance their understanding of complex biological systems and accelerate drug discovery efforts.

References

Application Notes and Protocols for Enriching Cysteine-Containing Peptides with Biotin-PEG7-Maleimide for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific enrichment of cysteine-containing peptides is a powerful strategy in mass spectrometry-based proteomics for studying protein structure, function, and post-translational modifications. Cysteine residues are critical for protein folding through disulfide bond formation, enzymatic activity, and redox signaling. Their selective isolation from complex biological samples significantly enhances their detection and quantification. Biotin-PEG7-Maleimide is a valuable reagent for this purpose, combining the high specificity of the maleimide (B117702) group for the thiol side chain of cysteine with the strong and specific interaction of biotin (B1667282) with avidin (B1170675) or streptavidin for affinity purification. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance.

These application notes provide a detailed protocol for the labeling of cysteine-containing peptides with this compound and their subsequent enrichment for mass spectrometry analysis. The described workflow is applicable to various research areas, including the identification of drug targets, the study of redox-regulated signaling pathways, and the characterization of protein modifications.

Principle of the Method

The workflow involves three main stages:

  • Reduction and Alkylation: Proteins are first denatured and reduced to expose cysteine residues and break disulfide bonds. The free thiol groups are then specifically labeled with this compound. A subsequent alkylation step with a standard alkylating agent, such as iodoacetamide, is performed to block any remaining free cysteines.

  • Proteolytic Digestion: The labeled proteins are digested into peptides using a protease, typically trypsin.

  • Affinity Enrichment: The resulting peptide mixture is incubated with avidin or streptavidin-conjugated beads, which selectively bind the biotinylated peptides. After washing to remove non-biotinylated peptides, the enriched cysteine-containing peptides are eluted and prepared for mass spectrometry analysis.

Experimental Protocols

Materials and Reagents
  • This compound

  • Urea (B33335)

  • Tris-HCl

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Streptavidin or Avidin-conjugated agarose (B213101) beads

  • Wash Buffers (e.g., PBS with and without detergents like Tween-20)

  • Elution Buffer (e.g., high concentration of biotin, or acidic solutions like 0.1% TFA)

  • C18 desalting columns

  • Mass spectrometer compatible solvents (e.g., acetonitrile, formic acid)

Protocol 1: Labeling and Enrichment of Cysteine-Containing Peptides

1. Protein Extraction, Reduction, and Labeling:

a. Lyse cells or tissues in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5. b. Determine the protein concentration using a standard protein assay. c. For 1 mg of protein, add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds. d. Add this compound to a final concentration of 20 mM. Incubate for 1 hour at room temperature in the dark. e. To quench the reaction and alkylate any remaining free thiols, add IAA to a final concentration of 40 mM and incubate for 30 minutes at room temperature in the dark.

2. Protein Digestion:

a. Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M. b. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. c. Acidify the reaction with formic acid to a final concentration of 1% to stop the digestion. d. Desalt the peptide mixture using a C18 column and dry the peptides under vacuum.

3. Enrichment of Biotinylated Peptides:

a. Resuspend the dried peptides in a binding buffer (e.g., PBS). b. Prepare the streptavidin/avidin beads by washing them three times with the binding buffer. c. Incubate the peptide solution with the beads for 2 hours at room temperature with gentle rotation. d. Wash the beads extensively to remove non-specifically bound peptides. Perform sequential washes with:

  • PBS with 0.1% Tween-20 (3 times)
  • PBS (3 times)
  • Water (3 times) e. Elute the biotinylated peptides from the beads. This can be achieved by:
  • Competitive elution with a high concentration of free biotin (e.g., 2 mM).
  • Acidic elution with a solution like 0.1% trifluoroacetic acid (TFA). A recent study suggests that hexafluoro-2-propanol (HFIP) can also be used for efficient elution[1][2].

4. Sample Preparation for Mass Spectrometry:

a. Desalt the eluted peptides using a C18 tip or column. b. Dry the peptides and resuspend them in a solvent suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Data Presentation

The efficiency of the enrichment process can be evaluated by comparing the number of identified cysteine-containing peptides in the enriched fraction versus the non-enriched fraction.

MetricNon-Enriched FractionEnriched FractionFold Enrichment
Total Peptides Identified50001500-
Cysteine-Containing Peptides20012006x
Percentage of Cys-Peptides4%80%20x

Table 1: Representative quantitative data demonstrating the efficiency of cysteine-containing peptide enrichment. Data is hypothetical and for illustrative purposes.

Recent studies have shown that optimized workflows can lead to a significant increase in the identification of biotinylated peptides, with some methods yielding nearly four times more identifications[3]. The use of reversible biotin-binding proteins like Tamavidin 2-REV has also been explored to improve recovery[3][4][5].

Visualizations

Experimental Workflow

experimental_workflow Protein Protein Sample Reduction Reduction (DTT) Protein->Reduction Labeling Labeling (this compound) Reduction->Labeling Alkylation Alkylation (IAA) Labeling->Alkylation Digestion Tryptic Digestion Alkylation->Digestion Enrichment Affinity Enrichment (Streptavidin Beads) Digestion->Enrichment Wash Washing Steps Enrichment->Wash Elution Elution Wash->Elution MS LC-MS/MS Analysis Elution->MS

Caption: Workflow for the enrichment of cysteine-containing peptides.

Logical Relationship of Key Steps

logical_relationship Start Start: Complex Peptide Mixture Labeling Specific Labeling: Cys-Peptides Tagged Start->Labeling this compound Binding Selective Binding: Biotin-Avidin Interaction Labeling->Binding Streptavidin Beads Separation Separation: Removal of Unlabeled Peptides Binding->Separation Washing Result Result: Enriched Cys-Peptide Sample Separation->Result Elution

References

Quantification of Protein Biotinylation with Biotin-PEG7-Maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including protein purification, immobilization, and detection. Biotin-PEG7-Maleimide is a specific biotinylation reagent designed to react with free sulfhydryl groups (thiols) on cysteine residues. The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the labeled molecule and reduces steric hindrance, making the biotin moiety more accessible to streptavidin.

This document provides detailed application notes and protocols for the quantification of protein biotinylation using this compound. It covers the biotinylation reaction, purification of the conjugate, and various methods for quantifying the degree of biotinylation.

Principle of this compound Chemistry

This compound facilitates the biotinylation of proteins and other molecules containing free thiol groups. The maleimide (B117702) group reacts specifically with the sulfhydryl group of cysteine residues under neutral to slightly acidic pH conditions (pH 6.5-7.5) to form a stable thioether bond.[1] This specific targeting of cysteine residues allows for controlled and site-specific biotinylation, which is particularly valuable in preserving the biological activity of proteins where lysine (B10760008) residues, the target of more common NHS-ester chemistry, may be crucial for function.

Experimental Protocols

Protocol 1: Protein Preparation and Reduction of Disulfide Bonds (Optional)

For proteins where cysteine residues are involved in disulfide bonds, a reduction step is necessary to make the thiol groups available for biotinylation.

Materials:

  • Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Solution Preparation: Dissolve the protein in a sulfhydryl-free buffer at a concentration of 1-10 mg/mL.[2]

  • Reduction of Disulfide Bonds (if necessary):

    • Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature.[3]

    • If using DTT, it must be removed prior to the addition of the maleimide reagent, as it also contains a free thiol. This can be achieved using a desalting column.

Protocol 2: Biotinylation Reaction

Materials:

  • Prepared protein solution (from Protocol 1)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: PBS, pH 7.2-7.5

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • For a starting point, use a 10-20 fold molar excess of this compound to the protein.[2] The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2]

Protocol 3: Removal of Excess this compound

It is critical to remove any unreacted biotinylation reagent to ensure accurate quantification of biotin incorporation.[4]

Materials:

  • Biotinylation reaction mixture

  • Desalting column or dialysis equipment

Procedure:

  • Gel Filtration/Desalting Column: Pass the reaction mixture through a desalting column with an appropriate molecular weight cutoff (MWCO) to separate the biotinylated protein from the smaller, unreacted this compound.

  • Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with multiple buffer changes over 24-48 hours.[4]

Quantification of Biotinylation

Several methods can be employed to determine the degree of biotinylation, often expressed as the molar ratio of biotin to protein (B/P ratio).

Method 1: HABA/Avidin Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method for estimating biotin incorporation.[5] It is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[6]

Protocol 4: HABA Assay (Microplate Format)

Materials:

  • Purified biotinylated protein

  • HABA/Avidin solution (available in commercial kits)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Standards: Prepare a series of biotin standards of known concentrations if not using a kit with a pre-calibrated method.

  • Assay Setup:

    • Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.[7]

    • Add 20 µL of the biotinylated protein sample to the wells. For a blank, add 20 µL of the same buffer used for the protein sample.

  • Incubation and Measurement:

    • Mix the contents of the wells by shaking the plate for 30-60 seconds.[7]

    • Read the absorbance at 500 nm.

  • Calculation: The concentration of biotin is calculated based on the change in absorbance compared to the blank and can be used to determine the B/P ratio.

Data Presentation: HABA Assay Results

SampleProtein Concentration (mg/mL)A500Calculated Biotin Concentration (µM)Moles of Biotin per Mole of Protein
Unlabeled Protein1.00.85000
Biotinylated Protein (10x excess)1.00.6258.53.2
Biotinylated Protein (20x excess)1.00.45015.15.7

Note: This is example data. Actual values will vary depending on the protein and reaction conditions.

Method 2: SDS-PAGE and Streptavidin Gel-Shift Assay

This qualitative to semi-quantitative method relies on the binding of streptavidin to the biotinylated protein, causing a "shift" in its apparent molecular weight on an SDS-PAGE gel.[5]

Protocol 5: Streptavidin Gel-Shift Assay

Materials:

  • Purified biotinylated protein

  • Streptavidin

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Complex Formation: Incubate a known amount of the biotinylated protein with an excess of streptavidin for 15-30 minutes at room temperature.

  • SDS-PAGE:

    • Run the following samples on an SDS-PAGE gel:

      • Unlabeled protein

      • Biotinylated protein

      • Biotinylated protein incubated with streptavidin

    • The streptavidin-biotinylated protein complex will migrate slower than the biotinylated protein alone, resulting in a band shift. The intensity of the shifted band relative to the un-shifted band can provide a semi-quantitative measure of biotinylation efficiency.

Method 3: Mass Spectrometry

Mass spectrometry (MS) offers the most precise method for determining the degree of biotinylation. It can identify the exact number and location of biotin modifications.[7]

Protocol 6: Mass Spectrometry Analysis

Procedure:

  • Sample Preparation: The biotinylated protein is typically digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The mass spectra are analyzed to identify peptides that have been modified with this compound. The mass shift corresponding to the addition of the biotinylation reagent is used to confirm the modification. Quantitative analysis can determine the ratio of modified to unmodified peptides.

Data Presentation: Mass Spectrometry Results

Peptide SequenceUnmodified Mass (Da)Observed Mass (Da)Modification
ACDEFGHIK1234.51897.1This compound
LMNCPQR987.6987.6Unmodified

Note: This is example data. The specific mass of this compound would be added to the mass of the cysteine-containing peptide.

Comparison of Quantification Methods

MethodPrincipleProsCons
HABA Assay Colorimetric; displacement of HABA from avidinSimple, rapid, inexpensiveLower sensitivity, can be affected by interfering substances[8]
Streptavidin Gel-Shift Electrophoretic mobility shiftSimple, visual confirmation of biotinylationSemi-quantitative, requires streptavidin
Mass Spectrometry Precise mass measurementHighly accurate and sensitive, provides site-specific informationRequires specialized equipment and expertise, more expensive

Application in Drug Development

The precise quantification of biotinylation is crucial in various stages of drug development:

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach drugs to antibodies via cysteine residues.[9] Accurate quantification of the drug-to-antibody ratio (DAR) is essential for the efficacy and safety of the ADC.

  • Targeted Drug Delivery: Biotinylated nanoparticles or liposomes can be targeted to cells overexpressing biotin receptors.[6]

  • Immunoassays: Biotinylated antibodies are widely used in ELISAs and other immunoassays. Consistent biotinylation is key to reproducible assay performance.

Visualizations

Experimental Workflow for Biotinylation and Quantification

experimental_workflow cluster_prep Protein Preparation cluster_reaction Biotinylation Reaction cluster_purification Purification cluster_quantification Quantification Protein Protein Solution Reduction Disulfide Bond Reduction (Optional) Protein->Reduction Reaction Incubation (RT or 4°C) Reduction->Reaction Biotin_Reagent This compound Biotin_Reagent->Reaction Purification Removal of Excess Biotin (Desalting/Dialysis) Reaction->Purification HABA HABA Assay Purification->HABA SDS_PAGE SDS-PAGE Gel Shift Purification->SDS_PAGE Mass_Spec Mass Spectrometry Purification->Mass_Spec

Caption: Workflow for protein biotinylation and subsequent quantification.

Thiol-Maleimide Reaction Pathway

thiol_maleimide_reaction Protein_SH Protein-SH (Free Thiol) Thioether_Bond Biotinylated Protein (Stable Thioether Bond) Protein_SH->Thioether_Bond pH 6.5-7.5 Biotin_Maleimide This compound Biotin_Maleimide->Thioether_Bond

Caption: Reaction of a protein thiol with this compound.

Logical Relationship of Quantification Methods

quantification_logic cluster_methods Quantification Approaches Biotinylated_Protein Biotinylated Protein Colorimetric Colorimetric (HABA Assay) Biotinylated_Protein->Colorimetric Indirect Measurement Electrophoretic Electrophoretic (SDS-PAGE Shift) Biotinylated_Protein->Electrophoretic Qualitative/ Semi-Quantitative Mass_Based Mass-Based (Mass Spectrometry) Biotinylated_Protein->Mass_Based Direct & Precise Measurement

Caption: Conceptual overview of different biotinylation quantification methods.

References

Application Notes and Protocols for Determining the Degree of Labeling with Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotin-PEG7-Maleimide is a valuable reagent for the specific biotinylation of molecules containing free sulfhydryl groups (-SH), such as cysteine residues in proteins. The maleimide (B117702) group reacts with the thiol to form a stable thioether bond.[1] Accurately determining the degree of labeling (DOL), or the molar ratio of biotin (B1667282) to the target molecule, is crucial for ensuring the consistency and efficacy of biotinylated reagents in various applications, including immunoassays, affinity chromatography, and drug delivery systems.[2]

This document provides detailed protocols for the most common methods to quantify the degree of biotinylation: the HABA/Avidin (B1170675) assay, mass spectrometry, and a TNBSA assay for indirect analysis of labeling efficiency.

Comparison of Quantification Methods

The choice of method for determining the DOL depends on factors such as the required accuracy, available equipment, and the nature of the biotinylated molecule. The following table summarizes the key features of each technique.

Method Principle Advantages Disadvantages Sensitivity
HABA/Avidin Assay Colorimetric displacement assay where biotin displaces the HABA dye from the avidin-HABA complex, causing a decrease in absorbance at 500 nm.[3]- Rapid and simple to perform. - Uses standard laboratory spectrophotometer. - Cost-effective.- Indirect measurement. - Can be less accurate due to steric hindrance of bulky proteins.[2] - Requires removal of free biotin.[4]Micromolar range.[5]
Mass Spectrometry (MS) Direct measurement of the mass shift of the protein or peptide after biotinylation.[6][7]- Highly accurate and provides site-specific labeling information.[7] - Can detect very low levels of labeling. - Does not require removal of free biotin for all approaches.- Requires specialized and expensive equipment (mass spectrometer). - Data analysis can be complex. - Can be time-consuming.High sensitivity, can detect as low as 2% free sulfhydryls.[7]
TNBSA Assay Colorimetric assay that measures the number of free primary amino groups. Can be used to assess non-specific labeling on lysine (B10760008) residues.[8]- Simple and uses a standard spectrophotometer. - Useful for quality control to check for non-specific reactions.- Does not directly measure biotinylation on thiols. - Buffers containing free amines interfere with the assay.[8]High sensitivity for primary amines.[9]
Competition ELISA An enzyme-linked immunosorbent assay where the biotinylated sample competes with a known biotin conjugate for binding to an anti-biotin antibody.[10]- High sensitivity. - Can overcome issues of steric hindrance by digesting the protein.[10]- More complex and time-consuming than HABA assay. - Requires specific antibodies and plate reader.High sensitivity, consumes about 1 µg of protein.[10]

Experimental Protocols

HABA/Avidin Assay Protocol

This protocol is adapted from established methods for the rapid estimation of biotin incorporation.[3][4]

3.1.1. Principle

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, forming a complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, leading to a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.[3]

3.1.2. Materials

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid)

  • Avidin

  • Biotinylated protein sample (with free biotin removed by dialysis or gel filtration)[4]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1N NaOH

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well microplate

3.1.3. Reagent Preparation

  • HABA Solution: Dissolve 12.1 mg of HABA in 4.95 ml of deionized water. Add 50 µl of 1N NaOH and mix until dissolved.[3]

  • HABA/Avidin Solution: Prepare a 1 mg/ml avidin solution in PBS. To prepare the working solution, mix the HABA solution with the avidin solution. The optimal ratio may need to be determined, but a common starting point is to achieve an initial absorbance of 0.9-1.3 at 500 nm.[4][11]

3.1.4. Experimental Workflow

Caption: HABA/Avidin Assay Workflow.

3.1.5. Procedure

Cuvette Method:

  • Pipette 900 µl of the HABA/Avidin solution into a 1 ml cuvette.

  • Measure the absorbance at 500 nm (A500 HABA/Avidin).[3]

  • Add 100 µl of the biotinylated protein sample to the cuvette and mix well.

  • Measure the absorbance at 500 nm until the reading is stable (A500 HABA/Avidin/Sample).[3]

Microplate Method:

  • Pipette 180 µl of the HABA/Avidin solution into a microplate well.

  • Measure the absorbance at 500 nm.

  • Add 20 µl of the biotinylated protein sample to the well and mix.

  • Measure the absorbance at 500 nm until the reading is stable.[4]

3.1.6. Calculations

  • Calculate the change in absorbance (ΔA500):

    • For cuvette: ΔA500 = (0.9 * A500 HABA/Avidin) - A500 HABA/Avidin/Sample[3]

    • For microplate: ΔA500 = A500 HABA/Avidin - A500 HABA/Avidin/Sample[3]

  • Calculate the concentration of biotin (mmol/ml):

    • Biotin (mmol/ml) = ΔA500 / (34,000 * b), where 34,000 M⁻¹cm⁻¹ is the molar extinction coefficient of the HABA/avidin complex at 500 nm and 'b' is the path length in cm.[3]

  • Calculate the mmoles of biotin per mmole of protein (DOL):

    • First, calculate the concentration of the protein in mmol/ml: Protein (mmol/ml) = Protein concentration (mg/ml) / Molecular weight of protein (mg/mmol)[3]

    • Then, calculate the DOL: DOL = (mmol biotin/ml * dilution factor) / (mmol protein/ml)[3]

Mass Spectrometry Protocol

3.2.1. Principle

Mass spectrometry directly measures the mass-to-charge ratio of molecules. By comparing the mass of the unlabeled protein or its peptides with the biotinylated version, the number of incorporated biotin labels can be determined with high accuracy.[6][7] this compound has a specific molecular weight, and the mass shift observed corresponds to the number of biotin molecules attached.

3.2.2. Materials

  • Biotinylated protein sample

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (B48618) (IAA)

  • Trypsin (or other suitable protease)

  • Formic acid

  • Acetonitrile

  • Mass spectrometer (e.g., Q Exactive, Orbitrap)

  • LC-MS/MS system

3.2.3. Experimental Workflow

Caption: Mass Spectrometry Workflow for DOL.

3.2.4. Procedure

  • Protein Digestion:

    • Denature the biotinylated protein in a buffer containing urea.

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.

    • Digest the protein into peptides using a protease like trypsin overnight.[6]

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).[7]

  • Data Analysis:

    • Use a database search engine (e.g., Proteome Discoverer, MaxQuant) to identify the peptides from the MS/MS spectra.[12]

    • Search for the mass modification corresponding to this compound on cysteine-containing peptides.

    • Quantify the relative abundance of the labeled and unlabeled versions of each cysteine-containing peptide.

    • The DOL can be calculated by summing the contributions of all labeled peptides.

TNBSA Assay for Unreacted Amines

3.3.1. Principle

While this compound is specific for thiols, it is good practice to confirm that it has not reacted non-specifically with primary amines (e.g., lysine residues). The TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay quantifies the number of free primary amines. A comparison of the number of free amines before and after biotinylation can indicate the level of non-specific labeling.[8]

3.3.2. Materials

  • TNBSA solution (5% w/v)

  • Protein sample (before and after biotinylation)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • 10% SDS

  • 1 N HCl

  • Spectrophotometer

3.3.3. Experimental Workflow

References

Application Notes and Protocols for Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG7-Maleimide is a bifunctional linker widely utilized in bioconjugation, particularly for the biotinylation of molecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides. This reagent combines the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the specific reactivity of a maleimide (B117702) group towards thiols. The polyethylene (B3416737) glycol (PEG) spacer, consisting of seven ethylene (B1197577) glycol units, enhances the solubility and reduces steric hindrance of the conjugated molecule. Understanding the storage, stability, and handling of this compound is critical for its successful application in research and drug development, including the preparation of antibody-drug conjugates (ADCs).

Storage and Handling

Proper storage and handling of this compound are essential to maintain its reactivity and ensure experimental reproducibility.

Solid Form: The solid, powdered form of this compound should be stored at low temperatures to minimize degradation.

Storage ConditionRecommended Duration
-20°CUp to 3 years
4°CShort-term storage

It is crucial to keep the solid reagent desiccated, as the maleimide group is susceptible to hydrolysis. Before use, the container should be allowed to warm to room temperature before opening to prevent moisture condensation.

In Solution: Stock solutions of this compound are typically prepared in anhydrous organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

Storage ConditionRecommended DurationSolvent
-80°CUp to 6 monthsAnhydrous DMSO or DMF
-20°CUp to 1 monthAnhydrous DMSO or DMF

Aqueous solutions of this compound are not recommended for long-term storage due to the hydrolysis of the maleimide group. Aqueous solutions should be prepared immediately before use.

Stability Profile

The stability of this compound is primarily dictated by the reactivity of the maleimide group and the integrity of the resulting thiosuccinimide linkage after conjugation.

Maleimide Group Stability

The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This hydrolysis is pH-dependent, with the rate increasing at higher pH.

pH RangeStability of Maleimide
< 6.5Relatively stable
6.5 - 7.5Optimal for thiol conjugation, moderate hydrolysis
> 7.5Increased rate of hydrolysis and potential for reaction with primary amines
Thiosuccinimide Linkage Stability

The thioether bond formed upon reaction of the maleimide with a thiol is generally stable. However, the thiosuccinimide ring can undergo two competing reactions:

  • Ring-Opening Hydrolysis: The succinimide (B58015) ring can be hydrolyzed to form a stable, ring-opened succinamic acid derivative. This reaction is generally desirable as it creates a more stable linkage that is resistant to the retro-Michael reaction. The rate of this hydrolysis is influenced by the local chemical environment and pH.[2][3]

  • Retro-Michael Reaction: This reaction is a reversal of the initial thiol addition, leading to deconjugation of the biotin-PEG linker from the target molecule. This can be a significant issue, particularly in the presence of other thiols like glutathione (B108866) in vivo.[3][4][5] The half-life of thiosuccinimide adducts can vary widely, from hours to days, depending on the specific thiol and maleimide derivative.[6]

Studies have shown that promoting the hydrolysis of the thiosuccinimide ring after conjugation can lead to more stable bioconjugates.[2][7] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) for a controlled period.[3]

Experimental Protocols

Protocol 1: Biotinylation of a Thiol-Containing Protein

This protocol describes a general procedure for the biotinylation of a protein with available cysteine residues using this compound.

Materials:

  • Protein to be labeled (in a sulfhydryl-free buffer, e.g., PBS pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO

  • Reducing agent (optional, e.g., TCEP)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL. The buffer should be free of thiols.

    • If the protein has no free thiols, disulfide bonds can be reduced using a 10-fold molar excess of TCEP for 30 minutes at room temperature. The reducing agent must be removed before adding the biotinylation reagent.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of biotinylation using a HABA assay or mass spectrometry.

Protocol 2: Assessment of Conjugate Stability

This protocol outlines a method to evaluate the stability of the thiosuccinimide linkage in a biotinylated protein.

Materials:

  • Biotinylated protein conjugate

  • PBS (pH 7.4)

  • Glutathione (GSH)

  • HPLC system with a suitable column (e.g., reverse-phase or size-exclusion)

Procedure:

  • Sample Preparation:

    • Prepare two sets of samples:

      • The biotinylated protein conjugate in PBS (control).

      • The biotinylated protein conjugate in PBS containing a physiological concentration of a competing thiol, such as 1-10 mM glutathione.

  • Incubation:

    • Incubate both sets of samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each sample.

  • Analysis:

    • Analyze the aliquots by HPLC to monitor the integrity of the conjugate. The appearance of a peak corresponding to the unconjugated protein or the transfer of the biotin label to glutathione indicates instability.

  • Data Interpretation:

    • Quantify the percentage of intact conjugate remaining at each time point to determine the stability profile and calculate the half-life of the conjugate under the tested conditions.

Visualizations

Maleimide-Thiol Conjugation and Stability Pathways

G cluster_0 Conjugation Reaction cluster_1 Stability Pathways This compound This compound Biotin-PEG7-S-Protein (Thiosuccinimide Adduct) Biotin-PEG7-S-Protein (Thiosuccinimide Adduct) This compound->Biotin-PEG7-S-Protein (Thiosuccinimide Adduct) + Protein-SH (pH 6.5-7.5) Thiol-containing Molecule (Protein-SH) Thiol-containing Molecule (Protein-SH) Thiol-containing Molecule (Protein-SH)->Biotin-PEG7-S-Protein (Thiosuccinimide Adduct) Stable Ring-Opened Adduct Stable Ring-Opened Adduct Biotin-PEG7-S-Protein (Thiosuccinimide Adduct)->Stable Ring-Opened Adduct Hydrolysis (Stabilization) Deconjugated Protein-SH Deconjugated Protein-SH Biotin-PEG7-S-Protein (Thiosuccinimide Adduct)->Deconjugated Protein-SH Retro-Michael Reaction (Deconjugation) This compound (Reformed) This compound (Reformed) Deconjugated Protein-SH->this compound (Reformed)

Caption: Reaction of this compound with a thiol and subsequent stability pathways.

Experimental Workflow for Protein Biotinylation

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Prepare Protein Solution (Thiol-free buffer) C Mix Protein and this compound A->C B Prepare this compound Stock Solution (Anhydrous DMSO) B->C D Incubate (RT or 4°C) C->D E Purify Conjugate (Desalting/Dialysis) D->E F Characterize Conjugate (HABA Assay/MS) E->F

Caption: General workflow for the biotinylation of a protein using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Biotin-PEG7-Maleimide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?

The optimal pH range for the reaction between a maleimide (B117702) group and a thiol group (from a cysteine residue) is between 6.5 and 7.5.[1][2][3][4][5][6][7][8] At a pH below 6.5, the reaction rate is significantly slower because the thiol group is less likely to be in its reactive thiolate anion form.[2] Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis, rendering it inactive, and can also react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of specificity.[2][8][9]

Q2: My protein doesn't have any free cysteine residues. Can I still use this compound?

Yes, if your protein contains disulfide bonds, you can treat it with a reducing agent to generate free thiol groups.[1][7][9] Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is effective and does not contain a free thiol group that would compete with the maleimide reaction.[5][10]

Q3: How should I store my this compound reagent?

This compound is sensitive to moisture and should be stored under desiccated conditions at -20°C or -80°C.[11][12][13] For stock solutions, it is recommended to dissolve the reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use.[5][6][14] Unused stock solutions should be stored at -20°C for up to one month, protected from light.[5] Avoid repeated freeze-thaw cycles.[11]

Q4: What are the common causes of low labeling efficiency?

Several factors can contribute to low labeling efficiency:

  • Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range.[2][15]

  • Oxidation of Thiols: Free cysteine residues on the protein have formed disulfide bonds, which are unreactive with maleimides.[1][15]

  • Hydrolysis of Maleimide: The maleimide group on the biotin (B1667282) reagent has been hydrolyzed due to exposure to moisture or high pH, rendering it inactive.[8][9]

  • Presence of Interfering Substances: The reaction buffer contains nucleophiles such as free thiols (e.g., from DTT or 2-mercaptoethanol) or primary amines (e.g., Tris buffer at higher pH) that compete with the target protein for the maleimide reagent.[5][6][15]

  • Incorrect Molar Ratio: The molar ratio of this compound to the protein is too low.[2][15]

  • N-terminal Cysteine Side Reactions: If your protein has an N-terminal cysteine, a side reaction leading to thiazine (B8601807) rearrangement can occur, especially at physiological or higher pH.[2][16][17][18]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low labeling efficiency.

Diagram: Troubleshooting Workflow for Low Labeling Efficiency

TroubleshootingWorkflow start Low Labeling Efficiency Observed check_reagent Verify this compound Integrity start->check_reagent reagent_ok Reagent is Fresh and Properly Stored? check_reagent->reagent_ok check_protein Assess Protein Sample Quality protein_thiol_ok Free Thiols Available? check_protein->protein_thiol_ok check_reaction Review Reaction Conditions reaction_ph_ok pH is 6.5-7.5? check_reaction->reaction_ph_ok reagent_ok->check_protein Yes new_reagent Prepare Fresh Reagent reagent_ok->new_reagent No protein_thiol_ok->check_reaction Yes reduce_protein Reduce Disulfide Bonds (e.g., with TCEP) protein_thiol_ok->reduce_protein No reaction_buffer_ok Buffer Free of Interfering Substances? reaction_ph_ok->reaction_buffer_ok Yes adjust_ph Adjust Buffer pH reaction_ph_ok->adjust_ph No reaction_ratio_ok Molar Ratio Optimized? reaction_buffer_ok->reaction_ratio_ok Yes change_buffer Use Thiol- and Amine-Free Buffer reaction_buffer_ok->change_buffer No optimize_ratio Optimize Maleimide:Protein Molar Ratio reaction_ratio_ok->optimize_ratio No success Labeling Efficiency Improved reaction_ratio_ok->success Yes new_reagent->check_protein reduce_protein->check_reaction adjust_ph->reaction_buffer_ok change_buffer->reaction_ratio_ok optimize_ratio->success

Caption: A flowchart outlining the steps to troubleshoot low labeling efficiency.

Table: Recommended Reaction Conditions
ParameterRecommended ConditionRationale
pH 6.5 - 7.5Optimal for specific and efficient reaction of maleimide with thiols.[1][3][4]
Temperature Room Temperature (20-25°C) or 4°CReaction is faster at room temperature. 4°C can be used for sensitive proteins.[1][6]
Reaction Time 1-4 hours at room temperature; overnight at 4°CVaries with reactants and concentrations.[1][2][6][14]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (starting point)A molar excess of the maleimide reagent drives the reaction to completion.[1][2][5][7][9] This may require optimization for your specific protein.[9]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.[1][9][14]
Reaction Buffer Degassed, amine-free, and thiol-free buffer (e.g., PBS, HEPES)Prevents oxidation of thiols and avoids side reactions with buffer components.[1][5][6][9]

Experimental Protocols

Protocol 1: Protein Preparation and Reduction of Disulfide Bonds
  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., Phosphate Buffered Saline - PBS) and degas it thoroughly to remove dissolved oxygen, which can promote thiol oxidation.[1][5] Ensure the buffer is at a pH between 7.0 and 7.5.[5]

  • Protein Dissolution: Dissolve your protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[1][9]

  • Reduction of Disulfide Bonds (if necessary):

    • If your protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][5]

    • Incubate the mixture at room temperature for 30-60 minutes.[9]

  • Removal of Reducing Agent (if not TCEP): If a thiol-containing reducing agent like DTT was used, it must be removed prior to adding the maleimide reagent. This can be achieved by size-exclusion chromatography (e.g., a desalting column) or dialysis.[6]

Protocol 2: Biotinylation Reaction
  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[5]

  • Initiate the Reaction: Add the desired molar excess of the this compound stock solution to the prepared protein solution. A 10-20 fold molar excess is a common starting point.[2][5][7]

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[2][6] Gentle mixing during this time can be beneficial. Protect the reaction from light, especially if the biotin reagent is conjugated to a fluorescent dye.[5]

  • Quench the Reaction (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[2]

  • Purification: Remove excess, unreacted this compound from the labeled protein using size-exclusion chromatography (desalting column) or dialysis.[6][14]

Diagram: Biotinylation Workflow

BiotinylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) disulfide_check Disulfide Bonds Present? protein_prep->disulfide_check reduce Add 10-100x molar excess TCEP Incubate 30-60 min at RT disulfide_check->reduce Yes mix Add Maleimide Reagent to Protein (10-20x molar excess) disulfide_check->mix No reduce->mix reagent_prep Prepare fresh 10 mM this compound in anhydrous DMSO reagent_prep->mix incubate Incubate: 2h at RT or overnight at 4°C mix->incubate quench Quench with small molecule thiol (optional) incubate->quench purify Purify via Desalting Column or Dialysis quench->purify analyze Quantify Labeling Efficiency (e.g., HABA assay) purify->analyze

Caption: A workflow diagram illustrating the key steps in a biotinylation experiment.

Protocol 3: Quantification of Biotin Labeling Efficiency using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.[19][20]

  • Principle: HABA binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[19][20]

  • Procedure: Commercially available biotin quantitation kits provide detailed protocols.[19][21] Generally, the procedure involves:

    • Preparing a standard curve with known concentrations of free biotin.

    • Measuring the absorbance of the HABA/avidin solution at 500 nm.

    • Adding the biotinylated protein sample to the HABA/avidin solution.

    • Measuring the decrease in absorbance at 500 nm.

    • Calculating the moles of biotin per mole of protein using the standard curve and the Beer-Lambert law.

Alternative, more sensitive methods for biotin quantification are also available, some of which are fluorescence-based or do not require a separate standard curve.[20][21][22][23]

References

how to prevent protein precipitation during biotinylation with Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein precipitation during biotinylation with Biotin-PEG7-Maleimide.

Troubleshooting Guide

Issue: Protein precipitation is observed after adding this compound.

This is a common issue that can arise from several factors related to the protein, the labeling reagent, or the reaction conditions. Below are potential causes and solutions to help you troubleshoot your experiment.

Potential Cause Explanation Recommended Solution(s)
Suboptimal pH The pH of the reaction buffer is critical. The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3] At pH values below 6.5, the reaction is slow, while at pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), and the maleimide (B117702) group itself is more susceptible to hydrolysis.[2][4] Protein stability is also highly pH-dependent; if the reaction buffer pH is too close to the protein's isoelectric point (pI), it can lead to aggregation.- Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[1][2][3]- Commonly used buffers include PBS, HEPES, and Tris, as long as they are free of thiols.[1][2][5]- If protein stability is an issue, consider performing the reaction at a pH that is at least one unit away from your protein's pI.
Reagent Solubility and Handling This compound, like many maleimide reagents, can have limited aqueous solubility and is susceptible to hydrolysis.[5][6] Improper dissolution or storage can lead to the formation of precipitates and a loss of reactivity.- Prepare fresh stock solutions of this compound in an anhydrous organic solvent such as DMSO or DMF immediately before use.[1][2][5][6]- Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]- Add the maleimide stock solution to the protein solution dropwise while gently stirring to avoid localized high concentrations that can cause precipitation.[7]
High Protein Concentration While a higher protein concentration can increase reaction efficiency, it can also promote aggregation, especially if the protein has a natural tendency to self-associate.[8]- A recommended starting protein concentration is between 1-10 mg/mL.[5]- If precipitation occurs, try reducing the protein concentration.[8]- For proteins prone to aggregation, consider adding stabilizing agents such as 5% glycerol (B35011) or non-ionic detergents (e.g., 0.01% Tween-20).[1][8]
Incorrect Molar Ratio of Reagent to Protein An excessive molar ratio of this compound to protein can lead to over-labeling, which may alter the protein's surface properties and induce precipitation.[9] Conversely, too little reagent will result in inefficient labeling.- A common starting point is a 10-20 fold molar excess of the maleimide reagent to the protein.[1][2]- This ratio should be optimized for your specific protein and application.[2]
Presence of Reducing Agents Reducing agents like DTT or 2-mercaptoethanol (B42355), which contain free thiols, will compete with the protein's cysteine residues for reaction with the maleimide, reducing labeling efficiency.[2][10] While TCEP is a non-thiol reducing agent, excess TCEP can still react with maleimides and should be removed.[10]- If disulfide bond reduction is necessary to expose free thiols, ensure the reducing agent is removed before adding the this compound.[2]- Methods for removing reducing agents include dialysis, desalting columns, or spin filtration.[2][10]
Oxidation of Thiol Groups The target of the maleimide group is the free sulfhydryl (-SH) on cysteine residues. These groups can oxidize to form disulfide bonds, which are unreactive with maleimides.[2] This can be catalyzed by the presence of divalent metals.- Degas buffers to remove dissolved oxygen.[2]- Include a chelating agent like 1-5 mM EDTA in your reaction buffer to sequester metal ions.[2][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for biotinylation with this compound?

A1: The optimal buffer should have a pH between 6.5 and 7.5 and be free of any thiol-containing compounds.[1][2][3] Commonly used buffers include phosphate-buffered saline (PBS), HEPES, and Tris.[1][2][5] It is also recommended to degas the buffer and add 1-5 mM EDTA to prevent oxidation of free thiols.[2]

Q2: How should I prepare and store my this compound stock solution?

A2: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment.[12][13] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF.[1][2][5][6] If you need to store the stock solution, it should be stored at -20°C under an inert gas and used within a month to minimize hydrolysis.[1]

Q3: My protein has disulfide bonds. How do I label it?

A3: To label cysteine residues involved in disulfide bonds, you must first reduce them to free thiols. You can use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol group.[1][2][5] A 10-100 fold molar excess of TCEP is typically used.[1] It is crucial to remove the excess TCEP before adding the maleimide reagent, as it can still react with the maleimide.[10] This can be done using a desalting column or dialysis.[2][10]

Q4: Can I use DTT to reduce the disulfide bonds in my protein?

A4: While DTT is a powerful reducing agent, it contains free thiols and will compete with your protein for the maleimide reagent.[2] If you use DTT, it is essential to completely remove it from the protein solution before starting the biotinylation reaction.[2]

Q5: What should I do if my protein precipitates even after optimizing the reaction conditions?

A5: If precipitation persists, consider the intrinsic properties of your protein. Some proteins are inherently prone to aggregation. You can try the following:

  • Add solubilizing excipients: Including additives like 5% glycerol, non-detergent sulfobetaines, or low concentrations of non-ionic detergents (e.g., Tween-20) can help maintain protein solubility.[1][8]

  • Lower the protein concentration: Reducing the concentration of your protein can decrease the likelihood of aggregation.[8]

  • Optimize temperature: While many labeling reactions are performed at room temperature, some sensitive proteins may benefit from incubation at 4°C for a longer duration.[1]

Experimental Protocols

Protocol 1: Biotinylation of a Protein with Available Free Thiols

This protocol is for proteins that have accessible cysteine residues and do not require a reduction step.

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange your protein into a degassed, thiol-free buffer (e.g., PBS, 100 mM phosphate (B84403) buffer) with a pH of 7.0-7.5, containing 1-5 mM EDTA.[1][2]

    • Adjust the protein concentration to 1-10 mg/mL.[5]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[1] For example, dissolve 1 mg of the reagent in the appropriate volume of solvent. Vortex briefly to ensure it is fully dissolved.[1]

  • Perform the Biotinylation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to your protein solution.[1][2] Add the reagent dropwise while gently stirring.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[1] Protect the reaction from light if the maleimide is conjugated to a fluorescent dye.[1]

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration that is in molar excess of the maleimide reagent. This will react with any unreacted maleimide.

  • Purify the Biotinylated Protein:

    • Remove excess, unreacted this compound and byproducts using size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.[1][2]

Protocol 2: Biotinylation of a Protein Requiring Disulfide Bond Reduction

This protocol is for proteins where the target cysteines are in disulfide bonds.

  • Reduce the Protein:

    • Dissolve your protein in a degassed buffer (pH 7.0-7.5) containing 1-5 mM EDTA.[2]

    • Add TCEP to a final concentration of 5-50 mM (a 10-100 fold molar excess over the protein's disulfide bonds is a good starting point).[1][2]

    • Incubate at room temperature for 30-60 minutes.[2]

  • Remove the Reducing Agent:

    • Immediately remove the excess TCEP using a desalting column or by performing buffer exchange via dialysis or spin filtration into the desired reaction buffer (pH 6.5-7.5, with 1-5 mM EDTA).[2][10]

  • Proceed with Biotinylation:

    • Follow steps 2 through 5 from Protocol 1.

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Protein Protein Solution (1-10 mg/mL) Mix Combine Reagents (10-20x Molar Excess of Maleimide) Protein->Mix Buffer Reaction Buffer (pH 6.5-7.5, +EDTA) Buffer->Protein Maleimide This compound (Fresh Stock in DMSO/DMF) Maleimide->Mix Incubate Incubate (RT for 2h or 4°C overnight) Mix->Incubate Purify Purify Conjugate (Desalting Column/Dialysis) Incubate->Purify FinalProduct Biotinylated Protein Purify->FinalProduct

Caption: Experimental workflow for protein biotinylation with this compound.

Thiol_Maleimide_Reaction cluster_product Product Protein_SH Protein-SH (Free Thiol on Cysteine) Conjugate Protein-S-Thioether-Biotin (Stable Covalent Bond) Protein_SH->Conjugate + pH 6.5-7.5 Biotin_Maleimide This compound

Caption: Reaction scheme of a protein's thiol group with this compound.

References

Technical Support Center: Biotin-PEG7-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG7-Maleimide conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a biotinylation reagent that incorporates a polyethylene (B3416737) glycol (PEG) spacer arm and a maleimide (B117702) reactive group.[1] It is primarily used to attach a biotin (B1667282) label to molecules containing free sulfhydryl groups (-SH), such as cysteine residues in proteins and peptides.[1] The PEG spacer is hydrophilic, which helps to reduce aggregation of the labeled molecule.[2] This labeling is a cornerstone of various detection and purification systems that utilize the high-affinity interaction between biotin and streptavidin.[2][3]

Q2: What are the most common causes of non-specific binding with this compound conjugates?

The primary causes of non-specific binding can be categorized as follows:

  • Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form a non-reactive maleamic acid derivative.[4][5] This can lead to unreacted biotin conjugates that may bind non-specifically.

  • Reaction with Non-Thiol Groups: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues) at pH values above 7.5.[5][6][7]

  • Hydrophobic and Ionic Interactions: The biotinylated molecule itself can non-specifically adhere to surfaces through hydrophobic or ionic interactions.[8]

  • Endogenous Biotin: Samples from biological sources, such as cell lysates and tissues, may contain endogenous biotinylated proteins that can lead to high background signals.[9][10]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on assay surfaces (e.g., microplates, beads) is a major contributor to high background.[11][12]

  • Insufficient Washing: Inadequate washing steps can fail to remove unbound or weakly bound biotinylated conjugates, leading to elevated background signals.[11][13][14]

Q3: How can I prevent the hydrolysis of the maleimide group?

To minimize hydrolysis, it is recommended to work within a pH range of 6.5-7.5 for the conjugation reaction.[4][6] Maleimide solutions should be prepared fresh and, if storage is necessary, should be in a dry, water-miscible solvent like DMSO or DMF.[2][7] Aqueous solutions of the reagent should be used immediately after preparation.[7]

Q4: What are the recommended blocking agents to reduce non-specific binding in biotin-based assays?

The choice of blocking agent is critical. Bovine Serum Albumin (BSA) at a concentration of 0.1%–2.0% is a good general-purpose blocking agent.[9] It is important to use a grade of BSA that is certified to be biotin-free.[15] For Western blotting, nonfat dry milk can be used for the initial blocking step, but it should be avoided in subsequent antibody dilution buffers as it contains endogenous biotin.[9][16] Highly purified casein can also be an effective blocking agent.[9] In some cases, commercially available biotin-blocking buffers containing avidin (B1170675) can be used to block endogenous biotin.[17]

Q5: How can I confirm if the non-specific binding is due to the biotin, the PEG, or the maleimide-linked molecule?

A systematic approach with proper controls is necessary:

  • "No Biotin" Control: Run a parallel experiment with an unconjugated version of your molecule of interest to see if it binds non-specifically on its own.

  • "Biotin Only" Control: Use a biotin molecule without the PEG-maleimide linker to assess the contribution of biotin itself to the non-specific binding.

  • "Blocked Biotin" Control: Pre-incubate your biotinylated conjugate with an excess of free streptavidin before adding it to your assay. A significant reduction in background would suggest the non-specific binding is biotin-streptavidin mediated.

Troubleshooting Guides

High background or non-specific binding is a common issue in assays utilizing biotin-maleimide conjugates. The following tables and protocols provide a structured approach to troubleshooting and resolving these problems.

Table 1: Factors Influencing Non-Specific Binding and Recommended Solutions
ParameterIssueRecommended Optimization
Blocking Buffer Ineffective blocking of non-specific sites.Test different blocking agents (e.g., 1-5% BSA, 0.2-6% purified casein). Ensure the blocking agent is biotin-free.[9][16][18] Increase blocking incubation time and consider using a shaker.[19]
Washing Steps Insufficient removal of unbound conjugate.Increase the number of wash cycles (typically 3-6).[13][14] Optimize wash buffer volume to be at least the coating volume (e.g., 300 µL).[13][14] Add a non-ionic detergent like Tween-20 (0.01-0.1%) to the wash buffer.[11][12]
Conjugation pH Maleimide hydrolysis or reaction with amines.Maintain a conjugation pH of 6.5-7.5 to ensure thiol specificity and minimize hydrolysis.[4][6]
Antibody/Protein Concentration Excess conjugate leading to high background.Titrate the concentration of your biotinylated antibody or protein to find the optimal signal-to-noise ratio.[12][15]
Incubation Conditions Sub-optimal binding kinetics.Optimize incubation times and temperatures. Longer incubations at lower temperatures can sometimes improve specific binding.[11]
Sample Matrix Presence of endogenous biotin.If using cell or tissue lysates, consider a pre-clearing step with streptavidin-agarose beads or use a specific biotin blocking step.[9]
Experimental Protocols
Protocol 1: Optimizing Blocking and Washing Conditions in an ELISA

This protocol outlines a method for systematically testing different blocking and washing conditions to reduce non-specific binding of a this compound conjugated antibody in an indirect ELISA format.

Materials:

  • Antigen-coated 96-well microplate

  • This compound conjugated antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash Buffers: PBS, PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffers: 1% BSA in PBST, 3% BSA in PBST, 5% Non-fat dry milk in PBST, Commercial biotin-free blocking buffer

Procedure:

  • Plate Coating: Coat a 96-well plate with the target antigen at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of PBST per well.

  • Blocking:

    • Divide the plate into sections to test different blocking buffers.

    • Add 200 µL of each blocking buffer to the respective wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Divide the plate further to test different washing protocols (e.g., 3 washes vs. 6 washes).

    • Wash the wells with 200 µL of PBST per well for the specified number of cycles.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the biotinylated antibody in the corresponding blocking buffer.

    • Add 100 µL of the diluted antibody to the wells. Include a negative control with no antigen and a blank with no primary antibody.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Apply the different washing protocols as in step 4.

  • Streptavidin-HRP Incubation:

    • Dilute Streptavidin-HRP in the corresponding blocking buffer.

    • Add 100 µL to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash all wells 6 times with PBST.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark until sufficient color develops.

    • Add 50 µL of stop solution.

    • Read the absorbance at 450 nm.

  • Data Analysis: Compare the signal-to-noise ratio for each condition to determine the optimal blocking and washing protocol.

Protocol 2: Maleimide-Thiol Conjugation with Post-Conjugation Purification

This protocol provides a general method for conjugating a this compound to a protein with free thiols and subsequently removing unreacted biotinylation reagent.

Materials:

  • Protein with free sulfhydryl groups (e.g., reduced antibody)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.2

  • Quenching Reagent: Free cysteine or β-mercaptoethanol

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP for 20-30 minutes at room temperature.[5]

  • Biotinylation Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.[20]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[20]

  • Quenching:

    • Add a free thiol-containing compound (e.g., cysteine) to a final concentration of 1-10 mM to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagent using a desalting column or by dialysis against PBS.[2][3]

  • Confirmation of Labeling (Optional):

    • The degree of biotin incorporation can be estimated using the HABA assay.[2]

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Adding a cryoprotectant like glycerol (B35011) may be beneficial.

Visualizations

cluster_0 Maleimide-Thiol Conjugation Protein_SH Protein-SH (Thiol Group) Thioether_Bond Stable Thioether Bond (Biotinylated Protein) Protein_SH->Thioether_Bond pH 6.5-7.5 Biotin_Maleimide This compound Biotin_Maleimide->Thioether_Bond

Caption: Covalent bond formation between a thiol group and a maleimide.

cluster_causes Potential Causes High_Background High Background/ Non-Specific Binding Hydrolysis Maleimide Hydrolysis (pH > 7.5) Hydrolysis->High_Background Amine_Reaction Reaction with Amines (pH > 7.5) Amine_Reaction->High_Background Hydrophobic_Ionic Hydrophobic/Ionic Interactions Hydrophobic_Ionic->High_Background Endogenous_Biotin Endogenous Biotin Endogenous_Biotin->High_Background Poor_Blocking Inadequate Blocking Poor_Blocking->High_Background Poor_Washing Insufficient Washing Poor_Washing->High_Background

Caption: Common causes of non-specific binding in biotin-maleimide assays.

Start High Background Observed Check_pH Verify Conjugation and Assay pH (6.5-7.5) Start->Check_pH Optimize_Blocking Optimize Blocking (Buffer, Time, Temp) Check_pH->Optimize_Blocking Optimize_Washing Optimize Washing (Cycles, Volume, Detergent) Optimize_Blocking->Optimize_Washing Titrate_Conjugate Titrate Biotinylated Reagent Concentration Optimize_Washing->Titrate_Conjugate Include_Controls Include Proper Controls (e.g., Endogenous Biotin Block) Titrate_Conjugate->Include_Controls Purify_Conjugate Ensure Post-Conjugation Purification is Complete Include_Controls->Purify_Conjugate Resolved Problem Resolved Purify_Conjugate->Resolved

Caption: A logical workflow for troubleshooting high background signals.

References

hydrolysis of the maleimide group in Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG7-Maleimide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving the hydrolysis of the maleimide (B117702) group.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound hydrolysis?

A1: The primary cause of hydrolysis of the maleimide group in this compound is exposure to aqueous solutions, particularly under neutral to alkaline conditions. The maleimide ring is susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to the opening of the ring and the formation of a non-reactive maleamic acid derivative. This susceptibility to hydrolysis increases significantly with an increase in pH.[1][2]

Q2: How does pH affect the stability of the maleimide group?

A2: The pH of the solution is a critical factor governing the stability of the maleimide group.

  • Acidic pH (below 6.5): The maleimide group is relatively stable.

  • Neutral pH (6.5-7.5): This is the optimal range for the reaction of maleimides with thiols (sulfhydryl groups).[1][3][4] While the reaction with thiols is significantly faster than hydrolysis in this range, prolonged incubation can still lead to some degree of maleimide hydrolysis.

  • Alkaline pH (above 7.5): The rate of hydrolysis increases substantially at higher pH values.[1][2] At these pH levels, the maleimide group also becomes more reactive towards primary amines, which can lead to non-specific labeling.[1][4]

Q3: Can the PEG linker in this compound influence the rate of hydrolysis?

A3: Yes, the polyethylene (B3416737) glycol (PEG) linker can influence the rate of hydrolysis. Studies have shown that maleimides containing PEG chains can exhibit an increased rate of hydrolysis compared to those with simple alkyl or aryl linkers.[5] This is thought to be due to the local microenvironment created by the PEG chain, which may facilitate the access of water molecules to the maleimide ring.[5]

Q4: What happens to the maleimide group after it has reacted with a thiol? Is it still susceptible to hydrolysis?

A4: After the maleimide group reacts with a thiol (e.g., from a cysteine residue in a protein) to form a thiosuccinimide linkage, the resulting succinimide (B58015) ring can still undergo hydrolysis.[5][6][7] This hydrolysis of the thiosuccinimide ring is often considered a positive event as it leads to a more stable conjugate. The ring-opened product is resistant to the retro-Michael reaction, which is a common pathway for the deconjugation of maleimide-thiol adducts.[5][6][7]

Troubleshooting Guide

Problem 1: Low or no conjugation of this compound to my thiol-containing molecule.

  • Possible Cause: Hydrolysis of the maleimide group before conjugation.

    • Solution: Prepare fresh solutions of this compound in an appropriate anhydrous solvent like DMSO or DMF immediately before use.[3][4] Avoid storing the reagent in aqueous buffers for extended periods.

  • Possible Cause: Incorrect pH of the reaction buffer.

    • Solution: Ensure the pH of your reaction buffer is within the optimal range of 6.5-7.5 for thiol-maleimide conjugation.[1][3][4] Use a well-buffered system to maintain the pH throughout the reaction.

  • Possible Cause: Oxidation of the thiol groups on your molecule of interest.

    • Solution: Ensure that the thiol groups on your protein or peptide are in a reduced state. If necessary, treat your sample with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. It is important to remove any excess thiol-containing reducing agents like DTT before adding the maleimide reagent.[3]

Problem 2: My bioconjugate is unstable and loses the biotin (B1667282) label over time.

  • Possible Cause: The thiosuccinimide linkage is undergoing a retro-Michael reaction.

    • Solution: After the initial conjugation reaction, consider incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period to promote the hydrolysis of the thiosuccinimide ring.[5] This will form a more stable, ring-opened structure that is not susceptible to the retro-Michael reaction. However, be cautious as the protein itself might not be stable at a higher pH.

    • Solution: Some modern maleimide-based reagents are designed to undergo rapid hydrolysis after conjugation to enhance stability.[6][7] Consider if such a strategy is suitable for your application.

Problem 3: I am observing non-specific labeling of my protein.

  • Possible Cause: The reaction is being performed at a pH above 7.5.

    • Solution: Lower the pH of your reaction buffer to the 6.5-7.5 range. Above pH 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues), leading to non-specific conjugation.[1][4] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[1][3]

Quantitative Data on Maleimide Hydrolysis

The rate of maleimide hydrolysis is highly dependent on the specific maleimide derivative, pH, and temperature. The following table summarizes representative data on the stability of different maleimide compounds.

Maleimide DerivativeConditionHalf-life (t½)Reference
N-aryl maleimidepH 7.4, 37°C~1.5 hours[5]
N-alkyl maleimidepH 7.4, 37°C~27 hours[5]
Maleimide-PEG conjugate (in an ADC)PBS, pH 7.4, 37°C~30% hydrolysis after 16 hours[5]
Maleimide-PEG conjugate (in an ADC)Borate Buffered Saline, pH 9.2, 37°CComplete hydrolysis within 14 hours[5]
8armPEG10k-maleimidepH 7.4, 37°CRate constant: 6.55 x 10⁻⁵ s⁻¹[2]
8armPEG10k-maleimidepH 7.4, 20°CRate constant: 1.24 x 10⁻⁵ s⁻¹[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Aqueous Buffer

This protocol describes a method to determine the rate of hydrolysis of this compound in a given buffer using UV-Vis spectrophotometry. The maleimide group has a characteristic absorbance around 300 nm, which disappears upon hydrolysis.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution: Dissolve a known amount of this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare the reaction mixture: In a cuvette, add the buffer of interest.

  • Initiate the reaction: Add a small volume of the this compound stock solution to the buffer in the cuvette to achieve a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at the absorbance maximum of the maleimide (around 300 nm). Mix quickly and thoroughly.

  • Monitor the reaction: Immediately start recording the absorbance at the λmax of the maleimide group over time at a constant temperature. Take readings at regular intervals.

  • Data Analysis: Plot the absorbance values as a function of time. The rate of hydrolysis can be determined by fitting the data to a first-order decay curve to calculate the rate constant (k) and the half-life (t½ = 0.693/k).

Visualizations

Hydrolysis_of_Maleimide cluster_0 This compound cluster_1 Hydrolysis cluster_2 Conjugation Pathway Biotin_PEG7_Maleimide This compound (Reactive) Maleamic_Acid Maleamic Acid Derivative (Non-reactive) Biotin_PEG7_Maleimide->Maleamic_Acid H₂O / OH⁻ (pH dependent) Thiosuccinimide Thiosuccinimide Adduct (Conjugated) Biotin_PEG7_Maleimide->Thiosuccinimide Thiol Reaction (pH 6.5-7.5) Thiol Thiol-containing molecule (R-SH) Hydrolyzed_Adduct Hydrolyzed Thiosuccinimide (Stable Conjugate) Thiosuccinimide->Hydrolyzed_Adduct Hydrolysis (Stabilization)

Caption: Reaction pathways of this compound.

Troubleshooting_Logic Start Low Conjugation Efficiency? Check_Reagent Was the maleimide reagent freshly prepared in anhydrous solvent? Start->Check_Reagent Yes Failure Further investigation needed Start->Failure No Check_pH Is the reaction pH between 6.5 and 7.5? Check_Reagent->Check_pH Yes Solution_Reagent Prepare fresh reagent immediately before use. Check_Reagent->Solution_Reagent No Check_Thiol Are the thiols reduced and free? Check_pH->Check_Thiol Yes Solution_pH Adjust buffer pH to 6.5-7.5. Check_pH->Solution_pH No Solution_Thiol Reduce disulfide bonds (e.g., with TCEP). Check_Thiol->Solution_Thiol No Success Conjugation Successful Check_Thiol->Success Yes Solution_Reagent->Failure Solution_pH->Failure Solution_Thiol->Failure

Caption: Troubleshooting workflow for low conjugation efficiency.

References

issues with Biotin-PEG7-Maleimide solubility in reaction buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG7-Maleimide. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility and reaction challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving directly in my aqueous reaction buffer. What should I do?

A1: This is a common issue as many maleimide-containing reagents have limited solubility in aqueous solutions.[1][2][3][4] The recommended procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[1][4][5][6] This stock solution can then be added dropwise to your aqueous reaction buffer while vortexing to ensure proper mixing.

Q2: What is the recommended concentration for the this compound stock solution?

A2: A stock solution of 1-10 mg/mL or approximately 10 mM in anhydrous DMSO or DMF is typically recommended.[1] It is crucial to ensure the reagent is fully dissolved, which can be aided by brief vortexing.[1]

Q3: I observed precipitation after adding the this compound stock solution to my protein in the reaction buffer. What could be the cause?

A3: Precipitation can occur for a few reasons:

  • High Organic Solvent Concentration: The final concentration of the organic co-solvent (DMSO or DMF) in the reaction mixture may be too high, causing your protein or other biomolecules to precipitate. It is advisable to keep the final concentration of the organic solvent below 10% (v/v).[1]

  • Low Reagent Solubility: The concentration of this compound may have exceeded its solubility limit in the final aqueous buffer, causing the reagent itself to precipitate.

  • Protein Aggregation: The labeling process itself can sometimes lead to protein aggregation.[7] The hydrophilic PEG spacer in this compound is designed to help prevent aggregation of the labeled molecule, but it may not always be sufficient.[8][9]

Q4: What is the optimal pH for the reaction buffer?

A4: The optimal pH range for the reaction between a maleimide (B117702) and a thiol group is 6.5-7.5.[1][3][5][10] Within this range, the reaction is highly specific for sulfhydryl groups. At a pH above 7.5, the maleimide group can undergo hydrolysis, rendering it inactive, and it may also start to react with primary amines (e.g., lysine (B10760008) residues).[3][10][11] Below pH 6.5, the reaction rate with thiols is significantly reduced.

Q5: Which buffers are suitable for the conjugation reaction?

A5: Phosphate-buffered saline (PBS) and HEPES are commonly recommended buffers.[1][4] It is critical to use buffers that are free of extraneous thiols (e.g., dithiothreitol (B142953) - DTT) and primary or secondary amines (e.g., Tris buffer), as these will compete with the target molecule for reaction with the maleimide.[1][10] If a reducing agent is needed to prepare the thiols on the target molecule, TCEP (tris(2-carboxyethyl)phosphine) is a good choice as it does not contain a thiol group and does not need to be removed before the maleimide reaction.[1][10]

Q6: How should I store this compound and its stock solution?

A6: The solid, un-dissolved reagent should be stored at -20°C, protected from moisture and light.[12] Before opening the vial, it should be allowed to warm to room temperature to prevent condensation.[1] A stock solution in anhydrous DMSO or DMF can be stored at -20°C for up to one month, though some sources suggest stability for up to 6 months at -80°C.[1][12] It is crucial to protect the stock solution from moisture to prevent hydrolysis of the maleimide group.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound.

ProblemPossible CauseRecommended Solution
Reagent Precipitation During Dissolution The reagent has poor solubility directly in the aqueous buffer.First, dissolve the reagent in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[1][4]
Precipitation After Adding Stock to Buffer The final concentration of the organic co-solvent is too high, causing protein/reagent precipitation.Keep the final volume of the organic co-solvent in the reaction mixture below 10% (v/v).[1] Add the stock solution slowly to the aqueous buffer while vortexing.
Low or No Biotinylation Hydrolysis of Maleimide Group: The maleimide group is inactive due to exposure to moisture or inappropriate pH (>7.5).[5][10][11]Prepare reagent stock solutions in anhydrous (dry) DMSO or DMF.[5][6] Prepare aqueous working solutions immediately before use.[3] Ensure the reaction buffer pH is between 6.5 and 7.5.[1][10]
No Free Sulfhydryls: The target molecule lacks available free sulfhydryl (-SH) groups.If applicable, reduce disulfide bonds in your protein using a thiol-free reducing agent like TCEP.[10] Remove any thiol-containing reducing agents (like DTT) before adding the maleimide reagent.[10]
Competing Nucleophiles: Components in the buffer (e.g., Tris, glycine, other thiols) are reacting with the maleimide.Use a non-amine, non-thiol buffer such as PBS or HEPES at pH 7.0-7.5.[1][4]
Loss of Protein/Biomolecule Activity Over-biotinylation or modification of critical sulfhydryl groups.Reduce the molar excess of the this compound reagent in the reaction. Optimize the reaction time and temperature.
Inconsistent Results Reagent degradation due to improper storage.Store the solid reagent desiccated at -20°C.[12] For stock solutions in anhydrous DMSO/DMF, aliquot and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles and moisture exposure.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.[1]

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve a concentration of 1-10 mg/mL.[1]

  • Vortex the vial briefly until the reagent is completely dissolved.[1]

  • For storage, cap the vial tightly, possibly under an inert gas like argon or nitrogen, and store at -20°C for up to one month or -80°C for longer periods.[12] Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Protein Biotinylation
  • Prepare the Protein: Dissolve the protein to be modified in a sulfhydryl-free buffer (e.g., PBS) at a pH of 6.5-7.5. A typical protein concentration is 1-10 mg/mL.[4][6] If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.

  • Prepare the Biotinylation Reagent: Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.

  • Perform the Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[8] Add the reagent dropwise while gently vortexing to ensure mixing. The final concentration of DMSO or DMF should ideally be below 10% (v/v).

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) or through dialysis.[5][8]

Visualizations

G cluster_start Start cluster_dissolve Dissolution Strategy cluster_troubleshoot Troubleshooting start This compound not dissolving in aqueous buffer dissolve_dmf Dissolve in anhydrous DMSO or DMF (1-10 mg/mL) start->dissolve_dmf add_to_buffer Add stock solution dropwise to aqueous buffer (pH 6.5-7.5) dissolve_dmf->add_to_buffer precipitation Precipitation Observed? add_to_buffer->precipitation check_solvent Reduce final organic solvent conc. (<10% v/v). Add stock slowly. precipitation->check_solvent Yes no_precip No Precipitation precipitation->no_precip No check_solvent->add_to_buffer proceed Proceed with conjugation reaction no_precip->proceed G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification biotin_peg This compound (in DMSO/DMF stock) mix Mix Reactants (10-20x molar excess of Biotin reagent) Incubate 2h @ RT or O/N @ 4°C biotin_peg->mix protein Protein with free Thiol (-SH) (in Buffer pH 6.5-7.5) protein->mix conjugate Stable Thioether Bond Formation (Biotinylated Protein) mix->conjugate purify Purification (Desalting column / Dialysis) conjugate->purify final_product Purified Biotinylated Protein purify->final_product

References

effect of reducing agents on Biotin-PEG7-Maleimide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Biotin-PEG7-Maleimide for labeling proteins and other thiol-containing molecules. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group in this compound and what does it target?

A1: this compound contains a maleimide (B117702) group that specifically reacts with free sulfhydryl (thiol) groups (-SH) to form a stable thioether bond.[1][2][3] The most common target for this reaction in a biological context is the side chain of cysteine residues in proteins and peptides.[3]

Q2: At what pH should I perform the labeling reaction?

A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][4] Within this range, the reaction is highly selective for sulfhydryl groups over other nucleophilic groups like amines.[1][2] At a pH above 7.5, the reactivity of maleimides towards primary amines increases, and the maleimide group is more susceptible to hydrolysis, which renders it inactive.[4]

Q3: Can I have reducing agents in my labeling reaction?

A3: No, the presence of most reducing agents will interfere with the labeling reaction. Thiol-based reducing agents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) contain free sulfhydryl groups and will compete with the target molecule for reaction with the maleimide, thereby significantly reducing the labeling efficiency.[4] While some older literature suggested that the non-thiol reducing agent Tris(2-carboxyethyl)phosphine (TCEP) is compatible with maleimide chemistry, more recent studies have shown that TCEP also reacts with maleimides and should be removed before adding the labeling reagent.[5][6][7][8]

Q4: My protein has disulfide bonds. How can I label it with this compound?

A4: To label cysteine residues involved in disulfide bonds, you must first reduce the disulfide bonds to generate free sulfhydryl groups.[3] You can use a reducing agent like TCEP or DTT for this purpose. However, it is crucial to remove the reducing agent after reduction and before adding the this compound.[4][9]

Q5: How can I remove the reducing agent after reducing my protein?

A5: The most common methods for removing small molecules like reducing agents from protein solutions are desalting columns (gel filtration) and dialysis.[4][10] Desalting columns are generally faster.[10]

Q6: How can I stop the labeling reaction?

A6: To quench the reaction and consume any excess, unreacted this compound, you can add a small molecule thiol such as L-cysteine or β-mercaptoethanol.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no labeling Presence of thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) in the reaction buffer.Remove the reducing agent after disulfide reduction and before adding the maleimide reagent using a desalting column or dialysis.[4]
Presence of TCEP during labeling.While TCEP is a non-thiol reducing agent, it can still react with maleimides.[5][6][7] Remove TCEP before labeling.[9]
Incorrect pH of the reaction buffer.Ensure the pH is between 6.5 and 7.5 for optimal and specific labeling.[1][4]
Hydrolysis of the maleimide group.Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions.[12] Avoid pH values above 7.5, which accelerate hydrolysis.[4]
Insufficient free sulfhydryl groups on the target molecule.If cysteine residues are in disulfide bonds, perform a reduction step with TCEP or DTT, followed by removal of the reducing agent.[3]
Re-oxidation of sulfhydryl groups after reduction.Perform the labeling reaction immediately after removing the reducing agent. Degassing buffers and working under an inert gas (like nitrogen or argon) can help prevent re-oxidation.[3] Including a chelating agent like EDTA (1-5 mM) can also help by sequestering metal ions that can catalyze oxidation.[11]
Precipitation of the protein during labeling High concentration of organic solvent (e.g., DMSO, DMF) used to dissolve the this compound.Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10-15%.[9]
Over-modification of the protein.Reduce the molar excess of this compound to the protein.[13]

Experimental Protocols

Protocol 1: Standard Labeling of a Thiol-Containing Protein
  • Protein Preparation: Dissolve the protein containing free sulfhydryl groups in a degassed reaction buffer (e.g., PBS, HEPES, or Tris) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3] The buffer should not contain any thiol-containing compounds.[14]

  • This compound Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).[15]

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[11]

  • Quenching (Optional): To stop the reaction, add a thiol-containing reagent like L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[9][11]

  • Purification: Remove the excess unreacted this compound and quenching reagent by gel filtration (desalting column) or dialysis.[16]

Protocol 2: Labeling a Protein with Disulfide Bonds
  • Protein Preparation: Dissolve the protein in a degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[3]

  • Reduction of Disulfide Bonds: Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.[7] If using DTT, it also needs to be in molar excess.

  • Removal of Reducing Agent: Remove the TCEP or DTT using a desalting column equilibrated with the reaction buffer.[7][9] Collect the protein-containing fractions.

  • Labeling: Immediately proceed with the labeling reaction as described in Protocol 1, steps 2-6.

Visual Guides

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Thiol Group) Conjugate Biotinylated Protein (Stable Thioether Bond) Protein_SH->Conjugate pH 6.5-7.5 Biotin_Maleimide This compound Biotin_Maleimide->Conjugate

Caption: Thiol-Maleimide Conjugation Reaction.

Reducing_Agent_Interference cluster_reagents Reagents cluster_outcomes Potential Reactions Biotin_Maleimide This compound Desired_Product Desired Labeled Protein Biotin_Maleimide->Desired_Product Reacts with Side_Product Inactive Maleimide Biotin_Maleimide->Side_Product Competes and Reacts with Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Reducing_Agent->Side_Product Target_Protein Target Protein-SH Target_Protein->Desired_Product

Caption: Interference of Reducing Agents in Labeling.

Troubleshooting_Workflow Start Low/No Labeling Check_Reducers Reducing Agent Present? Start->Check_Reducers Check_pH pH 6.5-7.5? Check_Reducers->Check_pH No Remove_Reducers Remove Reducing Agent Check_Reducers->Remove_Reducers Yes Check_Thiols Sufficient Free Thiols? Check_pH->Check_Thiols Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Reduce_Protein Reduce Disulfides & Remove Reducer Check_Thiols->Reduce_Protein No Success Successful Labeling Check_Thiols->Success Yes Remove_Reducers->Check_pH Adjust_pH->Check_Thiols Reduce_Protein->Success

Caption: Troubleshooting Workflow for Low Labeling.

References

how to reduce disulfide bonds before Biotin-PEG7-Maleimide labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG7-Maleimide labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals successfully reduce disulfide bonds for subsequent labeling with this compound.

Frequently Asked Questions (FAQs)

Q1: Why do I need to reduce disulfide bonds before maleimide (B117702) labeling?

Maleimide reagents, such as this compound, react specifically with free sulfhydryl (thiol) groups (-SH) on cysteine residues.[1][2][3] In many proteins and peptides, these cysteine residues exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.[3][4] Therefore, a reduction step is necessary to break these disulfide bonds and expose the free thiol groups required for the labeling reaction to proceed.[1]

Q2: Which reducing agent should I use: DTT or TCEP?

The choice between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) is a critical step in your experimental design.

  • TCEP is often the preferred reducing agent for maleimide labeling because it is a non-thiol-containing reagent.[1][5] This means it generally does not need to be removed before adding the maleimide, simplifying the workflow.[6] TCEP is also effective over a broader pH range (1.5-9.0) and is more resistant to air oxidation than DTT.[7][8]

  • DTT is a powerful, thiol-containing reducing agent.[9][10] Because its own thiol groups will compete with the target molecule's thiols for reaction with the maleimide, excess DTT must be completely removed after reduction and before adding the this compound.[5] This is typically achieved through methods like desalting columns or dialysis.[5] DTT is most effective at a pH above 7.[1]

Q3: What is the optimal pH for the reduction and labeling reactions?

The optimal pH depends on the step in the process:

  • Reduction: TCEP is effective across a wide pH range (1.5-9.0).[7][8] DTT, on the other hand, is most effective at a pH greater than 7.0.[1][9]

  • Maleimide Labeling: The specific reaction of the maleimide group with a free thiol is most efficient and selective at a pH of 6.5-7.5.[5][11] At pH values above 7.5, the maleimide group can react with primary amines, and the maleimide itself is more susceptible to hydrolysis.[11]

Q4: How can I prevent the reoxidation of my free thiols after reduction?

Reoxidation of free thiols back to disulfide bonds is a common problem that can lead to low labeling efficiency. Here are some strategies to prevent it:

  • Work Quickly: Perform the maleimide labeling step as soon as possible after the reduction and removal of the reducing agent (if necessary).[12]

  • Use Degassed Buffers: Oxygen in buffers can promote oxidation. Degassing your buffers by vacuum or by bubbling with an inert gas like nitrogen or argon can help minimize this.[2][4]

  • Add a Chelating Agent: Trace metal ions can catalyze thiol oxidation. Including a chelating agent like EDTA in your buffers can help prevent this.[5]

  • Use TCEP: Since TCEP is more resistant to air oxidation and can often be left in the reaction mixture during labeling, it can help maintain a reducing environment.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Labeling Incomplete reduction of disulfide bonds.Optimize the reduction step by increasing the concentration of the reducing agent (a 10-100 fold molar excess is common), incubation time, or temperature.[2][13] Ensure your reducing agent is fresh and has been stored correctly.[14]
Re-oxidation of free thiols to disulfide bonds.Use degassed buffers, add a chelating agent like EDTA, and work quickly after the reduction step.[4][5] Consider using TCEP which is more resistant to oxidation.
Hydrolysis of the this compound.Prepare the maleimide solution immediately before use in an anhydrous solvent like DMSO or DMF.[2][4] Ensure the labeling reaction is performed within the optimal pH range of 6.5-7.5.[5]
Presence of competing thiols from the reducing agent (DTT).If using DTT, ensure its complete removal after reduction using a desalting column or dialysis.[5]
Protein Precipitation Disruption of structural disulfide bonds.The native structure of your protein may depend on intact disulfide bonds. Reducing them can lead to unfolding and aggregation.[15] Try using a lower concentration of the reducing agent or optimizing the reduction time.
Non-Specific Labeling Reaction of the maleimide with other nucleophiles (e.g., amines).Perform the labeling reaction at a pH between 6.5 and 7.5 to maximize the selectivity for thiols.[11] At pH 7, the maleimide group is about 1,000 times more reactive with a free sulfhydryl than with an amine.[11]
Inconsistent Results Variability in the reduction or labeling conditions.Carefully control all experimental parameters, including buffer pH, reagent concentrations, incubation times, and temperatures. Prepare fresh solutions of reducing agents and the maleimide reagent for each experiment.[14]
Quantitative Data Summary
Parameter TCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol)
Optimal pH Range 1.5 - 9.0[7][8]7.0 - 8.5[7][9]
Reaction Rate Rapid, often complete in < 5 minutes at room temperature[7]Slower, especially at lower pH[7]
Stability in Air Highly stable[7]Prone to oxidation[7]
Need for Removal Often does not need to be removed before maleimide labeling[5][6]Must be removed before maleimide labeling[5]
Molar Excess 10-100 fold molar excess over the biomolecule[2][13]10-100 fold molar excess over the biomolecule[9]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction with TCEP (One-Pot Method)

This protocol is suitable when using TCEP as the reducing agent, as it often does not require removal before the addition of the maleimide reagent.

  • Protein Preparation: Dissolve your protein containing disulfide bonds in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[4][13] A protein concentration of 1-10 mg/mL is recommended.[4]

  • Reduction: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[2][13]

  • Incubation: Incubate the reaction mixture at room temperature for 20-60 minutes.[4][7]

  • Labeling: Proceed directly to the this compound labeling step.

Protocol 2: Disulfide Bond Reduction with DTT (Two-Step Method)

This protocol is necessary when using DTT as the reducing agent to ensure its removal before labeling.

  • Protein Preparation: Dissolve your protein in a degassed reaction buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.5-8.5.

  • Reduction: Prepare a fresh stock solution of DTT (e.g., 1M in water).[9] Add DTT to the protein solution to a final concentration of 1-10 mM.[9]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. For more resistant disulfide bonds, the temperature can be increased to 37°C.[9][15]

  • DTT Removal: Immediately after reduction, remove the excess DTT using a desalting column (e.g., a PD-10 or spin desalting column) that has been pre-equilibrated with a degassed buffer at pH 6.5-7.5.[5]

  • Labeling: Proceed immediately with the this compound labeling of the purified, reduced protein.

Protocol 3: this compound Labeling

This protocol follows the disulfide bond reduction step.

  • Prepare Maleimide Stock Solution: Dissolve the this compound in an anhydrous solvent such as DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.[2][4]

  • Labeling Reaction: Add the this compound solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent.[2][5]

  • Incubation: Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[2][5]

  • Quenching (Optional): To stop the reaction and consume any excess maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added.[5]

  • Purification: Purify the biotinylated protein conjugate using a desalting column, dialysis, or chromatography to remove excess unreacted this compound and other reaction byproducts.[2][13]

Visualizations

experimental_workflow cluster_reduction Disulfide Bond Reduction cluster_purification Purification (if using DTT) cluster_labeling This compound Labeling Protein Protein with Disulfide Bonds Add_Reducing_Agent Add Reducing Agent (TCEP or DTT) Protein->Add_Reducing_Agent Incubate_Reduction Incubate Add_Reducing_Agent->Incubate_Reduction Reduced_Protein Reduced Protein with Free Thiols Incubate_Reduction->Reduced_Protein Remove_DTT Remove Excess DTT (Desalting Column/Dialysis) Reduced_Protein->Remove_DTT DTT Path Add_Maleimide Add this compound Reduced_Protein->Add_Maleimide TCEP Path Remove_DTT->Add_Maleimide Incubate_Labeling Incubate Add_Maleimide->Incubate_Labeling Quench Quench Reaction (Optional) Incubate_Labeling->Quench Purify_Conjugate Purify Conjugate Quench->Purify_Conjugate Final_Product Biotinylated Protein Purify_Conjugate->Final_Product troubleshooting_logic Start Low Labeling Efficiency Check_Reduction Incomplete Reduction? Start->Check_Reduction Optimize_Reduction Optimize Reduction: - Increase reducing agent concentration - Increase incubation time/temp - Use fresh reagents Check_Reduction->Optimize_Reduction Yes Check_Reoxidation Thiol Reoxidation? Check_Reduction->Check_Reoxidation No Success Successful Labeling Optimize_Reduction->Success Prevent_Reoxidation Prevent Reoxidation: - Use degassed buffers - Add EDTA - Work quickly Check_Reoxidation->Prevent_Reoxidation Yes Check_Maleimide Maleimide Hydrolysis? Check_Reoxidation->Check_Maleimide No Prevent_Reoxidation->Success Prevent_Hydrolysis Prevent Hydrolysis: - Prepare maleimide fresh - Use anhydrous solvent - Control pH (6.5-7.5) Check_Maleimide->Prevent_Hydrolysis Yes Check_DTT_Removal DTT Interference? Check_Maleimide->Check_DTT_Removal No Prevent_Hydrolysis->Success Ensure_DTT_Removal Ensure Complete DTT Removal: - Use desalting column - Perform dialysis Check_DTT_Removal->Ensure_DTT_Removal Yes Check_DTT_Removal->Success No Ensure_DTT_Removal->Success

References

Validation & Comparative

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG7-Maleimide vs. NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two popular biotinylation reagents: the thiol-reactive Biotin-PEG7-Maleimide and the amine-reactive Biotin-NHS ester. This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by available data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Introduction to Biotinylation Reagents

Biotin-NHS Ester: This is a classical and widely used biotinylation reagent. Its reactivity is based on the N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[1][2] The reaction is straightforward but can be non-specific due to the abundance of lysine residues on the protein surface.[3]

This compound: This reagent represents a more targeted approach to biotinylation. It contains a maleimide (B117702) group that reacts specifically with sulfhydryl (thiol) groups, most commonly found in cysteine residues.[4][5] The polyethylene (B3416737) glycol (PEG) spacer of defined length (7 units) increases the hydrophilicity of the molecule, which can help to prevent aggregation of the labeled protein.

Quantitative and Qualitative Comparison

While direct head-to-head comparative studies with extensive quantitative data are limited, the known characteristics of their respective chemistries allow for a qualitative and semi-quantitative comparison.

FeatureThis compoundBiotin-NHS Ester
Target Residue Cysteine (Thiol group)Lysine (Primary amine group), N-terminus
Bond Formed Thioether bondAmide bond
Specificity High (Cysteines are less abundant)Lower (Lysines are generally abundant)
Optimal Reaction pH 6.5 - 7.57.2 - 8.5
Reagent Stability Maleimide group can hydrolyze at pH > 7.5NHS ester is susceptible to hydrolysis, especially at alkaline pH
Conjugate Stability Generally stable, but can be susceptible to retro-Michael reaction (thiol exchange)Highly stable amide bond
Control over Labeling High degree of control, can achieve site-specific labelingCan result in a heterogeneous mixture of labeled proteins
Effect on Protein Function Less likely to affect protein function if cysteines are not in active sitesHigher potential to affect protein function due to modification of lysines, which can be in active sites
Workflow Complexity May require a pre-reduction step to expose free thiolsSimpler: One-step reaction

Reaction Mechanisms

The choice between this compound and a Biotin-NHS ester is fundamentally a choice between targeting cysteine or lysine residues, respectively. The following diagrams illustrate the chemical reactions involved.

G cluster_maleimide This compound Reaction Protein-SH Protein with Cysteine Residue (Thiol Group) Biotinylated_Protein_Thioether Biotinylated Protein (Stable Thioether Bond) Protein-SH->Biotinylated_Protein_Thioether pH 6.5-7.5 This compound This compound This compound->Biotinylated_Protein_Thioether G cluster_nhs Biotin-NHS Ester Reaction Protein-NH2 Protein with Lysine Residue (Primary Amine) Biotinylated_Protein_Amide Biotinylated Protein (Stable Amide Bond) Protein-NH2->Biotinylated_Protein_Amide pH 7.2-8.5 Biotin-NHS Biotin-NHS Ester Biotin-NHS->Biotinylated_Protein_Amide NHS_leaving_group N-hydroxysuccinimide (byproduct) Biotin-NHS->NHS_leaving_group G cluster_workflow Comparative Experimental Workflow for Protein Biotinylation cluster_maleimide This compound Workflow cluster_nhs Biotin-NHS Ester Workflow start_maleimide Start with Protein Solution reduction Reduction of Disulfides (optional) start_maleimide->reduction buffer_exchange_maleimide Buffer Exchange to pH 6.5-7.5 reduction->buffer_exchange_maleimide add_maleimide Add this compound buffer_exchange_maleimide->add_maleimide incubate_maleimide Incubate (e.g., 2h at RT) add_maleimide->incubate_maleimide purification_maleimide Purify Biotinylated Protein incubate_maleimide->purification_maleimide end_maleimide Biotinylated Protein purification_maleimide->end_maleimide start_nhs Start with Protein Solution buffer_exchange_nhs Buffer Exchange to pH 7.2-8.5 start_nhs->buffer_exchange_nhs add_nhs Add Biotin-NHS Ester buffer_exchange_nhs->add_nhs incubate_nhs Incubate (e.g., 1h at RT) add_nhs->incubate_nhs quench Quench Reaction (optional) incubate_nhs->quench purification_nhs Purify Biotinylated Protein quench->purification_nhs end_nhs Biotinylated Protein purification_nhs->end_nhs

References

A Researcher's Guide to Selecting the Optimal PEG Spacer Length in Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of biotinylation reagents is paramount for the success of a wide range of applications, from protein purification and immunoassays to targeted drug delivery. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer arm in these reagents has become a standard practice to enhance performance. This guide provides an objective comparison of biotinylation reagents with different PEG spacer lengths, supported by experimental data, detailed protocols for comparative analysis, and visualizations of key experimental workflows.

The length of the PEG spacer between the biotin (B1667282) moiety and the reactive group plays a critical role in overcoming steric hindrance, improving solubility, and ultimately influencing the efficiency of biotin-avidin or streptavidin interactions. This guide will delve into the nuances of how different PEG spacer lengths impact experimental outcomes.

Performance Comparison of Biotinylation Reagents with Varying PEG Spacer Lengths

The selection of a PEG spacer length is often a balance between providing sufficient flexibility and avoiding potential negative effects of excessively long linkers. The following tables summarize the properties and performance characteristics of biotinylation reagents with different PEG spacer lengths based on available data.

PropertyShort Chain (e.g., No Spacer)Long Chain (LC)PEG Spacer (e.g., PEG4)Extended PEG Spacer (e.g., PEG12)
Spacer Arm Length ~13.5 Å~22.4 Å~29.1 Å~55.9 Å
Molecular Weight LowerModerateHigherHighest
Solubility Can be poor, leading to aggregation of biotinylated proteins.[1]ModerateImproved water solubility due to the hydrophilic nature of PEG.[2]Excellent water solubility.[2]
Steric Hindrance High potential for steric hindrance, as the biotin may be inaccessible within the protein structure or at the cell surface.[3]Reduced steric hindrance compared to no spacer.Significantly reduced steric hindrance, allowing for better access of avidin (B1170675)/streptavidin to the biotin tag.[4]Optimal for overcoming significant steric hindrance.
Binding to Avidin/Streptavidin Binding can be weak or inefficient if the biotin is sterically hindered.Improved binding compared to reagents with no spacer.Enhanced binding affinity and detection sensitivity in many applications.[5]Generally provides the highest binding efficiency, especially for large proteins or dense surface labeling.[6]
Immunogenicity The biotinylated molecule itself may be immunogenic.The linker can contribute to immunogenicity.PEG spacers are generally considered non-immunogenic and can reduce the immunogenicity of the labeled molecule.[2]Similar non-immunogenic properties to shorter PEG spacers.

Table 1: General Properties of Biotinylation Reagents with Different Spacer Lengths.

ApplicationObservation with Different PEG Spacer LengthsReference
Protein Solubility Human IgG biotinylated with sulfo-NHS-LC-biotin (a long-chain, non-PEG spacer) precipitated within weeks, while IgG biotinylated with NHS-dPEG4-biotin showed no aggregation after three weeks.[1]
Surface Binding The amount of specifically adsorbed streptavidin on a biotinylated surface has been shown to decrease with an increase in spacer thickness in some studies, suggesting an optimal length may exist depending on the surface density of the biotin.[1][7][1][7]
Immunoassay Sensitivity Longer spacer arms can enhance the detection sensitivity of a target protein because more biotin molecules are available for binding to reporter-conjugated avidin.[5][5]
Liposome-based Assays In studies with biotinylated liposomes, PEG180 and PEG2000 spacers resulted in more efficient immobilization on NeutrAvidin-coated plates compared to a shorter six-carbon spacer. However, the shorter spacers showed more efficient sedimentation of the liposomes upon NeutrAvidin addition, indicating the optimal spacer can be application-dependent.[8]

Table 2: Experimental Observations on the Effect of PEG Spacer Length.

Key Experimental Protocols for Comparative Analysis

To aid researchers in selecting the most suitable biotinylation reagent for their specific needs, the following are detailed protocols designed for the direct comparison of reagents with different PEG spacer lengths.

Protocol 1: Comparative Cell Surface Biotinylation and Western Blot Analysis

This protocol allows for the comparison of the efficiency of different PEG-spaced biotinylation reagents in labeling cell surface proteins.

Materials:

  • Adherent cells grown to 80-90% confluency in 6-well plates

  • Ice-cold Phosphate Buffered Saline (PBS), pH 8.0

  • Biotinylation Reagents:

    • Reagent A: NHS-Biotin (short spacer)

    • Reagent B: NHS-PEG4-Biotin (medium spacer)

    • Reagent C: NHS-PEG12-Biotin (long spacer)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer: 100 mM glycine (B1666218) in ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin-agarose beads

  • SDS-PAGE gels and Western blotting apparatus

  • Antibody against a known cell surface protein (e.g., EGFR) and a cytoplasmic protein (e.g., GAPDH)

  • HRP-conjugated streptavidin and secondary antibodies

Procedure:

  • Cell Preparation: Place the 6-well plates of cells on ice and wash the cells three times with ice-cold PBS (pH 8.0).

  • Biotinylation Reaction:

    • Immediately before use, dissolve each biotinylation reagent (A, B, and C) in DMSO to a concentration of 10 mM.

    • Further dilute each 10 mM stock solution in ice-cold PBS (pH 8.0) to a final concentration of 0.5 mg/mL.

    • Add 1 mL of the respective biotinylation solution to each well (dedicate two wells per reagent). As a negative control, add 1 mL of PBS with the same final DMSO concentration to two wells.

    • Incubate on a rocking platform for 30 minutes at 4°C.

  • Quenching: Aspirate the biotinylation solution and wash the cells twice with 2 mL of ice-cold Quenching Buffer. Incubate the cells with 2 mL of Quenching Buffer for 10 minutes on ice to ensure all unreacted reagent is quenched.

  • Cell Lysis: Wash the cells three times with ice-cold PBS. Add 300 µL of Lysis Buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Streptavidin Pulldown:

    • Take an equal amount of protein (e.g., 500 µg) from each lysate and adjust the volume to be the same with Lysis Buffer.

    • Add 50 µL of washed streptavidin-agarose beads to each lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them three times with 1 mL of Lysis Buffer.

  • Elution and Western Blotting:

    • Elute the biotinylated proteins by boiling the beads in 2X SDS-PAGE sample buffer.

    • Run the eluted samples on an SDS-PAGE gel, alongside a small fraction of the total cell lysate (input).

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with HRP-conjugated streptavidin to visualize all biotinylated proteins.

    • Separately, probe membranes with an antibody against the cell surface protein (e.g., EGFR) to assess the efficiency of its pulldown, and with an antibody against the cytoplasmic protein (e.g., GAPDH) to check for membrane integrity (a strong GAPDH signal in the pulldown indicates cell lysis before or during biotinylation).

Protocol 2: Comparative Sandwich ELISA Performance

This protocol compares the performance of a biotinylated detection antibody, labeled with reagents having different PEG spacer lengths, in a sandwich ELISA.

Materials:

  • High-binding 96-well ELISA plate

  • Capture antibody specific for the antigen of interest

  • Antigen standard

  • Detection antibody specific for the antigen, to be biotinylated

  • Biotinylation Reagents: NHS-PEG4-Biotin and NHS-PEG12-Biotin

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB substrate and Stop Solution

Procedure:

  • Biotinylation of Detection Antibody:

    • Separately biotinylate the detection antibody with NHS-PEG4-Biotin and NHS-PEG12-Biotin according to the manufacturer's instructions. A typical starting point is a 20-fold molar excess of the biotin reagent to the antibody.

    • Remove excess, unreacted biotin using a desalting column.

  • Plate Coating: Coat the wells of the 96-well plate with the capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with Wash Buffer. Block the plate with Blocking Buffer for 1-2 hours at room temperature.

  • Antigen Incubation: Wash the plate three times. Add serial dilutions of the antigen standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times.

    • Add the biotinylated detection antibodies (one set of wells for the PEG4-biotinylated antibody and another for the PEG12-biotinylated antibody) at an optimized concentration.

    • Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add Streptavidin-HRP diluted in Blocking Buffer. Incubate for 30 minutes at room temperature.

  • Development and Measurement: Wash the plate five times. Add TMB substrate and incubate until a color develops. Stop the reaction with Stop Solution and read the absorbance at 450 nm.

  • Analysis: Compare the standard curves generated using the two different biotinylated detection antibodies. A steeper curve and a lower limit of detection indicate a better performance.

Visualizing the Rationale and Workflows

To better understand the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_short Short Spacer cluster_long Long PEG Spacer Protein_short Protein Biotinylated Lysine Biotin_short Biotin Streptavidin Streptavidin Biotin_short->Streptavidin Steric Hindrance (Binding Impeded) Protein_long Protein Biotinylated Lysine Biotin_long Biotin Protein_long:f1->Biotin_long PEG Spacer Biotin_long->Streptavidin Reduced Hindrance (Efficient Binding) G start Cells in Culture wash1 Wash with ice-cold PBS start->wash1 biotinylation Incubate with Biotin-PEGn-NHS (n=4, 8, 12, etc.) at 4°C wash1->biotinylation quench Quench with Glycine Solution biotinylation->quench wash2 Wash with PBS quench->wash2 lysis Lyse Cells and Collect Supernatant wash2->lysis pulldown Incubate with Streptavidin Beads lysis->pulldown wash3 Wash Beads pulldown->wash3 elute Elute Biotinylated Proteins wash3->elute analysis Analyze by Western Blot elute->analysis G start Coat Plate with Capture Ab block Block with BSA start->block add_ag Add Antigen block->add_ag add_det_ab Add Biotin-PEGn-Ab (n=4 vs n=12) add_ag->add_det_ab add_strep_hrp Add Streptavidin-HRP add_det_ab->add_strep_hrp develop Add TMB Substrate add_strep_hrp->develop read Read Absorbance at 450 nm develop->read

References

A Researcher's Guide to Thiol-Reactive Labeling: Comparing Alternatives to Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selective labeling of thiol groups on cysteine residues is a cornerstone technique. Biotin-PEG7-Maleimide has long been a widely used reagent for this purpose; however, its utility is hampered by the inherent instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction in physiological conditions. This guide provides a comprehensive comparison of viable alternatives, offering enhanced stability and diverse reactivity profiles to suit a range of applications, from fluorescent labeling to the development of robust antibody-drug conjugates (ADCs).

Performance Comparison of Thiol-Reactive Probes

The selection of an appropriate thiol-reactive labeling reagent is critical for the success of bioconjugation experiments. The ideal reagent should offer high reactivity and selectivity towards thiols, form a stable conjugate, and be suitable for the intended downstream application. Here, we compare the performance of common alternatives to maleimides: iodoacetamides, pyridyl disulfides, and vinyl sulfones.

FeatureMaleimidesIodoacetamidesPyridyl DisulfidesVinyl Sulfones
Reactive Group MaleimideIodoacetamidePyridyl DisulfideVinyl Sulfone
Bond Formed ThioetherThioetherDisulfideThioether
Linkage Stability Moderate to Low (Reversible)[1][2]High (Irreversible)[3]Reversible (Cleavable)[3]High (Irreversible)[3][4]
Reaction pH 6.5 - 7.5[5]7.5 - 8.5[5]~7.0[1]7.0 - 9.0[4]
Reaction Speed FastModerate to Slow[3]Fast (exchange reaction)Moderate to Slow[3][4]
Selectivity for Thiols High at neutral pHModerate (can react with other residues at higher pH)[5]HighHigh[3][4]
Key Advantages Fast reaction kinetics.Forms a very stable, irreversible bond.Reversible linkage allows for cleavable conjugates.Forms a highly stable, irreversible bond.
Key Disadvantages Linkage is susceptible to retro-Michael reaction and thiol exchange.[1][2]Slower reaction rate compared to maleimides; potential for off-target reactions.[3]Linkage is not stable in reducing environments.Slower reaction rate compared to maleimides.[3][4]

Quantitative Comparison of Reaction Kinetics

The second-order rate constants provide a quantitative measure of the reaction speed between the thiol-reactive probe and a thiol, typically from a cysteine residue. It is important to note that these rates are highly dependent on pH, temperature, and the specific structure of the reactants.

Reagent ClassSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)pHReference
Maleimides~10007.0[6]
Iodoacetamides~0.67.0[7][8]
Pyridyl Disulfides1.57.0
Vinyl Sulfones (Vinylpyrimidine)0.5107.0[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these labeling reagents. Below are representative protocols for protein labeling with iodoacetamide, pyridyl disulfide, and vinyl sulfone, along with a general protocol for assessing conjugate stability.

Protocol 1: Protein Labeling with Iodoacetamide-Biotin

This protocol describes the labeling of a protein with a generic iodoacetamide-biotin conjugate.

Materials:

  • Protein solution (1-10 mg/mL in a suitable buffer, e.g., 50 mM Tris, pH 8.5, with 1-5 mM EDTA).

  • Iodoacetamide-biotin solution (10 mM stock in DMF or DMSO).

  • Reducing agent (optional, e.g., TCEP or DTT).

  • Quenching reagent (e.g., 2-mercaptoethanol (B42355) or cysteine).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess reducing agent by dialysis or using a desalting column.

  • Labeling Reaction: Add a 2- to 10-fold molar excess of the iodoacetamide-biotin solution to the protein solution. Incubate the reaction for 2-4 hours at room temperature, protected from light.[10]

  • Quenching: Add a quenching reagent in excess (e.g., 2-mercaptoethanol to a final concentration of 50 mM) to stop the reaction.

  • Purification: Remove excess, unreacted labeling reagent and quenching reagent by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling using a suitable method, such as the HABA assay or mass spectrometry.

Protocol 2: Protein Labeling with Pyridyl Disulfide-Biotin

This protocol outlines the labeling of a protein via disulfide exchange with a pyridyl disulfide-biotin reagent, such as Biotin-HPDP.

Materials:

  • Protein solution (1-5 mg/mL in a non-thiol containing buffer, e.g., PBS, pH 7.2).

  • Biotin-HPDP solution (10 mM stock in DMSO or DMF).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Ensure the protein solution is free of any reducing agents. If necessary, perform a buffer exchange.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-HPDP solution to the protein solution. Incubate for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[11]

  • Purification: Remove the excess labeling reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling. The disulfide bond can be cleaved with a reducing agent like DTT to release the biotin (B1667282) label if desired.

Protocol 3: Protein Labeling with Biotin-Vinyl Sulfone

This protocol provides a general guideline for labeling a protein with a biotin-vinyl sulfone reagent.

Materials:

  • Protein solution (1-5 mg/mL in a suitable buffer, e.g., 20 mM sodium phosphate, pH 7.0).

  • Biotin-vinyl sulfone solution (10 mM stock in DMF or DMSO).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration and pH.

  • Labeling Reaction: Add a 1- to 5-fold molar excess of the biotin-vinyl sulfone solution to the protein solution. Incubate for 30 minutes to 2 hours at room temperature.[4][12]

  • Purification: Purify the biotinylated protein from excess reagent using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the degree of labeling by mass spectrometry or other suitable methods.

Protocol 4: In Vitro Stability Assay of Thiol-Conjugates

This protocol can be used to compare the stability of different thiol-protein conjugates in the presence of a competing thiol, such as glutathione (B108866) (GSH).

Materials:

  • Purified protein-biotin conjugate.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Glutathione (GSH) solution (e.g., 100 mM stock in PBS).

  • Analysis equipment (e.g., HPLC, mass spectrometer).

Procedure:

  • Incubation: Incubate the purified protein-biotin conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4, at 37°C in the presence of a physiological concentration of GSH (e.g., 1-5 mM).[3]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.

  • Analysis: Analyze the aliquots by a suitable method such as reversed-phase HPLC or LC-MS to quantify the amount of intact conjugate remaining and the amount of released biotinylated payload or its GSH adduct.

  • Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under these conditions.

Visualizing Workflows and Pathways

Understanding the experimental context and the biological pathways being investigated is crucial for the effective use of these labeling reagents.

experimental_workflow General Thiol-Reactive Labeling Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Protein Protein with Cysteine(s) Reduction Reduction of Disulfides (optional, e.g., TCEP/DTT) Protein->Reduction Purification1 Removal of Reducing Agent Reduction->Purification1 Reaction Conjugation (specific pH and time) Purification1->Reaction Thiol_Reagent Thiol-Reactive Biotin (e.g., Iodoacetamide, Pyridyl Disulfide, Vinyl Sulfone) Thiol_Reagent->Reaction Purification2 Purification (e.g., Size-Exclusion Chromatography) Reaction->Purification2 Analysis Characterization (e.g., Mass Spectrometry, HABA Assay) Purification2->Analysis Biotinylated_Protein Biotinylated Protein Analysis->Biotinylated_Protein

Caption: A generalized workflow for the thiol-reactive labeling of proteins.

nf_kb_pathway NF-κB Signaling Pathway and Thiol-Reactive Probes cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB NFkB_active NF-κB (p50/p65) (Active) Proteasome->NFkB_active Release Probe Thiol-Reactive Probe (e.g., Biotin-Iodoacetamide) Probe->IKK Inhibition via Cysteine Modification DNA DNA NFkB_active->DNA Gene_Expression Gene Expression (Inflammatory Response) DNA->Gene_Expression

Caption: The NF-κB signaling pathway, highlighting the IKK complex as a target for thiol-reactive probes.[13]

Conclusion

While this compound has been a valuable tool, its limitations, particularly the instability of the formed conjugate, necessitate the consideration of alternatives for many applications. Iodoacetamides and vinyl sulfones offer the advantage of forming highly stable, irreversible thioether bonds, making them ideal for in vivo studies and the development of long-lasting bioconjugates. Pyridyl disulfides provide a unique advantage in their ability to form cleavable disulfide linkages, which is beneficial for applications requiring the release of the biotin label. The choice of the optimal thiol-reactive labeling reagent will ultimately depend on the specific requirements of the experiment, including the desired stability of the conjugate, the reaction conditions, and the nature of the biomolecule being labeled. By carefully considering the properties of each class of reagent and following optimized protocols, researchers can achieve robust and reliable thiol-specific bioconjugation.

References

Stability Showdown: Maleimide vs. Alternative Thiol-Reactive Chemistries in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stability of common thiol-reactive chemistries. This guide provides a detailed comparison of maleimide (B117702), iodoacetamide, vinyl sulfone, and pyridyl disulfide chemistries, supported by quantitative data and experimental protocols to inform the selection of the most appropriate conjugation strategy.

In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules, the specific and efficient modification of thiol groups is a critical technology.[1] For years, maleimides have been the reagent of choice due to their high specificity and rapid reaction rates with thiols under physiological conditions.[1] However, the stability of the resulting thioether bond has been a significant concern, prompting extensive research into alternative reagents and strategies to overcome this limitation.[1] This guide offers an objective comparison of the stability of maleimide-based conjugates with other prevalent thiol-reactive chemistries, providing supporting experimental data and methodologies to aid in the rational design of stable and effective bioconjugates.

The Challenge of Maleimide-Thiol Adduct Instability

The reaction between a maleimide and a thiol group proceeds via a Michael addition to form a succinimidyl thioether linkage.[2] While this reaction is highly efficient, the resulting conjugate is susceptible to a retro-Michael reaction, particularly in the presence of other thiols such as the abundant intracellular antioxidant, glutathione (B108866).[1][3] This reversal can lead to deconjugation of the payload, which may then react with other molecules, leading to off-target toxicity and a reduction in therapeutic efficacy.[3][4] This phenomenon is often referred to as "payload migration."[4]

Another pathway that influences the stability and reactivity of maleimide conjugates is the hydrolysis of the succinimide (B58015) ring. Hydrolysis of the unreacted maleimide renders it unreactive towards thiols.[3] Conversely, if the succinimide ring of the maleimide-thiol adduct undergoes hydrolysis, it forms a stable ring-opened structure that is resistant to the retro-Michael reaction, effectively "locking" the conjugate.[5][6][7] This has led to the development of "self-hydrolyzing" maleimides designed to enhance conjugate stability.[8][9][10]

Comparative Stability of Thiol-Reactive Chemistries

Several classes of thiol-reactive reagents have been developed, each with a distinct profile of reactivity, specificity, and, most importantly, stability. The following sections provide a comparative overview of the most common alternatives to maleimides.

Data Presentation: Quantitative Stability Comparison

The stability of the linkage formed by different thiol-reactive chemistries is a critical parameter for in vivo applications. The following tables summarize quantitative data on the stability of these conjugates, often assessed by challenging them with physiological concentrations of glutathione (GSH) or incubating them in plasma.

Table 1: Half-life of Thiol-Adducts in the Presence of Glutathione (GSH)

Thiol-Reactive ChemistryModel SystemGSH ConcentrationHalf-life (t½)Reference(s)
Maleimide N-ethylmaleimide-N-acetylcysteineNot specified20 - 80 hours[9]
Maleimide N-ethylmaleimide-4-mercaptophenylacetic acid10 mM~19 hours[11]
Maleimide Cysteine-Maleimide Conjugate in Human PlasmaEndogenous4.3 hours[4]
Pyridyl Disulfide Disulfide-based immunotoxin-antibody conjugatesNot specified8 - 45 minutes[7][11]
Novel Heteroaromatic Cysteine-Benzothiazole Conjugate in Human PlasmaEndogenous191 hours[4]

Table 2: Percentage of Intact Conjugate After Incubation

Thiol-Reactive ChemistryModel SystemIncubation Conditions% Intact ConjugateReference(s)
Maleimide-PEG PEGylated Hemoglobin1 mM GSH, 37°C, 7 days< 70%[12][13]
Mono-sulfone-PEG PEGylated Hemoglobin1 mM GSH, 37°C, 7 days> 90%[12]
Maleamic Methyl Ester ADC in albumin solution (25 mg/mL)37°C, 14 days~96.2%[14]
Conventional Maleimide ADC in presence of excess reducing thiol37°C, 14 days~69% (payload shedded: 31%)[14]

Reaction Mechanisms and Stability Pathways

The stability of a bioconjugate is intrinsically linked to its chemical structure and the pathways available for its degradation or stabilization.

cluster_maleimide Maleimide-Thiol Conjugate Fate Thiol Thiol Thiosuccinimide_Adduct Thiosuccinimide Adduct (Reversible Linkage) Thiol->Thiosuccinimide_Adduct Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide_Adduct->Retro_Michael Thiol Exchange (e.g., with GSH) Hydrolysis Succinimide Ring Hydrolysis Thiosuccinimide_Adduct->Hydrolysis Stabilization Retro_Michael->Thiol Retro_Michael->Maleimide Stable_Adduct Ring-Opened Adduct (Stable Linkage) Hydrolysis->Stable_Adduct

Reaction pathways for maleimide-thiol conjugates.[1]

Detailed Comparison of Thiol-Reactive Chemistries

Iodoacetamides

Iodoacetamides react with thiols via a nucleophilic substitution (SN2) reaction to form a stable thioether bond.[3] This linkage is generally considered more stable and less prone to reversal compared to the maleimide-thiol adduct.[3] However, iodoacetamides can exhibit lower specificity than maleimides and may react with other amino acid residues like histidine and methionine, particularly at higher pH values (optimal pH is typically 8.0-8.5).[3][15]

Vinyl Sulfones

Vinyl sulfones react with thiols through a Michael addition to form a highly stable and irreversible thioether bond.[1][16] They offer good selectivity for thiols.[6] A key difference from maleimides is that the resulting thioether sulfone is hydrolytically stable.[6] The primary drawback of vinyl sulfones is their generally slower reaction rate compared to maleimides.[1] However, studies have shown that in competitive reactions, vinyl sulfones can react more rapidly and selectively with thiols than acrylates.[17]

Pyridyl Disulfides

Pyridyl disulfides react with thiols via a thiol-disulfide exchange mechanism to form a disulfide bond.[11] This reaction is reversible, which can be advantageous for applications requiring cleavable linkers, such as drug delivery systems designed to release a payload in the reducing environment of the cell.[1][8] However, this inherent reversibility makes them unsuitable for applications that demand long-term stability in a reducing environment.[1] The kinetics of the thiol-disulfide exchange can be influenced by factors such as pH and steric hindrance.[8][18][19]

Experimental Protocols

General Protocol for Assessing Conjugate Stability

This protocol provides a general framework for comparing the stability of different thiol-reactive conjugates.

1. Conjugation:

  • Dissolve the thiol-containing protein or peptide in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Add a molar excess of the thiol-reactive reagent (e.g., maleimide, iodoacetamide, vinyl sulfone).

  • Incubate at room temperature or 37°C for a specified time to ensure complete conjugation. The reaction time will vary depending on the reactivity of the chosen chemistry.

  • Remove the excess unreacted reagent using dialysis or size-exclusion chromatography.[5]

2. Stability Assay (Glutathione Challenge):

  • Incubate the purified conjugate in PBS (pH 7.4) at 37°C.

  • For the challenge group, add a physiological concentration of a competing thiol, such as 1-5 mM glutathione (GSH).[5] A control group without GSH should also be run.

  • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Quench any reaction if necessary and store samples at -80°C until analysis.[14]

3. Analysis by HPLC:

  • Analyze the samples by reverse-phase or hydrophobic interaction chromatography (HPLC).[11][20]

  • Use a suitable column (e.g., C4, C8, or C18) and a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid).

  • Monitor the elution profile using UV detection at a relevant wavelength (e.g., 280 nm for proteins).

  • The percentage of the remaining intact conjugate at each time point is determined by integrating the area of the corresponding peak in the chromatogram.

  • The rate of deconjugation or degradation can be calculated from the decrease in the intact conjugate peak over time.[5]

Start Start: Thiol-containing Biomolecule Conjugation Step 1: Conjugation with Thiol-Reactive Reagent Start->Conjugation Purification Step 2: Purification (e.g., SEC, Dialysis) Conjugation->Purification Incubation Step 3: Incubation (e.g., PBS + GSH at 37°C) Purification->Incubation Sampling Step 4: Sampling at Various Time Points Incubation->Sampling Analysis Step 5: Analysis (e.g., RP-HPLC, HIC) Sampling->Analysis Data_Processing Step 6: Data Processing (Peak Integration, Half-life Calculation) Analysis->Data_Processing End End: Stability Profile Data_Processing->End

Experimental workflow for assessing conjugate stability.[5]

Conclusion

While maleimides remain a valuable tool for thiol-reactive conjugation due to their high reaction rates and specificity, the stability of the resulting thioether bond is a critical consideration, especially for therapeutic applications. The potential for retro-Michael reactions and subsequent payload migration can be mitigated by strategies such as promoting the hydrolysis of the succinimide ring or by employing next-generation maleimides. For applications demanding the highest level of stability, alternative reagents such as iodoacetamides and vinyl sulfones offer irreversible linkages, although often with slower reaction kinetics. Pyridyl disulfides provide a reversible conjugation option suitable for applications requiring controlled release in a reducing environment. The choice of conjugation chemistry should therefore be guided by a thorough understanding of the stability requirements of the final bioconjugate and the specific application. The data and protocols presented in this guide provide a foundation for making an informed decision.

References

A Researcher's Guide to Validating Site-Specific Biotinylation Using Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins is a cornerstone of innovation. Biotinylation, the process of attaching biotin (B1667282) to a biomolecule, is a workhorse technique for detection, purification, and targeted delivery. When the goal is to label a specific cysteine residue—often to create antibody-drug conjugates (ADCs) or functionalized biologics—reagents like Biotin-PEG7-Maleimide are invaluable. However, the success of these applications hinges on a critical and often overlooked step: validating that the biotinylation has occurred at the intended site.

This guide provides a comprehensive comparison of this compound with alternative biotinylation chemistries and offers detailed experimental protocols for validating the site of modification. By leveraging robust analytical methods, researchers can ensure the homogeneity, stability, and functional integrity of their biotinylated products.

Comparison of Biotinylation Reagents

The choice of biotinylation reagent is dictated by the target amino acid, desired specificity, and the physicochemical properties of the final conjugate. This compound is a thiol-reactive reagent, specifically targeting the sulfhydryl group of cysteine residues. This offers a high degree of specificity, as free cysteines are relatively rare on the surface of proteins compared to other residues like lysine.

FeatureThis compoundSulfo-NHS-LC-BiotinIodoacetyl-LC-Biotin
Target Residue Cysteine (Thiol group)Lysine (Primary amine)Cysteine (Thiol group)
Reactive Group Maleimide (B117702)N-Hydroxysuccinimide EsterIodoacetyl
Optimal pH 6.5 - 7.5[1][2]7.0 - 9.07.5 - 8.5[3]
Bond Type Thioether[2]AmideThioether[4]
Specificity High (targets less abundant free thiols)Moderate (targets abundant lysines)High (targets less abundant free thiols)
Reaction Speed FastFastSlower than Maleimide[3]
Linkage Stability Stable, but susceptible to retro-Michael addition (deconjugation) in the presence of other thiols.[5] Ring hydrolysis can improve stability.[6][7]Highly StableHighly Stable, considered irreversible.[8]
Key Advantage High specificity for engineered or naturally present cysteines.Well-established, robust chemistry for general protein labeling.Forms a very stable, non-reversible bond.
Key Disadvantage Potential for linkage instability and off-target reaction with amines at pH > 7.5.[1][8]Can lead to a heterogeneous mixture of products with varying degrees of labeling.Potential for off-target reactions with other nucleophiles (e.g., histidine) at non-optimal pH.[3]

Experimental Validation of Biotinylation Site

Mass spectrometry-based peptide mapping is the gold standard for confirming the precise location of biotinylation. This technique involves digesting the biotinylated protein into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified peptide and pinpoint the exact amino acid residue.

Workflow for Site Validation

The following diagram illustrates a typical workflow for the preparation and analysis of a protein biotinylated with this compound to validate the site of modification.

G cluster_prep Sample Preparation cluster_digest Proteolytic Digestion cluster_analysis LC-MS/MS Analysis Protein Protein with Target Cysteine Reduce Reduction (e.g., TCEP) Protein->Reduce Label Biotinylation with This compound Reduce->Label Quench Quench Reaction (e.g., L-cysteine) Label->Quench Purify Purification (e.g., Desalting Column) Quench->Purify Denature Denaturation, Reduction & Alkylation Purify->Denature Digest Digestion (e.g., Trypsin) Denature->Digest LCMS LC-MS/MS Digest->LCMS Data Data Analysis (Database Search) LCMS->Data SiteID Site Identification (Modified Peptide) Data->SiteID

Caption: Workflow for validating the site of cysteine biotinylation.
Detailed Experimental Protocols

The following protocols provide a step-by-step guide for biotinylating a protein with this compound and validating the modification site using mass spectrometry.

This protocol is adapted for a generic antibody (IgG) but can be modified for other proteins.

  • Protein Preparation :

    • Prepare the protein (e.g., 1 mg/mL IgG) in a suitable buffer that is free of thiols, such as phosphate-buffered saline (PBS) at pH 7.2.

  • Reduction of Disulfide Bonds (if necessary) :

    • To biotinylate cysteines involved in disulfide bonds, a partial reduction is necessary. For antibodies, a selective reduction of hinge region disulfides can be achieved.

    • Add a 10-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate at 37°C for 1 hour.

    • Note: For proteins with a free cysteine, this step is not necessary.

  • Biotinylation Reaction :

    • Prepare a 10 mM stock solution of this compound in an anhydrous solvent like dimethylsulfoxide (DMSO).

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is highly efficient and proceeds rapidly at a near-neutral pH of 6.5-7.5.[8]

  • Quenching the Reaction :

    • To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM to consume any unreacted maleimide reagent.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Biotinylated Protein :

    • Remove excess, unreacted biotinylation reagent and quenching reagent using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Denaturation, Reduction, and Alkylation :

    • To the purified biotinylated protein solution, add a denaturing agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

    • Add TCEP to a final concentration of 10 mM to reduce all disulfide bonds and incubate at 37°C for 1 hour.

    • Alkylate the free thiols (including those newly reduced) by adding iodoacetamide (B48618) (IAA) to a final concentration of 20-30 mM. Incubate in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds and ensures that any un-biotinylated cysteines are capped.

  • Buffer Exchange and Digestion :

    • Dilute the sample at least 4-fold with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration to a level compatible with enzymatic digestion (e.g., < 1 M urea).

    • Add a protease, such as trypsin, at a 1:20 to 1:50 (enzyme:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Peptide Cleanup :

    • Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.[9][10]

    • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents. Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 80% acetonitrile, 0.1% TFA).[9][10]

    • Dry the purified peptides in a vacuum concentrator.

  • LC-MS/MS :

    • Reconstitute the dried peptides in a solution compatible with the LC-MS system (e.g., 2% acetonitrile, 0.1% formic acid).

    • Inject the sample onto a reverse-phase LC column (e.g., C18) coupled to a high-resolution mass spectrometer.

    • Separate the peptides using a gradient of increasing organic solvent.

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where it acquires a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis :

    • Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.

    • In the search parameters, specify trypsin as the enzyme and allow for variable modifications. Crucially, include the mass of the this compound adduct on cysteine residues. The mass of the modification will be the molecular weight of the this compound reagent.

    • Also, include the mass of the alkylating agent (e.g., carbamidomethylation for IAA) on cysteine as a variable modification.

  • Site Validation :

    • The search results will identify peptides from the protein. A successful validation is confirmed by the identification of a peptide where a specific cysteine residue is modified with the this compound adduct.

    • The MS/MS spectrum of this peptide provides the definitive evidence, as the fragmentation pattern will confirm the sequence of the peptide and the location of the mass modification on the cysteine residue. Unmodified peptides containing the target cysteine should be absent or significantly reduced in abundance.

Logical Relationship of Validation Techniques

While mass spectrometry is the definitive method for site validation, other techniques can provide complementary information about the success and consistency of the biotinylation reaction.

G Biotinylation Biotinylation Reaction IntactMS Intact Mass Analysis Biotinylation->IntactMS GelShift Streptavidin Gel Shift Assay Biotinylation->GelShift ELISA ELISA-based Assay Biotinylation->ELISA PeptideMapping Peptide Mapping (LC-MS/MS) Biotinylation->PeptideMapping Degree Degree of Labeling (Biotin-to-Protein Ratio) IntactMS->Degree Confirmation Confirmation of Successful Biotinylation GelShift->Confirmation ELISA->Confirmation PeptideMapping->Degree SiteID Definitive Site of Biotinylation PeptideMapping->SiteID

Caption: Relationship between methods for characterizing biotinylated proteins.

By combining these analytical approaches, researchers can build a comprehensive understanding of their biotinylated product, ensuring its suitability for downstream applications and advancing their research and development goals with confidence.

References

A Researcher's Guide to Mass Spectrometry Analysis of Biotin-PEG7-Maleimide Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling and analysis of peptides are paramount. Biotin-PEG7-Maleimide has emerged as a valuable tool for selectively targeting cysteine residues, enabling enrichment and subsequent mass spectrometric identification. This guide provides a comprehensive comparison of this compound with alternative labeling strategies, supported by experimental insights and detailed protocols to inform your research decisions.

Introduction to this compound

This compound is a thiol-reactive labeling reagent that combines three key functional elements: a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) or streptavidin, a maleimide (B117702) group for covalent attachment to free sulfhydryls on cysteine residues, and a seven-unit polyethylene (B3416737) glycol (PEG) linker. This PEG linker is crucial as it enhances the water solubility of the reagent and the resulting labeled peptide, reduces steric hindrance for biotin-avidin binding, and helps to prevent aggregation of labeled molecules. The maleimide group specifically and efficiently reacts with reduced thiols at a pH range of 6.5-7.5, forming a stable thioether bond.

Performance Comparison: this compound vs. Alternatives

The selection of a biotinylation reagent for mass spectrometry-based proteomics is a critical step that influences labeling efficiency, enrichment efficacy, and the quality of mass spectrometry data. This section compares this compound with other commonly used reagents.

Thiol-Reactive Reagents: The Impact of the PEG Linker

The length of the PEG linker in maleimide-biotin reagents can influence the properties of the labeled peptide. While direct comparative studies on a wide range of PEG linker lengths are limited, the inclusion of a PEG chain generally offers significant advantages over non-PEGylated counterparts.

FeatureBiotin-Maleimide (No PEG)Biotin-PEG2-MaleimideThis compound
Solubility LowerModerateHigh
Aggregation of Labeled Peptides Higher tendencyReducedSignificantly Reduced
Steric Hindrance for Avidin Binding Potential for hindranceReduced hindranceMinimal hindrance
Mass Addition Lower+525 Da[1]Higher

The addition of each PEG unit increases the hydrophilicity and mass of the label. For instance, Maleimide-PEG2-Biotin adds a mass of 525 Da to each free sulfhydryl group[1]. This mass shift is readily detectable by mass spectrometry and allows for the quantification of labeling efficiency. The longer PEG7 chain in this compound further enhances solubility and reduces the potential for aggregation, which is particularly beneficial when working with hydrophobic peptides or complex protein digests.

Amine-Reactive vs. Thiol-Reactive Labeling

The choice between targeting cysteine (thiol) or lysine (B10760008) (primary amine) residues depends on the specific research question and the protein of interest.

Reagent TypeTarget ResidueAdvantagesDisadvantages
This compound Cysteine (Thiol)Highly specific reaction with free sulfhydryls. Cysteine is a less abundant amino acid, allowing for more targeted labeling.Requires a free, reduced cysteine. Disulfide bonds may need to be reduced.
NHS-Biotin (e.g., Sulfo-NHS-SS-Biotin) Lysine (Primary Amine)Targets abundant lysine residues and N-termini.Can potentially block tryptic cleavage sites, complicating data analysis. May lead to a higher number of labeled peptides, which can be complex to analyze[2][3].

Studies comparing amine-reactive and thiol-reactive strategies for cell surface proteomics have shown that while NHS-biotin reagents can efficiently label surface proteins, they can also lead to the labeling of intracellular proteins if the cell membrane is compromised[4]. The specificity of maleimide reagents for the less abundant cysteine residues can provide more targeted and potentially cleaner data for specific applications.

Cleavable vs. Non-Cleavable Linkers

A significant consideration in biotin-based enrichment is the elution of labeled peptides from the high-affinity streptavidin beads. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, making elution challenging without harsh denaturing conditions that may be incompatible with downstream analysis.

Linker TypeElution StrategyAdvantagesDisadvantages
Non-Cleavable (e.g., this compound) Harsh elution (e.g., boiling in SDS, high concentration of organic acids) or on-bead digestion.Stable linker ensures no premature loss of the biotin tag.Harsh elution can lead to co-elution of non-specific binders. On-bead digestion can result in streptavidin contamination and incomplete peptide recovery.
Cleavable (e.g., Sulfo-NHS-SS-Biotin) Mild reduction of a disulfide bond (e.g., with DTT).Allows for the gentle release of labeled peptides, improving recovery and reducing background.The cleavable linker may have reduced stability during sample processing.

The use of cleavable biotin probes, which allow for the release of labeled biomolecules under mild conditions, is an attractive alternative for many proteomic studies[5].

Experimental Protocols

Detailed and optimized protocols are crucial for successful labeling and analysis. Below are representative protocols for peptide labeling with this compound and subsequent enrichment for mass spectrometry.

Peptide Labeling with this compound
  • Peptide Preparation: Ensure the peptide sample is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If necessary, perform a buffer exchange into a thiol-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.5-7.5.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the peptide solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to scavenge any unreacted maleimide reagent.

  • Sample Cleanup: Remove excess, unreacted this compound using a suitable method such as C18 solid-phase extraction (SPE) or size-exclusion chromatography.

Enrichment of Biotinylated Peptides
  • Bead Preparation: Use streptavidin- or NeutrAvidin-conjugated agarose (B213101) or magnetic beads. Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove any preservatives.

  • Binding: Add the cleaned, labeled peptide sample to the prepared beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for efficient binding of the biotinylated peptides.

  • Washing: Pellet the beads (by centrifugation or using a magnetic rack) and discard the supernatant. Wash the beads extensively with several cycles of wash buffer to remove non-specifically bound peptides. A high-salt wash can be included to further reduce non-specific interactions.

  • Elution:

    • Harsh Elution: Elute the bound peptides by boiling the beads in a buffer containing SDS (e.g., 1% SDS in 50 mM Tris-HCl, pH 7.5) or by incubation with a high concentration of an organic acid (e.g., 80% acetonitrile, 0.1% TFA)[6].

    • On-Bead Digestion: If working with labeled proteins, perform proteolytic digestion (e.g., with trypsin) directly on the beads. The non-biotinylated peptides will be released into the supernatant, while the biotinylated peptides remain bound. Subsequent harsh elution is required to release the biotinylated peptides.

  • Sample Preparation for MS: The eluted peptides should be further processed (e.g., reduction, alkylation if necessary, and desalting via SPE) before analysis by LC-MS/MS.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the key steps in the analysis of this compound labeled peptides.

experimental_workflow cluster_labeling Peptide Labeling cluster_cleanup Cleanup cluster_enrichment Enrichment cluster_analysis Analysis peptide Peptide with Cys-SH labeled_peptide Labeled Peptide peptide->labeled_peptide Reaction (pH 6.5-7.5) reagent This compound reagent->labeled_peptide spe SPE Cleanup labeled_peptide->spe Remove Excess Reagent binding Binding spe->binding beads Streptavidin Beads beads->binding washing Washing binding->washing elution Elution washing->elution ms LC-MS/MS elution->ms data_analysis Data Analysis ms->data_analysis

This compound peptide analysis workflow.

logical_relationship cluster_components Key Components cluster_functions Functions reagent This compound biotin Biotin reagent->biotin peg PEG7 Linker reagent->peg maleimide Maleimide reagent->maleimide enrichment Affinity Enrichment biotin->enrichment enables solubility Solubility & Spacing peg->solubility provides conjugation Cysteine Conjugation maleimide->conjugation enables

Functional components of this compound.

Conclusion

This compound is a powerful and versatile reagent for the targeted labeling of cysteine-containing peptides for mass spectrometry analysis. Its long, hydrophilic PEG linker offers distinct advantages in terms of solubility and reducing steric hindrance compared to non-PEGylated or shorter-chain alternatives. While the non-cleavable nature of the linker necessitates harsher elution conditions or on-bead digestion strategies, the stability of the maleimide-cysteine bond ensures robust and reliable labeling. The choice of labeling reagent will ultimately depend on the specific experimental goals, the nature of the peptide or protein sample, and the downstream analytical requirements. This guide provides a framework for making an informed decision and for developing a successful workflow for the mass spectrometric analysis of biotinylated peptides.

References

A Head-to-Head Comparison of Biotin-PEG7-Maleimide and Iodoacetamide for Cysteine Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and efficient modification of cysteine residues is a cornerstone of numerous applications in research and drug development, from protein labeling and purification to the construction of antibody-drug conjugates (ADCs). The choice of reagent for this critical step can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two widely used thiol-reactive reagents: Biotin-PEG7-Maleimide and iodoacetamide (B48618). We will delve into their reaction mechanisms, kinetics, specificity, and the stability of the resulting conjugates, supported by available experimental data and detailed protocols to aid in reagent selection for your specific needs.

At a Glance: Key Performance Characteristics

FeatureThis compoundIodoacetamide
Reactive Group Maleimide (B117702)Iodoacetyl
Reaction Type Michael AdditionNucleophilic Substitution (SN2)
Primary Target Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)
Optimal pH Range 6.5 - 7.57.5 - 8.5[1]
Reaction Rate Very HighModerate
Second-Order Rate Constant ~100 M⁻¹s⁻¹ (for typical maleimides)[2]~0.6 M⁻¹s⁻¹[2]
Bond Formed Thioether (Thiosuccinimide adduct)Stable Thioether
Conjugate Stability Susceptible to hydrolysis and retro-Michael addition (thiol exchange)[3]Highly Stable, Irreversible
Half-life of Conjugate 20-80 hours (in the presence of glutathione)[3]Not applicable (stable bond)
Known Off-Target Residues Lysine, Histidine (at pH > 7.5)Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus

Delving Deeper: A Detailed Comparison

Reaction Mechanism and Kinetics

This compound reacts with the thiol group of cysteine via a Michael addition. This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity. The reaction rate of maleimides with thiols is significantly faster than that of iodoacetamide.

Iodoacetamide, a haloacetyl reagent, reacts with thiols through a bimolecular nucleophilic substitution (SN2) reaction. This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form. While highly effective, the reaction rate of iodoacetamide is considerably slower than that of maleimides.[2]

cluster_maleimide This compound Reaction cluster_iodoacetamide Iodoacetamide Reaction Protein-SH Protein-SH (Cysteine Thiol) Thiosuccinimide_Adduct Thiosuccinimide Adduct (Thioether Bond) Protein-SH->Thiosuccinimide_Adduct Michael Addition pH 6.5-7.5 This compound This compound This compound->Thiosuccinimide_Adduct Protein-SH2 Protein-SH (Cysteine Thiol) Thioether_Adduct Stable Thioether Adduct Protein-SH2->Thioether_Adduct SN2 Reaction pH 7.5-8.5 Iodoacetamide Iodoacetamide Iodoacetamide->Thioether_Adduct

Reaction mechanisms for cysteine modification.

Specificity and Off-Target Reactions

Both this compound and iodoacetamide exhibit a strong preference for the sulfhydryl groups of cysteine residues. However, under certain conditions, off-target reactions can occur.

For maleimides, reactivity towards primary amines (like the side chain of lysine) increases at pH values above 7.5. The maleimide ring also becomes more susceptible to hydrolysis at higher pH.

Iodoacetamide and other iodine-containing reagents are known to cause off-target alkylation of other amino acid residues, including methionine, lysine, and histidine, particularly at alkaline pH.[4] This can be a significant consideration in proteomics studies, as it may lead to a reduction in the identification of peptides containing these residues.

Stability of the Resulting Conjugate

A critical factor, especially for in vivo applications or long-term studies, is the stability of the bond formed between the reagent and the cysteine residue.

The thioether bond formed by the reaction of iodoacetamide with a cysteine residue is highly stable and considered irreversible under physiological conditions. This makes iodoacetamide-based conjugates well-suited for applications demanding long-term stability.

In contrast, the thiosuccinimide adduct formed from the maleimide-thiol reaction can exhibit instability. This adduct is susceptible to a retro-Michael reaction, which can lead to the exchange of the this compound with other thiol-containing molecules, such as glutathione (B108866), which is abundant in the intracellular environment.[3] The half-life of N-ethylmaleimide conjugated to N-acetylcysteine in the presence of glutathione has been reported to be in the range of 20 to 80 hours.[3] Additionally, the succinimide (B58015) ring can undergo hydrolysis.

Experimental Protocols

The following protocols provide a framework for comparing the labeling efficiency of this compound and iodoacetamide.

General Protein Preparation for Cysteine Labeling
  • Protein Solubilization : Dissolve the protein of interest in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

  • Reduction of Disulfide Bonds (Optional) : If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 30-60 minutes at room temperature.

  • Removal of Reducing Agent : It is crucial to remove the reducing agent before adding the thiol-reactive reagent to prevent it from competing with the cysteine residues. This can be achieved using a desalting column or through buffer exchange.

Protocol 1: Labeling with this compound
  • Reagent Preparation : Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

  • Labeling Reaction : Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional) : The reaction can be stopped by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to quench the unreacted maleimide.

  • Purification : Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Labeling with Iodoacetamide
  • Reagent Preparation : Prepare a fresh stock solution of iodoacetamide in a suitable buffer (e.g., the same buffer as the protein). Iodoacetamide is light-sensitive, so solutions should be protected from light.

  • Labeling Reaction : Add a 2-fold molar excess of iodoacetamide over the reducing agent (if used) or a 10-fold molar excess over the protein concentration to the prepared protein solution.

  • Incubation : Incubate the reaction mixture for 45-60 minutes at room temperature in the dark.

  • Quenching : The reaction can be quenched by adding a thiol-containing reagent like DTT or L-cysteine.

  • Purification : Purify the labeled protein from excess, unreacted iodoacetamide and byproducts using a desalting column or dialysis.

Workflow for Comparing Labeling Efficiency

cluster_exp Labeling Reactions Start Start: Protein with Cysteine Residues Reduce Reduce Disulfide Bonds (e.g., DTT/TCEP) Start->Reduce Desalt Remove Reducing Agent (Desalting Column) Reduce->Desalt Split Split Protein Sample Desalt->Split Label_Maleimide Label with This compound Split->Label_Maleimide Label_Iodoacetamide Label with Iodoacetamide Split->Label_Iodoacetamide Quench_Purify Quench Reaction & Purify Labeled Protein Label_Maleimide->Quench_Purify Label_Iodoacetamide->Quench_Purify Digest Proteolytic Digestion (e.g., Trypsin) Quench_Purify->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analyze Data Analysis: Quantify Labeled vs. Unlabeled Peptides LCMS->Analyze Compare Compare Labeling Efficiency Analyze->Compare

Workflow for comparing labeling efficiency.

Application in Signaling Pathway Analysis: Redox Signaling

Cysteine modifications play a crucial role in redox signaling, where the reversible oxidation of cysteine thiols acts as a molecular switch to regulate protein function. Both this compound and iodoacetamide can be used to study these pathways. For instance, in a typical redox proteomics experiment, free thiols are first blocked with iodoacetamide. Then, the sample is treated with a reducing agent to reduce any oxidized cysteines, which are subsequently labeled with a biotinylated reagent like this compound for enrichment and identification.

ROS Reactive Oxygen Species (ROS) Protein Protein with Redox-Sensitive Cysteine (Reduced Thiol -SH) ROS->Protein Oxidation Oxidized_Protein Oxidized Protein (e.g., Disulfide Bond S-S) Protein->Oxidized_Protein Enzyme_Active Enzyme Activity: ON Protein->Enzyme_Active Enzyme_Inactive Enzyme Activity: OFF Oxidized_Protein->Enzyme_Inactive Downstream Downstream Signaling Enzyme_Active->Downstream Enzyme_Inactive->Downstream

References

A Researcher's Guide to Validating Biotin-PEG7-Maleimide Conjugation: A Comparison of Fluorescent and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of Biotin-PEG7-Maleimide to a target molecule, such as a protein or antibody, is a critical step in the development of novel diagnostics and therapeutics. Verifying the efficiency and stoichiometry of this conjugation is paramount. This guide provides a comprehensive comparison of fluorescent and alternative methods for validating this crucial bioconjugation process, complete with experimental data and detailed protocols.

This guide will delve into various methodologies, presenting their principles, advantages, and limitations. Quantitative data is summarized for easy comparison, and detailed protocols are provided to enable practical application in your laboratory.

Principles of Validation

Validating the this compound conjugation involves confirming two key events: the successful attachment of the biotin (B1667282) moiety and the successful reaction of the maleimide (B117702) group with a thiol on the target molecule. Therefore, a comprehensive validation strategy often involves a combination of techniques that probe both ends of the conjugate.

Fluorescent Methods for Biotin Quantification

Fluorescent methods offer high sensitivity and are well-suited for high-throughput screening applications. These assays typically rely on the strong and specific interaction between biotin and avidin (B1170675) or streptavidin.

Fluorescence Resonance Energy Transfer (FRET)-Based Assay

This assay is a popular method for quantifying biotin in solution. It utilizes a pre-formed complex of a fluorescently-labeled avidin (e.g., Alexa Fluor™ 488-avidin) and a quencher molecule, 2-(4'-hydroxyazobenzene)benzoic acid (HABA). HABA occupies the biotin-binding sites of avidin and quenches the fluorophore's emission through FRET. When a biotinylated sample is introduced, the biotin displaces HABA, disrupting FRET and leading to an increase in fluorescence signal that is directly proportional to the amount of biotin present.[1][2][3][4]

Experimental Workflow: FRET-Based Biotin Quantification

cluster_0 Initial State cluster_1 Assay Step cluster_2 Final State A Fluorescent Avidin (e.g., Alexa Fluor™ 488-Avidin) Q HABA (Quencher) A->Q Binding (Fluorescence Quenched) B Biotinylated Sample AQ Avidin-HABA Complex B->AQ Addition AB Avidin-Biotin Complex (Fluorescent) AQ->AB Displacement FreeQ Free HABA AQ->FreeQ Displacement

Caption: Workflow of the FRET-based biotin quantification assay.

Fluorescent Biotin Displacement Assay

In this method, a fluorescently labeled biotin derivative (e.g., Biotin-4-Fluorescein) is pre-bound to streptavidin, which quenches the fluorescence of the dye.[5][6] When a sample containing biotinylated molecules is added, the unlabeled biotin competes for the binding sites on streptavidin, displacing the fluorescent biotin and causing an increase in fluorescence. The magnitude of this increase is proportional to the concentration of biotin in the sample.

Signaling Pathway: Fluorescent Biotin Displacement

Streptavidin Streptavidin FluorBiotin Fluorescent Biotin (Quenched) Streptavidin->FluorBiotin Bound FreeFluorBiotin Free Fluorescent Biotin (Fluorescent) FluorBiotin->FreeFluorBiotin Displaced SampleBiotin Biotinylated Sample SampleBiotin->Streptavidin Competes & Binds

Caption: Principle of the fluorescent biotin displacement assay.

Alternative Methods for Conjugation Validation

While fluorescent methods are powerful, a multi-faceted approach to validation provides the most comprehensive picture of conjugation success.

HABA Assay (Colorimetric)

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a classic colorimetric method for determining the degree of biotinylation.[1][7][8] HABA binds to avidin to form a complex with a distinct absorbance at 500 nm. When a biotinylated sample is added, biotin displaces the HABA, leading to a decrease in absorbance at 500 nm.[8] This change in absorbance is used to calculate the amount of biotin present.

Ellman's Test (Colorimetric)

To validate the maleimide end of the conjugation, Ellman's test can be used to quantify the number of unreacted thiol groups remaining in the sample after the conjugation reaction.[2][9] The reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free thiols to produce a yellow-colored product with an absorbance maximum at 412 nm. By comparing the thiol content before and after the reaction, the extent of maleimide conjugation can be inferred.

Gel-Shift Assay (Electrophoresis)

A simple and effective qualitative method to confirm biotinylation is the gel-shift assay, also known as an electrophoretic mobility shift assay (EMSA).[10][11][12] When a biotinylated protein is incubated with an excess of streptavidin, a large, stable complex is formed. This complex will migrate slower on an SDS-PAGE gel compared to the unconjugated protein, resulting in a noticeable "shift" in the band position. This provides a clear visual confirmation of successful biotinylation.[10]

Mass Spectrometry

For a definitive and detailed analysis of the final conjugate, mass spectrometry (MS) is the gold standard. Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the conjugated product.[13][14] The mass increase corresponding to the addition of the this compound linker confirms successful conjugation and can also provide information on the stoichiometry of the reaction.

Comparative Performance of Validation Methods

MethodPrincipleDetectionSensitivityThroughputQuantitative/QualitativeKey AdvantageKey Limitation
FRET-Based Assay FRET disruptionFluorescenceHigh (pmol range)[3][4]HighQuantitativeNo-wash, rapid readout[4]Potential interference from colored compounds
Fluorescent Biotin Displacement Competitive bindingFluorescenceHigh (nmol range)HighQuantitativeDirect measurement of accessible biotinRequires a fluorescently labeled biotin standard
HABA Assay Colorimetric displacementAbsorbanceModerate (nmol range)[4]MediumQuantitativeSimple, cost-effectiveLower sensitivity than fluorescent methods[4]
Ellman's Test Colorimetric reactionAbsorbanceModerateMediumQuantitative (indirect)Directly measures thiol consumptionIndirectly measures conjugation
Gel-Shift Assay Electrophoretic mobilityGel electrophoresisModerateLowQualitativeSimple, visual confirmationNot quantitative
Mass Spectrometry Mass-to-charge ratioMass analysisVery HighLowQuantitativeProvides exact mass and stoichiometryRequires specialized equipment and expertise

Detailed Experimental Protocols

Protocol 1: FRET-Based Biotin Quantification Assay

Materials:

  • Fluorescence Biotin Quantitation Kit (e.g., from Thermo Fisher Scientific, Cat. No. 46610)

  • Biotinylated sample (desalted to remove free biotin)

  • Biocytin (B1667093) or biotin standards

  • Phosphate-buffered saline (PBS)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Standards: Prepare a serial dilution of the biocytin standard in PBS to create a standard curve (e.g., 0 to 100 pmol).

  • Prepare Samples: Dilute the biotinylated sample in PBS to ensure the biotin concentration falls within the range of the standard curve.

  • Assay: a. Pipette 10 µL of each standard and sample into separate wells of the 96-well plate. b. Prepare the DyLight Reporter (fluorescent avidin and HABA premix) according to the kit instructions. c. Add 90 µL of the DyLight Reporter to each well. d. Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~494 nm and emission at ~520 nm.[6]

  • Analysis: Generate a standard curve by plotting the fluorescence intensity versus the amount of biocytin. Use the standard curve to determine the amount of biotin in your sample.

Protocol 2: HABA Assay

Materials:

  • Pierce™ Biotin Quantitation Kit (e.g., from Thermo Fisher Scientific, Cat. No. 28005) or individual HABA and avidin reagents.

  • Biotinylated sample (desalted)

  • Biotin standard

  • PBS

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare HABA/Avidin Solution: Prepare the HABA/avidin working solution according to the manufacturer's protocol or by dissolving HABA and avidin in PBS.[1]

  • Blank Measurement: Add the HABA/avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm. This is your blank reading.

  • Sample Measurement: Add a known volume of your biotinylated sample to the HABA/avidin solution. Mix well and incubate for a few minutes. Measure the absorbance at 500 nm again.

  • Analysis: The decrease in absorbance is proportional to the amount of biotin in your sample. Calculate the biotin concentration using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex, or by using a biotin standard curve.

Protocol 3: Ellman's Test for Free Thiols

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Thiol-containing sample (before and after conjugation)

  • Cysteine or another thiol standard

  • Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.[2]

  • Prepare Standard Curve: Prepare a series of known concentrations of the cysteine standard in the reaction buffer.

  • Reaction: a. To a known volume of your sample (before and after conjugation) and each standard, add the DTNB solution. b. Incubate at room temperature for 15 minutes.[15]

  • Measurement: Measure the absorbance of all samples and standards at 412 nm.

  • Analysis: Create a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of free thiols in your samples before and after the conjugation reaction. The difference will indicate the amount of thiol that has reacted with the maleimide.

Conclusion

The validation of this compound conjugation is a critical quality control step in many research and development applications. While highly sensitive fluorescent methods provide rapid and quantitative data, a comprehensive validation strategy should ideally incorporate a combination of techniques. For initial screening and high-throughput applications, fluorescent assays are invaluable. For a more detailed and definitive characterization, mass spectrometry remains the ultimate tool. By understanding the principles and limitations of each method presented in this guide, researchers can select the most appropriate validation strategy to ensure the quality and reliability of their bioconjugates.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG7-Maleimide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Biotin-PEG7-Maleimide, a compound widely used by researchers, scientists, and drug development professionals for biotinylating molecules containing thiol groups. Adherence to these protocols is critical for mitigating risks associated with the reactive maleimide (B117702) group and ensuring responsible chemical waste management.

Understanding the Key Safety Considerations

This compound's primary reactive component is the maleimide group, which readily forms stable thioether bonds with sulfhydryl (-SH) groups. While safety data sheets for similar compounds, such as Biotin-PEG6-Maleimide, classify them as not hazardous under normal conditions, the reactivity of the maleimide functional group necessitates careful handling and disposal to prevent unintended reactions. It is crucial to neutralize this reactivity before the compound is discarded as chemical waste.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Lab Coat: To protect skin and clothing from contamination.

  • Nitrile Gloves: To prevent direct skin contact with the chemical.

Disposal Procedures: A Two-Pronged Approach

The disposal strategy for this compound is dictated by its form: solid (un-used reagent) or liquid (solutions and contaminated materials). A key step in the disposal of liquid waste containing this reagent is the quenching of the reactive maleimide group.

Disposal of Solid this compound Waste

Unused or expired solid this compound should be disposed of as solid chemical waste.

Step-by-Step Protocol:

  • Containerization: Place the original container with the solid this compound into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: Affix a hazardous waste label to the outer container. The label should clearly state "Solid Chemical Waste" and list "this compound".

  • Segregation: Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

Disposal of Liquid this compound Waste

This category includes unused solutions of this compound, as well as aqueous and solvent-based waste streams from experiments (e.g., reaction mixtures, washes). The primary concern with liquid waste is the reactivity of the maleimide. Therefore, a quenching step is mandatory before disposal.

Quenching the Maleimide Moiety

Excess maleimides can be rendered non-reactive by the addition of a thiol-containing compound.[1] Common quenching agents include Dithiothreitol (DTT) and 2-Mercaptoethanol (β-mercaptoethanol).

Step-by-Step Quenching and Disposal Protocol:

  • Designated Waste Container: Use a dedicated, sealable, and chemically compatible container for collecting all liquid waste containing this compound.

  • Quenching Procedure:

    • To the collected liquid waste, add a thiol-containing quenching agent. A final concentration of 20-50 mM of DTT or β-mercaptoethanol is generally sufficient. It is recommended to use a molar excess of the quenching agent relative to the estimated amount of unreacted maleimide.

    • Gently mix the solution.

    • Allow the quenching reaction to proceed for at least one hour at room temperature. This ensures the complete reaction of the maleimide groups.

  • Container Labeling: After quenching, securely seal the container and label it as "Hazardous Liquid Waste." The label must include:

    • The name of the chemical: "Quenched this compound Waste"

    • The quenching agent used (e.g., "Treated with Dithiothreitol").

    • The approximate concentration of all components.

  • Waste Segregation and Disposal:

    • Store the sealed container in a designated hazardous waste accumulation area.

    • Follow your institution's procedures for the disposal of hazardous chemical waste by contacting your EHS office for pickup.

Important Note: Never dispose of this compound, either in solid or liquid form, down the sanitary sewer. [2] This practice can lead to unintended reactions in the drainage system and environmental contamination.

Disposal of Contaminated Labware

Disposable labware, such as pipette tips, microfuge tubes, and gloves, that has come into contact with this compound should be managed as solid chemical waste.

Procedure:

  • Collection: Place all contaminated items in a designated, leak-proof waste bag or container.

  • Labeling: Clearly label the bag or container as "Solid Chemical Waste Contaminated with this compound."

  • Disposal: Dispose of the container through your institution's EHS-approved hazardous waste stream.

Summary of Waste Management Procedures

Waste TypeKey Disposal Steps
Solid this compound 1. Place in a labeled, sealed hazardous waste container. 2. Segregate in a designated waste area. 3. Arrange for EHS pickup.
Liquid this compound 1. Collect in a dedicated, compatible waste container. 2. Quench with a thiol-containing reagent (e.g., DTT, β-mercaptoethanol). 3. Seal and label as hazardous waste, noting the quenching agent. 4. Arrange for EHS pickup.
Contaminated Labware 1. Collect in a designated, leak-proof container. 2. Label as "Solid Chemical Waste Contaminated with this compound". 3. Dispose of via the EHS hazardous waste stream.

Visualizing the Disposal Workflow and Chemical Logic

To further clarify the procedural flow and the underlying chemical principle of quenching, the following diagrams are provided.

Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste Solid_Waste Solid this compound Solid_Container Seal in Labeled Hazardous Waste Container Solid_Waste->Solid_Container Solid_Storage Store in Designated Waste Area Solid_Container->Solid_Storage Solid_Disposal EHS Pickup Solid_Storage->Solid_Disposal Liquid_Waste Liquid this compound Waste Quench Quench with Thiol Reagent (e.g., DTT, BME) Liquid_Waste->Quench Liquid_Container Seal in Labeled Hazardous Waste Container Quench->Liquid_Container Liquid_Storage Store in Designated Waste Area Liquid_Container->Liquid_Storage Liquid_Disposal EHS Pickup Liquid_Storage->Liquid_Disposal

Caption: Disposal workflow for solid and liquid this compound waste.

Quenching_Reaction Biotin_PEG_Maleimide This compound (Reactive) Stable_Adduct Stable Thioether Adduct (Non-Reactive Waste) Biotin_PEG_Maleimide->Stable_Adduct + Thiol_Reagent Thiol Reagent (e.g., DTT) Thiol_Reagent->Stable_Adduct Reacts with

Caption: Chemical logic of quenching the reactive maleimide group.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Biotin-PEG7-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Biotin-PEG7-Maleimide. The following procedural guidance outlines operational plans, personal protective equipment (PPE) requirements, and disposal protocols to ensure the safe and effective handling of this reagent. While a Safety Data Sheet (SDS) for the closely related Biotin-PEG6-Maleimide classifies it as not a hazardous substance, other maleimide (B117702) compounds are known to cause skin and eye irritation.[1][2] Therefore, a cautious approach to handling is recommended.

Essential Personal Protective Equipment (PPE)

A multi-faceted approach to safety, incorporating engineering controls, personal protective equipment, and stringent operational procedures, is essential. The following table summarizes the recommended PPE for handling this compound.

Body AreaRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact.[3] Double gloving is advisable.
Eyes Safety gogglesUse chemical safety goggles to protect against splashes and fine dust.[1][4]
Face Face shieldA face shield should be worn in addition to safety goggles, especially when there is a risk of splashing.[1][5]
Body Laboratory coatA lab coat should be worn to protect skin and clothing from contamination.[1]
Respiratory NIOSH/MSHA-approved respiratorA respirator may be required when working with the solid compound outside of a chemical fume hood to prevent inhalation of dust.[3][4] Use in a well-ventilated area is crucial.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following steps is critical for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Unpacking
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • PPE: Wear nitrile gloves, a laboratory coat, and safety goggles during unpacking.[6]

Preparation and Weighing
  • Work Area: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of any fine powders and to ensure adequate ventilation.[4][6]

  • Engineering Controls: Ensure an eyewash station and safety shower are readily accessible.[1][4]

  • Weighing: When weighing the solid compound, use appropriate tools (e.g., anti-static weigh paper or a microbalance enclosure) to minimize dispersal and dust generation.[4][6]

Solution Preparation and Experimental Use
  • Solvents: this compound is often dissolved in polar organic solvents like DMF or DMSO.[6][7] Prepare solutions in a chemical fume hood.[6]

  • Labeling Reactions: The maleimide group reacts with thiol (-SH) groups on proteins and other biomolecules.[6][8] Follow established protocols for your specific labeling reaction, ensuring all steps are performed with the appropriate PPE.[9] Maleimide groups react efficiently and specifically with free sulfhydryls at a pH of 6.5-7.5.[7]

  • Handling Solutions: Avoid contact with skin, eyes, and clothing.[1][4]

Storage
  • Short-term Storage of Solutions: Stock solutions in anhydrous solvents like DMF or DMSO may be stable for several months at -20°C if handled properly to exclude moisture.[10]

  • Long-term Storage of Solid: Store the solid compound in a tightly closed container in a freezer, protected from moisture and light.[1][2][11] An inert gas atmosphere is also recommended.[1][2] MedchemExpress suggests storing at -80°C for 6 months or -20°C for 1 month.[8]

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, microfuge tubes, and gloves, in a designated hazardous waste container.[1][6]

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.[6] Do not pour solutions down the drain.[6]

  • Waste Segregation: Collect all waste materials in a designated and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.[1]

  • Container Disposal: Do not cut, drill, grind, or weld empty containers as they may contain residual dust that could be explosive.[5]

  • Regulatory Compliance: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: Labeling Proteins with Biotin-PEG-Maleimide

This is a general protocol and may need to be optimized for your specific application.

  • Prepare Protein: Dissolve the thiol-containing protein at a concentration of 1-10 mg/mL in a sulfhydryl-free buffer (e.g., PBS) at pH 7.2-7.5.[7][9]

  • Prepare Biotin-PEG-Maleimide: Dissolve the Biotin-PEG-Maleimide in DMSO or DMF at a concentration of 5-10 mg/mL.[7][9]

  • Reaction: Mix the Biotin-PEG-Maleimide and protein solution at a 2:1 molar ratio of biotin (B1667282) to protein.[9] Shake the reaction mixture at room temperature for 2-4 hours.[9]

  • Purification: Purify the conjugate using a protein spin column for reactions with 100 µg to 1 mg of protein.[9] For larger scale reactions, use gel filtration on a Sephadex G-25 column.[9]

  • Collection: Collect the desired fractions for immediate use or freeze-dry them for future use.[9]

Visual Workflow and Logical Relationships

Caption: A logical workflow for the safe handling of this compound.

Disposal_Plan_Diagram Disposal Plan for this compound Waste cluster_waste_streams Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (Gloves, Pipette Tips) hazardous_container Designated, Labeled Hazardous Waste Container solid_waste->hazardous_container liquid_waste Liquid Waste (Unused Solutions) liquid_waste->hazardous_container empty_containers Empty Containers empty_containers->hazardous_container waste_management Licensed Waste Management Company hazardous_container->waste_management Follow Institutional Protocols

Caption: A diagram illustrating the proper disposal plan for chemical waste.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.